Triolein-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis[[(Z)-(113C)octadec-9-enoyl]oxy]propyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+1,56+1,57+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-UBEHWWNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OCC(O[13C](=O)CCCCCCC/C=C\CCCCCCCC)CO[13C](=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82005-46-7 | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (9Z,9′Z,9′′Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82005-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic-1-13C acid, 1,2,3-propanetriyl ester, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082005467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Triolein-13C3: A Technical Guide to its Application in Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate and dynamic field of lipidomics, the precise measurement of lipid metabolism and flux is paramount to understanding cellular physiology and the pathophysiology of various diseases. Stable isotope labeling has emerged as a powerful technique for tracing the metabolic fate of lipids in vivo and in vitro. Among the various isotopic tracers, Triolein-13C3 has proven to be an invaluable tool for researchers. This technical guide provides an in-depth overview of this compound, its role in lipidomics, detailed experimental protocols, and quantitative data to facilitate its effective implementation in metabolic research and drug development.
This compound is a stable isotope-labeled form of triolein, a triglyceride composed of three oleic acid units esterified to a glycerol backbone. In this compound, three carbon-13 (¹³C) atoms are incorporated into the glycerol backbone at the 1, 1, and 1 positions. This labeling strategy allows for the precise tracking of the glycerol component of triolein as it is metabolized, providing critical insights into triglyceride digestion, absorption, transport, and storage. Its non-radioactive nature makes it a safe and versatile tracer for studies in both preclinical models and human subjects.
The Role of this compound in Lipidomics
This compound serves two primary roles in lipidomics: as a metabolic tracer to elucidate lipid pathways and as an internal standard for accurate quantification of triglycerides.
1. Metabolic Tracer in Flux Analysis:
By introducing this compound into a biological system, researchers can trace the movement of the ¹³C-labeled glycerol backbone through various metabolic pathways. This allows for the quantitative assessment of:
-
Lipid Digestion and Absorption: The rate and extent of triglyceride breakdown in the gut and subsequent absorption can be determined by measuring the appearance of ¹³C-labeled metabolites in the bloodstream and feces.
-
Triglyceride Transport and Lipoprotein Metabolism: The incorporation of the ¹³C label into different lipoprotein fractions (e.g., chylomicrons, VLDL) provides information on the dynamics of triglyceride transport and clearance.
-
Tissue-Specific Lipid Uptake and Storage: By analyzing tissues of interest, the uptake and incorporation of the labeled glycerol backbone into endogenous lipid pools can be quantified, revealing tissue-specific lipid metabolism.
-
Fatty Acid Oxidation: While the label is on the glycerol backbone, its metabolic fate is linked to the associated fatty acids. The rate of ¹³CO₂ expiration in breath tests can be used as an indicator of overall triglyceride oxidation.
2. Internal Standard for Quantitative Lipidomics:
In mass spectrometry-based lipidomics, the precise quantification of endogenous lipids can be challenging due to variations in ionization efficiency and matrix effects. This compound can be used as an internal standard for the quantification of triolein and other triglycerides. By adding a known amount of this compound to a sample, the signal intensity of the endogenous, unlabeled triolein can be normalized to the signal of the labeled standard, leading to more accurate and reproducible quantification.[1]
Quantitative Data from this compound Studies
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled triolein to investigate lipid metabolism.
Table 1: Fecal Excretion of ¹³C-Triolein in Humans
| Parameter | Value (Mean ± SEM) | Reference |
| Subjects | 8 healthy individuals | [2] |
| Administered Dose | Mixture of [1,1,1-¹³C₃]tripalmitin and [1,1,1-¹³C₃]triolein with a fat-rich meal | [2] |
| Collection Period | 3 days post-dose | [2] |
| Cumulative Tracer Recovery (%) for [1-¹³C]C18:1 in Total Fatty Acids | 0.60 ± 0.15 | [2] |
| Cumulative Tracer Recovery (%) for [1-¹³C]C18:1 in Free Fatty Acids | 0.51 ± 0.11 | [2] |
Table 2: Serum Enrichment of ¹³C from Orally Administered ¹³C-Triolein in Humans
| Parameter | Value (Mean ± SEM) | Reference |
| Subjects | 4 healthy individuals | [2] |
| Administered Dose | 100 mg of (8-¹³C)triolein | [2] |
| Sample | Serum Triglyceride (TG) fraction | [2] |
| Peak ¹³C Enrichment in Oleic Acid of TG fraction (δ¹³C ‰) | +17.1 ± 14.3 | [2] |
Experimental Protocols
Protocol 1: ¹³C-Triolein Breath Test for Fat Malabsorption
This protocol is a non-invasive method to assess the digestion and absorption of dietary fats.[3]
1. Patient Preparation:
-
The patient should fast overnight (at least 8 hours).
2. Baseline Sample Collection:
-
Collect a baseline breath sample into a collection tube to measure the natural abundance of ¹³CO₂.
3. Administration of ¹³C-Triolein:
-
Administer a standardized test meal containing a known amount of fat (e.g., 30-60g) mixed with a specified dose of ¹³C-Triolein (e.g., 200 µL).[3]
4. Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 30-60 minutes) for a period of 6-7 hours post-meal.[3]
5. Sample Analysis:
-
Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an isotope ratio mass spectrometer (IRMS).
6. Data Analysis:
-
Calculate the cumulative percentage dose recovery (cPDR) of ¹³CO₂ over the collection period. Reduced ¹³CO₂ excretion is indicative of fat malabsorption.
Protocol 2: Lipid Flux Analysis in Plasma using LC-MS/MS
This protocol outlines a general workflow for tracing the incorporation of this compound into plasma lipids.
1. In Vivo Labeling:
-
Administer this compound to the subject (animal model or human) orally or via infusion. The dose and administration route will depend on the specific research question.
-
Collect blood samples at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately process the blood to obtain plasma by centrifugation.
2. Sample Preparation and Lipid Extraction:
-
To a known volume of plasma (e.g., 100 µL), add a mixture of internal standards for other lipid classes if required.
-
Perform lipid extraction using a modified Bligh-Dyer or a similar method:
- Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the plasma sample.
- Vortex thoroughly and incubate on ice.
- Add water to induce phase separation.
- Centrifuge to separate the aqueous and organic layers.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
3. Sample Resuspension and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
LC Conditions (Example):
- Column: C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/water with modifiers (e.g., ammonium formate).
- Mobile Phase B: Isopropanol/acetonitrile with modifiers.
- Gradient: A suitable gradient to separate different lipid classes.
-
MS/MS Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect the precursor and product ions of both unlabeled triolein and this compound.
-
Unlabeled Triolein (C57H104O6): Monitor the transition of the precursor ion [M+NH₄]⁺ (m/z 902.8) to a specific product ion.
-
This compound (C54¹³C₃H104O6): Monitor the transition of the precursor ion [M+NH₄]⁺ (m/z 905.8) to its corresponding product ion.
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled and ¹³C-labeled triolein.
-
Calculate the isotopic enrichment as the ratio of the labeled to total (labeled + unlabeled) triolein.
-
Model the kinetic data to determine rates of appearance, disappearance, and turnover of triglycerides in plasma.
Visualizations
Caption: Metabolic pathway of orally ingested this compound.
Caption: A typical experimental workflow for a lipidomics study using this compound.
Conclusion
This compound is a powerful and versatile tool in the field of lipidomics, enabling researchers to dissect the complexities of triglyceride metabolism with high precision. Its application as both a metabolic tracer and an internal standard provides a robust framework for quantitative studies of lipid flux in health and disease. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research. The continued application of this compound and similar tracers will undoubtedly lead to new insights into lipid biology and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Triolein-13C3: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Triolein-13C3, a stable isotope-labeled triglyceride crucial for metabolic research and clinical diagnostics. The information is tailored for professionals in the fields of life sciences and drug development.
Chemical Properties of this compound
This compound, also known as Glyceryl trioleate-13C3, is a synthetic form of triolein where three carbon-13 isotopes are incorporated into the glycerol backbone. This labeling allows for the non-radioactive tracing of triolein's metabolic fate in vivo.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-bis({(9Z)-octadec-9-enoyl}oxy)propyl (9Z)-octadec-9-enoate-1,2,3-13C3 | |
| Synonyms | Triolein-glyceryl-13C3, 1,2,3-Tri(cis-9-octadecenoyl)glycerol-1,2,3-13C3 | |
| CAS Number | 82005-46-7 | [1] |
| Molecular Formula | 13C3C54H104O6 | [2] |
| Molecular Weight | 888.41 g/mol | [2] |
| Physical State | Liquid | [1] |
| Purity | >98% | |
| Storage Temperature | +2°C to +8°C or -20°C, protect from light | [2] |
| Solubility | Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.[3] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of a 13C-labeled glycerol backbone with oleic acid. While specific proprietary methods may vary between manufacturers, the fundamental chemical reaction involves the formation of ester bonds between the hydroxyl groups of glycerol-13C3 and the carboxyl groups of three oleic acid molecules.
General Synthetic Approach:
The common method for synthesizing triolein is the esterification of glycerol with oleic acid.[4][5] For the synthesis of this compound, glycerol uniformly labeled with 13C at all three carbon positions (glycerol-1,2,3-13C3) is used as the starting material.
The reaction can be catalyzed by various acids or enzymes.[4][5] The process generally involves reacting one equivalent of glycerol-1,2,3-13C3 with three equivalents of oleic acid. The reaction is typically carried out at elevated temperatures and under vacuum to remove the water formed during the esterification, which drives the reaction to completion.
Reaction Scheme:
This diagram illustrates the journey of orally ingested this compound through the digestive and metabolic systems. The process begins with digestion in the gastrointestinal tract, followed by absorption, transport via chylomicrons, and eventual metabolism in peripheral tissues and the liver, leading to the exhalation of 13CO2, which is measured in the 13C-Triolein breath test.
References
- 1. larodan.com [larodan.com]
- 2. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
Applications of Triolein-¹³C₃ in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux through these pathways without the need for radioactive tracers. Triolein-¹³C₃, a triglyceride composed of a glycerol backbone and three ¹³C-labeled oleic acid molecules, has emerged as a critical tracer for investigating lipid metabolism. Its applications span from diagnostic breath tests for fat malabsorption to sophisticated in vivo studies of lipid turnover, postprandial lipemia, and intracellular lipid dynamics. This technical guide provides a comprehensive overview of the core applications of Triolein-¹³C₃, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and experimental workflows.
Assessment of Fat Malabsorption: The ¹³C-Triolein Breath Test
One of the most established clinical applications of Triolein-¹³C₃ is in the diagnosis and monitoring of fat malabsorption. The ¹³C-Triolein breath test is a non-invasive, safe, and reproducible method to assess the efficacy of pancreatic enzyme replacement therapy (PERT) in conditions such as cystic fibrosis and chronic pancreatitis.[1][2]
Experimental Protocol: ¹³C-Triolein Breath Test
The following protocol is a generalized procedure for the ¹³C-Triolein breath test in adult patients.[1][2]
Patient Preparation:
-
Patients should fast overnight (at least 8-12 hours) prior to the test.
-
Certain medications that may interfere with fat digestion or gastric emptying should be discontinued as advised by a clinician.
Test Meal Administration:
-
A baseline breath sample is collected into a designated collection tube or bag.
-
The patient consumes a standardized test meal. A common formulation consists of 50 mL of a liquid meal mixed with 200 µL of Triolein-¹³C₃.[1][2] For pediatric populations, the test meal and the dose of Triolein-¹³C₃ may be adjusted based on age and weight.
-
The time of ingestion of the test meal is recorded as time zero.
Breath Sample Collection:
-
Breath samples are collected at regular intervals, typically every 30 minutes for the first few hours, and then hourly, for a total of 6 hours.[1][2]
-
For each sample, the patient blows gently through a straw into a collection tube until condensation is visible.
Sample Analysis:
-
The ¹³CO₂ enrichment in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).
-
The results are expressed as the cumulative percentage dose recovery (cPDR) of ¹³CO₂ over the 6-hour period.
Quantitative Data: ¹³C-Triolein Breath Test
The following table summarizes representative quantitative data from studies utilizing the ¹³C-Triolein breath test.
| Study Population | Condition | Treatment | Cumulative ¹³CO₂ Recovery (% dose at 6 hours) | Reference |
| Healthy Volunteers | - | - | 28% (median; interquartile range: 22-41) | [1] |
| Adult Cystic Fibrosis Patients | Fat Malabsorption | No Pancreatic Enzyme Replacement Therapy (PERT) | 3% (median; interquartile range: 0-8) | [1] |
| Adult Cystic Fibrosis Patients | Fat Malabsorption | With Pancreatic Enzyme Replacement Therapy (PERT) | 37% (median; interquartile range: 36-43) | [1] |
| Children (Normal) | - | - | Peak ¹³CO₂ excretion > 2.7% dose/hour (mean: 4.96 ± 2.2) | [3] |
| Children (Fat Malabsorption) | - | - | Peak ¹³CO₂ excretion < 2.7% dose/hour (mean: 0.75 ± 0.63) | [3] |
| Premature Infants | - | Intravenous administration | 27.0 ± 1.8% of dose oxidized within 4 hours |
Experimental Workflow: ¹³C-Triolein Breath Test
¹³C-Triolein Breath Test Workflow
Tracing Lipid Turnover and Metabolic Fate
Triolein-¹³C₃ is a powerful tool for tracing the in vivo disposition of dietary fats. By tracking the incorporation of the ¹³C label into various lipid pools, researchers can elucidate the dynamics of lipid absorption, transport, storage, and utilization.
Experimental Protocol: In Vivo Lipid Tracing in an Animal Model
This protocol outlines a general procedure for an in vivo lipid tracing study in mice.
Animal Preparation:
-
Mice are housed in a controlled environment with a standard chow diet.
-
Prior to the study, mice are fasted overnight to ensure a baseline metabolic state.
Administration of Triolein-¹³C₃:
-
Triolein-¹³C₃ is formulated in an appropriate vehicle, such as corn oil.
-
A single oral gavage of the Triolein-¹³C₃ formulation is administered to each mouse. The dosage will depend on the specific research question.
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.
-
At the end of the time course, mice are euthanized, and tissues of interest (e.g., liver, adipose tissue, muscle, intestine) are collected and snap-frozen in liquid nitrogen.
Lipid Extraction and Analysis:
-
Lipids are extracted from plasma and tissue homogenates using a standard method, such as the Folch or Bligh-Dyer method.
-
The total lipid extract is then separated into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
The fatty acids from each lipid class are transesterified to fatty acid methyl esters (FAMEs).
-
The ¹³C enrichment in the FAMEs is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
Quantitative Data: ¹³C Enrichment in Serum Lipids
The following table presents data on the ¹³C enrichment in oleic acid of different serum lipid fractions after oral administration of ¹³C-labeled triolein to human volunteers.
| Lipid Fraction | Tracer | Peak ¹³C Enrichment (δ¹³C ‰) | Reference |
| Triacylglycerol (TG) | (8-¹³C)triolein | +17.1 ± 14.3 | [4] |
| Triacylglycerol (TG) | (1-¹³C)triolein | -7.1 ± 4.2 | [4] |
| Phospholipid (PL) | (8-¹³C)triolein or (1-¹³C)triolein | Within natural abundance range (-25 to -32) | [4] |
| Cholesterol Ester (CE) | (8-¹³C)triolein or (1-¹³C)triolein | Within natural abundance range (-25 to -32) | [4] |
Note: The higher enrichment with (8-¹³C)triolein in the TG fraction may be due to a faster elimination of (1-¹³C)oleic acid from serum TG.[4]
Metabolic Pathway of Dietary Triolein-¹³C₃
Metabolic Fate of Dietary Triolein-¹³C₃
Investigating Postprandial Lipemia
Postprandial lipemia, the transient increase in circulating triglycerides after a meal, is an independent risk factor for cardiovascular disease. Triolein-¹³C₃ can be incorporated into test meals to specifically trace the fate of dietary fat and distinguish it from endogenous lipid sources during the postprandial period.
Experimental Protocol: Human Postprandial Lipemia Study
This protocol describes a typical study to investigate postprandial lipid metabolism in humans.
Participant Recruitment and Screening:
-
Participants are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, health status).
-
A screening visit is conducted to obtain informed consent and collect baseline anthropometric and blood measurements.
Dietary Standardization:
-
Participants consume a standardized diet for a set period (e.g., 3-7 days) before each study visit to minimize dietary variability.
Study Visit:
-
Participants arrive at the clinical research facility in the morning after an overnight fast.
-
An intravenous catheter is inserted for repeated blood sampling.
-
A baseline (fasting) blood sample is collected.
-
Participants consume a standardized test meal containing a known amount of fat, with a portion of the fat as Triolein-¹³C₃.
-
Blood samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 8 hours post-meal.
Sample Processing and Analysis:
-
Plasma is separated from blood samples.
-
Triglyceride-rich lipoproteins (TRLs), including chylomicrons and very-low-density lipoproteins (VLDL), are isolated from plasma by ultracentrifugation.
-
Lipids are extracted from the TRL fractions, and the ¹³C enrichment in oleic acid is determined by GC-MS or GC-C-IRMS to quantify the contribution of dietary fat to postprandial triglycerides.
Probing Intracellular Lipid Dynamics and Lipid Droplet Metabolism
Triolein-¹³C₃ is increasingly being used in cell culture and animal models to study the dynamics of intracellular lipid trafficking and the metabolism of lipid droplets. These studies provide insights into the mechanisms of lipid storage and mobilization in various cell types and their dysregulation in metabolic diseases.
Experimental Protocol: Tracing Triolein-¹³C₃ into Cellular Lipid Droplets
This protocol provides a general framework for tracing the incorporation of Triolein-¹³C₃ into lipid droplets in cultured cells.
Cell Culture and Treatment:
-
Cells of interest (e.g., adipocytes, hepatocytes) are cultured to the desired confluency.
-
The culture medium is supplemented with Triolein-¹³C₃, often complexed with bovine serum albumin (BSA) to facilitate its uptake.
-
Cells are incubated with the labeled triolein for various time points to track its incorporation into cellular lipids.
Lipid Droplet Isolation and Imaging:
-
For imaging studies, lipid droplets can be visualized using fluorescent dyes like BODIPY or Nile Red. Co-localization studies can be performed with markers for other organelles.
-
For biochemical analysis, lipid droplets can be isolated from cell lysates by density gradient centrifugation.
Lipid Analysis:
-
Lipids are extracted from isolated lipid droplets or whole-cell lysates.
-
The lipid classes are separated, and the ¹³C enrichment in fatty acids is determined using mass spectrometry, as described in previous sections. This allows for the quantification of the flux of dietary fatty acids into stored triglycerides.
Logical Workflow for a Lipid Droplet Dynamics Study
Workflow for Lipid Droplet Dynamics Study
Conclusion
Triolein-¹³C₃ is a versatile and powerful tracer for elucidating multiple facets of lipid metabolism. From its well-established role in the clinical diagnosis of fat malabsorption to its application in cutting-edge research on intracellular lipid dynamics, Triolein-¹³C₃ provides researchers and clinicians with a safe and effective tool to quantitatively assess lipid digestion, absorption, transport, and storage. The detailed protocols and representative data presented in this guide offer a solid foundation for the design and implementation of metabolic studies utilizing this invaluable isotopic tracer. As analytical technologies continue to advance, the applications of Triolein-¹³C₃ are expected to expand further, providing deeper insights into the complex world of lipid metabolism and its role in health and disease.
References
- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Labeled Fat: A Technical Guide to Triolein-13C3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease has intensified the need for precise tools to unravel the complexities of fat metabolism. Among the sophisticated techniques available, stable isotope tracers offer a powerful and safe approach to dynamically track metabolic pathways in vivo. This in-depth guide focuses on the application of Triolein-13C3, a triglyceride labeled with the stable isotope carbon-13, as a robust tracer for elucidating the intricate journey of dietary fat from ingestion to its ultimate metabolic fate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental methodologies, and data interpretation associated with the use of this compound.
Core Principles: Tracing the Path of Dietary Fat
This compound is a synthetic triglyceride molecule where the glycerol backbone or, more commonly, the oleic acid fatty acid chains are enriched with the stable isotope ¹³C. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to subjects, making them ideal for human studies. The fundamental principle behind its use is the ability to distinguish the labeled oleic acid from the endogenous, unlabeled fatty acids within the body. By administering a known amount of this compound, researchers can trace the absorption, distribution, and metabolic conversion of this dietary fat with high precision.
The primary applications of this compound in metabolic research include:
-
Quantifying dietary fat absorption and malabsorption: By measuring the appearance of ¹³C in various biological samples, such as breath, blood, or stool, the efficiency of fat digestion and absorption can be determined.
-
Assessing fatty acid oxidation: The rate at which dietary fats are used for energy can be quantified by measuring the exhalation of ¹³CO₂ in breath tests.
-
Investigating the metabolic fate of fatty acids: Researchers can track the incorporation of ¹³C-labeled oleic acid into different lipid pools, such as chylomicrons, very-low-density lipoproteins (VLDL), and adipose tissue triglycerides.
-
Evaluating the efficacy of therapeutic interventions: this compound is a valuable tool in drug development for assessing how new pharmaceuticals impact fat absorption, oxidation, and storage.
Experimental Protocols: From Administration to Analysis
A successful tracer study using this compound requires meticulous planning and execution of experimental protocols. The following sections outline the key methodologies for in vivo human and animal studies.
The ¹³C-Triolein Breath Test
The ¹³C-Triolein breath test is a non-invasive method to assess total fat oxidation.
Methodology:
-
Subject Preparation: Subjects are typically required to fast overnight to ensure a baseline metabolic state.
-
Tracer Administration: A standardized meal containing a precise amount of this compound is consumed by the subject. The tracer is often mixed with a carrier fat like olive oil.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours post-meal. Samples are collected in specialized bags or tubes.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Data Calculation: The rate of ¹³CO₂ excretion is used to calculate the percentage of the ingested ¹³C-labeled oleic acid that has been oxidized.
Metabolic Fate Studies: Tracking ¹³C in Blood and Tissues
To understand where dietary fat is transported and stored, blood and, in preclinical studies, tissue samples are analyzed.
Methodology:
-
Tracer Administration: Similar to the breath test, a meal containing this compound is administered.
-
Blood Sampling: Blood samples are drawn at various time points post-ingestion to capture the dynamic changes in lipid profiles.
-
Tissue Biopsies (Preclinical): In animal studies, tissue samples (e.g., liver, adipose tissue, muscle) can be collected at the end of the study.
-
Lipid Fractionation: Plasma is fractionated to isolate different lipoprotein classes (chylomicrons, VLDL, LDL, HDL). Lipids are extracted from plasma, lipoproteins, and tissues.
-
Sample Preparation for Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Triglycerides are hydrolyzed, and the resulting fatty acids are derivatized, typically to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis.
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Intact triglycerides or specific lipid classes can be analyzed directly, providing information on the incorporation of ¹³C-oleic acid into different triglyceride species.
-
-
Mass Spectrometry Analysis: The enrichment of ¹³C in oleic acid or in the intact triglyceride molecules is quantified.
Data Presentation: Quantitative Insights into Fat Metabolism
Clear and structured presentation of quantitative data is crucial for interpreting the results of this compound tracer studies.
| Parameter | Healthy Control Group | Malabsorption Group | Drug A Treatment Group | Drug B Treatment Group |
| Cumulative % ¹³CO₂ Excreted (8h) | 25.5 ± 4.2 | 8.7 ± 2.1* | 24.8 ± 3.9 | 35.1 ± 5.5** |
| Interpretation | Normal fat oxidation | Reduced fat oxidation | No significant effect on oxidation | Increased fat oxidation |
*p < 0.05 vs. Healthy Control; **p < 0.05 vs. Healthy Control
| Parameter | Baseline | 2 hours post-meal | 4 hours post-meal | 6 hours post-meal |
| ¹³C-Oleic Acid Enrichment in Plasma Triglycerides (Atom % Excess) | 0 | 1.5 ± 0.3 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| ¹³C-Oleic Acid Enrichment in VLDL-Triglycerides (Atom % Excess) | 0 | 0.2 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Interpretation | Initial appearance of dietary fat in plasma, followed by clearance and incorporation into VLDL by the liver. |
Signaling Pathways and Metabolic Regulation
The metabolic fate of fatty acids derived from this compound is tightly regulated by a complex network of signaling pathways. Understanding these pathways is essential for interpreting tracer data in the context of health, disease, and pharmacological intervention.
Insulin Signaling and Lipogenesis
Upon feeding, insulin is released and promotes the storage of dietary fats. Insulin signaling activates key transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) in the liver.[1][2][3] These transcription factors upregulate the expression of genes involved in fatty acid synthesis and triglyceride formation.[4][5] this compound tracer studies can quantify the rate of incorporation of dietary fatty acids into hepatic triglycerides under the influence of insulin.[6]
AMPK and PPARα Signaling in Fatty Acid Oxidation
During periods of energy demand or fasting, AMP-activated protein kinase (AMPK) is activated. AMPK promotes fatty acid oxidation by inhibiting fatty acid synthesis and activating pathways that transport fatty acids into the mitochondria. Peroxisome proliferator-activated receptor-alpha (PPARα) is another key regulator of fatty acid oxidation, primarily in the liver and muscle.[7][8] Activation of PPARα increases the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids.[9][10] this compound breath tests can directly measure the impact of AMPK and PPARα activators on the oxidation of dietary fatty acids.
Applications in Drug Development
This compound tracer studies are invaluable in the preclinical and clinical development of drugs targeting metabolic diseases. They provide a dynamic and quantitative measure of a drug's mechanism of action and efficacy.
Workflow for Evaluating a Novel Anti-Obesity Drug:
By comparing the metabolic parameters before and after drug treatment, researchers can determine if a drug:
-
Reduces fat absorption: Indicated by a lower appearance of ¹³C in the blood and a higher excretion in the feces.
-
Increases fat oxidation: Demonstrated by a higher percentage of ¹³CO₂ exhaled in a breath test.
-
Alters fat storage: Revealed by changes in the incorporation of ¹³C-oleic acid into adipose tissue triglycerides.
Conclusion
This compound stands out as a safe and powerful tool for the in-depth investigation of fat metabolism. Its application in both fundamental research and drug development provides critical insights into the dynamic processes of dietary fat absorption, oxidation, and storage. By combining this compound tracer studies with sophisticated analytical techniques and a solid understanding of the underlying signaling pathways, researchers can continue to advance our knowledge of metabolic diseases and accelerate the development of effective therapeutic interventions.
References
- 1. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate responsive element-binding protein (ChREBP): a key regulator of glucose metabolism and fat storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding roles for SREBP in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of peroxisome proliferator-activated receptor-α (PPARα) suppresses postprandial lipidemia through fatty acid oxidation in enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Mechanism of Action of Triolein-13C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triolein-13C3 is a stable, non-radioactive, isotopically labeled triglyceride that serves as a powerful tool for investigating lipid metabolism in vivo. It consists of a glycerol backbone esterified with three molecules of oleic acid, where the carboxyl carbon of each oleic acid is replaced with a carbon-13 (¹³C) isotope. This labeling allows for the precise tracing of the absorption, distribution, metabolism, and excretion of dietary fats. Its primary applications are in the diagnosis of fat malabsorption through the ¹³C-Triolein Breath Test and in metabolic research to elucidate the intricate pathways of lipid trafficking and utilization. This guide provides a comprehensive overview of the in vivo mechanism of action of this compound, detailed experimental protocols, quantitative data, and visualizations of the key metabolic and signaling pathways.
Core Mechanism of Action in Vivo
The journey of this compound through the body follows the physiological pathway of dietary triglyceride metabolism. The ¹³C label acts as a tracer, allowing for the quantitative analysis of its fate at each stage.
Digestion and Absorption
Upon oral ingestion, this compound enters the stomach and passes into the small intestine. In the duodenum and jejunum, it undergoes hydrolysis by pancreatic lipase. This enzyme cleaves the ester bonds, releasing two molecules of ¹³C-oleic acid and one molecule of 2-monoacylglycerol containing a ¹³C-oleic acid. These products, along with bile salts, form micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes.
Enterocyte Metabolism and Chylomicron Formation
Inside the enterocytes, the absorbed ¹³C-oleic acid and 2-monoacylglycerol are re-esterified back into triglycerides, reforming this compound. These newly synthesized triglycerides, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are packaged into large lipoprotein particles called chylomicrons.
Transport and Distribution
The chylomicrons are too large to enter the capillaries directly, so they are first secreted into the lymphatic system and enter the bloodstream via the thoracic duct. In the circulation, they transport the absorbed this compound to various tissues.
Peripheral Tissue Uptake and Metabolism
In the capillaries of peripheral tissues, particularly adipose tissue and muscle, chylomicrons interact with lipoprotein lipase (LPL) on the endothelial surface. LPL hydrolyzes the this compound within the chylomicrons, releasing ¹³C-oleic acid and glycerol. The ¹³C-oleic acid is then taken up by the surrounding cells.
The metabolic fate of the ¹³C-oleic acid depends on the energy state and needs of the tissue:
-
Energy Production (β-oxidation): In tissues like muscle, the ¹³C-oleic acid undergoes β-oxidation in the mitochondria to produce acetyl-CoA. This acetyl-CoA then enters the Krebs cycle, ultimately generating ATP and ¹³CO₂. The ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is exhaled. This is the basis of the ¹³C-Triolein Breath Test.
-
Storage: In adipose tissue, the ¹³C-oleic acid is re-esterified into triglycerides and stored as energy reserves within lipid droplets.
-
Incorporation into Other Lipids: The ¹³C-oleic acid can also be incorporated into other lipid species, such as phospholipids and cholesterol esters, which are essential components of cell membranes and other cellular structures.
Excretion
The primary route of excretion for the ¹³C label from this compound is as ¹³CO₂ in the expired air. A very small fraction of undigested this compound and its metabolites may be excreted in the feces.[1]
Quantitative Data
Table 1: ¹³C-Triolein Breath Test Results in Different Populations
| Population | Number of Subjects | Mean Peak ¹³CO₂ Excretion (% dose/h) | Cumulative ¹³CO₂ Recovery at 6h (%) | Reference |
| Healthy Adult Volunteers | 8 | Not Reported | 28 (Median, IQR: 22-41) | [2][3] |
| Adult Cystic Fibrosis Patients (without PERT) | 6 | Not Reported | 3 (Median, IQR: 0-8) | [2][3] |
| Adult Cystic Fibrosis Patients (with PERT) | 6 | Not Reported | 37 (Median, IQR: 36-43) | [2][3] |
| Normal Children | 10 | 4.96 ± 2.2 | Not Reported | [4][5] |
| Children with Fat Malabsorption | 17 | 0.75 ± 0.63 | Not Reported | [4][5] |
| *PERT: Pancreatic Enzyme Replacement Therapy |
Table 2: Metabolic Fate of Orally Administered ¹³C-Labeled Triolein in Human Serum Lipids
| Lipid Fraction | Peak ¹³C Enrichment (δ¹³C ‰) | Time to Peak Enrichment | Reference |
| Triacylglycerol (TG) | +17.1 ± 14.3 (with 8-¹³C-triolein) | ~4-6 hours | [6] |
| Phospholipid (PL) | In the range of natural abundance | Not Applicable | [6] |
| Cholesterol Ester (CE) | In the range of natural abundance | Not Applicable | [6] |
Table 3: Fecal Excretion of ¹³C-Lipids After a Meal Containing [1,1,1-¹³C₃]Triolein
| Lipid Fraction | Cumulative Tracer Recovery over 3 days (%) | Reference |
| Total Fatty Acids | 0.60 ± 0.15 | [1] |
| Free Fatty Acids | 0.51 ± 0.11 | [1] |
Experimental Protocols
Protocol 1: The ¹³C-Triolein Breath Test for Assessment of Fat Malabsorption
Objective: To quantitatively measure the digestion and absorption of fat by analyzing the amount of ¹³CO₂ exhaled after the ingestion of ¹³C-Triolein.
Methodology:
-
Patient Preparation:
-
The patient should fast overnight (at least 8-12 hours).
-
A baseline breath sample is collected before the administration of the test meal.
-
-
Test Meal Administration:
-
Breath Sample Collection:
-
Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS).
-
-
Data Interpretation:
-
The rate and cumulative amount of ¹³CO₂ exhaled are calculated.
-
Reduced ¹³CO₂ excretion is indicative of fat malabsorption.
-
Protocol 2: In Vivo Tracer Study of this compound Metabolism
Objective: To trace the incorporation of ¹³C-oleic acid from this compound into various lipid fractions in the blood.
Methodology:
-
Subject Preparation:
-
Subjects fast overnight.
-
A baseline blood sample is collected.
-
-
Tracer Administration:
-
A known amount of this compound (e.g., 100 mg) is administered orally, often with a liquid formula diet.[6]
-
-
Blood Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
-
Lipid Extraction and Fractionation:
-
Plasma is separated from the blood samples.
-
Total lipids are extracted from the plasma using a method such as the Folch or Bligh-Dyer procedure.
-
The lipid extract is fractionated into triacylglycerols, phospholipids, and cholesterol esters using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
-
Fatty Acid Analysis:
-
The fatty acids from each lipid fraction are transmethylated to form fatty acid methyl esters (FAMEs).
-
The ¹³C enrichment in the oleic acid of each fraction is determined by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[6]
-
Mandatory Visualizations
Caption: Metabolic pathway of orally ingested this compound.
Caption: Influence of oleic acid on key signaling pathways.
Conclusion
This compound is an invaluable tool for the in vivo investigation of lipid metabolism. Its non-radioactive nature makes it safe for use in a wide range of subjects, including children. The ¹³C-Triolein Breath Test is a simple, sensitive, and specific method for the diagnosis of fat malabsorption. Furthermore, as a metabolic tracer, this compound allows for detailed studies of the pathways of triglyceride digestion, absorption, transport, and tissue-specific utilization. The insights gained from studies using this compound are crucial for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing Fat: A Technical Guide to Triolein-13C3 in Fatty Acid Uptake and Storage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate processes of fatty acid uptake, transport, and storage is paramount in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Stable isotope tracers have emerged as a powerful tool in elucidating these pathways, and among them, Triolein-13C3 stands out as a key substrate for monitoring the fate of dietary triglycerides. This technical guide provides an in-depth overview of the application of this compound in metabolic research, complete with experimental protocols, quantitative data, and visualizations of the underlying cellular mechanisms.
Triolein, a triglyceride composed of three oleic acid units, is a major component of dietary fat. By labeling the glycerol backbone with three carbon-13 (¹³C) isotopes, researchers can accurately trace the journey of this dietary fat from ingestion to its ultimate storage in various tissues or its oxidation for energy. The use of stable, non-radioactive isotopes makes this compound a safe and effective tracer for studies in both preclinical models and human subjects.
Core Concepts in Fatty Acid Metabolism
The metabolism of dietary triglycerides like this compound involves a series of orchestrated steps, beginning with digestion and culminating in tissue-specific utilization or storage.
Experimental Workflow: Tracing Dietary Fat with this compound
The general workflow for a study utilizing this compound involves several key stages, from administration to data analysis. This process allows for the precise quantification of fatty acid absorption, trafficking, and incorporation into various lipid pools.
Key Signaling Pathways in Fatty Acid Uptake and Storage
The uptake and subsequent metabolic fate of fatty acids are tightly regulated by a complex network of signaling pathways. Key membrane proteins and nuclear receptors orchestrate this process in response to nutritional and hormonal cues.
CD36-Mediated Fatty Acid Uptake
The transmembrane protein CD36 is a crucial facilitator of long-chain fatty acid uptake in several tissues, including the heart, skeletal muscle, and adipose tissue. Its translocation to the plasma membrane is a key regulatory step.
Regulation of Hepatic Lipid Metabolism
The liver plays a central role in lipid homeostasis, integrating signals from insulin, fatty acids, and other metabolic hormones. Key transcription factors and signaling cascades regulate the balance between fatty acid synthesis, oxidation, and storage.
Quantitative Data from this compound Studies
The use of this compound allows for the precise quantification of fatty acid trafficking and storage. The following tables summarize representative data from studies using 13C-labeled triglycerides.
Table 1: Cumulative Tracer Recovery of Orally Administered [1,1,1-¹³C₃]Triolein in Humans
| Parameter | Mean ± SEM (%) |
| Cumulative Tracer Recovery (Total Fatty Acids) | 0.60 ± 0.15 |
| Cumulative Tracer Recovery (Free Fatty Acids) | 0.51 ± 0.11 |
Data adapted from a study on fecal elimination of ¹³C-labeled lipids, indicating the percentage of the administered dose recovered in stool over 3 days.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are outlined protocols for key experimental procedures.
Protocol 1: In Vivo Administration of this compound in a Murine Model
-
Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet. Fast mice for 4-6 hours prior to tracer administration.
-
Tracer Preparation: Prepare a lipid emulsion of this compound. For oral gavage, mix the tracer with a carrier oil such as corn oil. For intravenous administration, emulsify the tracer in a sterile saline solution containing a suitable emulsifying agent.
-
Administration:
-
Oral Gavage: Administer a precise dose of the this compound emulsion (e.g., 10 mg/kg body weight) directly into the stomach using a gavage needle.
-
Intravenous Injection: Inject the this compound emulsion into the tail vein.
-
-
Sample Collection: Collect blood samples via the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) into EDTA-coated tubes. Euthanize animals at the final time point and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle), immediately snap-freezing them in liquid nitrogen.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Plasma and Tissues (Modified Folch Method)
-
Homogenization: Homogenize frozen tissue samples in a chloroform:methanol (2:1, v/v) solution. For plasma samples, directly add the chloroform:methanol solution.
-
Extraction: Vortex the homogenate vigorously and incubate at room temperature with shaking.
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform) and store at -80°C.
Protocol 3: Analysis of ¹³C Enrichment by GC-MS
-
Lipid Class Separation (Optional): Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids in the lipid samples to their corresponding methyl esters using a reagent such as boron trifluoride in methanol.
-
GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Employ a capillary column suitable for FAME separation (e.g., a polar column).
-
Injection: Inject the FAME sample into the GC.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the molecular ions and their corresponding ¹³C-isotopologues.
-
-
Data Analysis: Calculate the ¹³C enrichment by determining the ratio of the abundance of the ¹³C-labeled FAME to the unlabeled FAME.
Applications in Drug Development
This compound is a valuable tool in the development of drugs targeting metabolic diseases. It can be used to:
-
Assess Target Engagement: Evaluate the in vivo efficacy of compounds designed to modulate fatty acid uptake, oxidation, or storage.
-
Elucidate Mechanism of Action: Determine how a therapeutic candidate alters lipid trafficking and metabolism in different tissues.
-
Preclinical and Clinical Evaluation: Quantify the metabolic effects of novel drugs in animal models and human clinical trials. For example, a drug that enhances fatty acid oxidation in the liver could be evaluated by measuring the rate of ¹³CO₂ expiration following administration of ¹³C-labeled Triolein.
Conclusion
This compound is an indispensable tracer for researchers and drug developers in the field of metabolic disease. Its use in conjunction with modern analytical techniques provides a dynamic and quantitative view of fatty acid metabolism in vivo. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the design and execution of insightful studies aimed at unraveling the complexities of lipid homeostasis and developing novel therapeutic interventions.
References
The Core Significance: Tracing the Metabolic Fate of Lipids
An In-depth Technical Guide to the Significance of 13C Labeling in Glycerol Trioleate
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotopes as tracers has revolutionized our understanding of metabolic processes. Among these, Carbon-13 (¹³C) has emerged as a powerful tool for elucidating the intricate pathways of intermediary metabolism in a safe and non-radioactive manner. When incorporated into key biological molecules like glycerol trioleate, ¹³C labeling provides an unprecedented window into the dynamics of lipid metabolism. This technical guide explores the core significance, experimental methodologies, and data interpretation associated with ¹³C-labeled glycerol trioleate, offering a comprehensive resource for professionals in metabolic research and drug development.
Glycerol trioleate is a ubiquitous triacylglycerol (TAG) composed of a glycerol backbone esterified to three oleic acid molecules. It represents a primary form of energy storage and a key player in lipid transport and signaling. By replacing one or more of the naturally abundant ¹²C atoms with the stable isotope ¹³C, researchers can create a tracer molecule that is chemically identical to its unlabeled counterpart but distinguishable by analytical instruments.[1] This allows for the precise tracking of the glycerol and fatty acid components as they are absorbed, transported, stored, and catabolized.
The primary significance of this technique lies in its application to Metabolic Flux Analysis (MFA) . ¹³C-MFA is a sophisticated method used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3] When cells or organisms are supplied with ¹³C-labeled glycerol trioleate, the labeled carbon atoms are incorporated into a multitude of downstream metabolites. By measuring the specific patterns and extent of ¹³C enrichment in these metabolites, it is possible to reconstruct the flow of carbon through the metabolic network.[2][4][5]
Key applications include:
-
Quantifying Lipolysis and Re-esterification: Tracking the release of labeled glycerol provides a direct index of lipolysis, while simultaneously monitoring labeled fatty acids can reveal the extent of their re-esterification back into TAGs.[6]
-
Elucidating Central Carbon Metabolism: The glycerol backbone can enter central carbon metabolism via glycolysis. Tracing the ¹³C label through pathways like the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle provides quantitative insights into glucose metabolism, anaplerosis, and energy production.[7][8]
-
Drug Discovery and Development: Stable isotope labeling is a cornerstone of modern drug development, crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[9][10] Using ¹³C-labeled compounds is a safe and highly sensitive method to track a drug's journey and metabolic transformation in preclinical and clinical trials.[9] It helps in understanding how a therapeutic intervention affects lipid metabolism and can serve as a biomarker for treatment efficacy.[7]
Experimental Protocols and Methodologies
A typical tracer study involving ¹³C-labeled glycerol trioleate follows a structured workflow, from administration of the labeled substrate to the final analysis of biological samples.
Experimental Workflow
The general process involves introducing the ¹³C-labeled tracer into a biological system (cell culture, animal model, or human subject), allowing time for metabolic processing, collecting relevant biological samples (e.g., plasma, tissue biopsies), and analyzing these samples to measure isotopic enrichment.
Key Experimental Protocols
-
Administration of the Tracer:
-
Oral Loading: For studies on digestion and absorption, subjects ingest a precisely measured dose of the ¹³C-labeled lipid, often mixed with a standardized meal. Blood samples are then drawn at multiple time points to track the appearance of the label in plasma lipids and other metabolites.[7]
-
Intravenous Infusion: To study systemic lipid metabolism independent of gut absorption, a continuous infusion of the tracer is administered. This method allows for the calculation of substrate turnover rates (rate of appearance and disappearance) under steady-state conditions.[6]
-
-
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using established methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system.
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like glycerol must be chemically modified (derivatized) to make them volatile. A common method involves creating a heptafluorobutyryl derivative, which offers high sensitivity and ensures the retention of the isotopic label during analysis.[11]
-
-
Analytical Techniques:
-
Mass Spectrometry (MS): MS is the workhorse for quantifying ¹³C enrichment. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between labeled (heavier) and unlabeled molecules. Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are used extensively.[11][12][13] High-resolution MS is critical for resolving isotopologues, especially in complex biological samples.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides unique information that is complementary to MS. While MS measures overall enrichment, NMR can determine the specific position of the ¹³C label within a molecule.[15][16] This is invaluable for tracing carbon atom rearrangements and distinguishing between different metabolic pathways.[7][17]
-
Data Presentation and Interpretation
The data generated from ¹³C tracer experiments are quantitative and provide deep insights into metabolic dynamics. The primary outputs are isotopic enrichment and calculated metabolic fluxes.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from studies using ¹³C-labeled glycerol trioleate.
| Parameter | Description | Typical Unit | Analytical Method | Reference |
| Isotopic Enrichment | The percentage of a metabolite pool that is labeled with ¹³C. | Atom Percent Excess (APE) or Mole Percent Excess (MPE) | GC-MS, LC-MS/MS | [11] |
| Glycerol Flux | The rate of appearance of glycerol in the plasma, a direct measure of whole-body lipolysis. | µmol/kg/min | GC-MS with tracer infusion | [6][18] |
| Fatty Acid Flux | The turnover rate of free fatty acids in the plasma. | µmol/kg/min | GC-MS with tracer infusion | [6] |
| Re-esterification Rate | The rate at which liberated fatty acids are re-incorporated into triglycerides. | µmol/kg/min | Calculated from simultaneous glycerol and fatty acid flux | [6] |
| Metabolic Flux Ratios | The relative contribution of different pathways to the production of a specific metabolite. | Dimensionless ratio | GC-MS, ¹³C NMR | [13] |
| Pentose Phosphate Pathway (PPP) Activity | The flux through the PPP relative to glycolysis, determined from the labeling patterns in glucose or lactate. | % of Glycolytic Flux | ¹³C NMR | [7] |
| Anaplerotic Flux | The rate at which intermediates are supplied to the TCA cycle, often measured via labeling in glutamate/glutamine. | Relative Flux Units | ¹³C NMR, LC-MS/MS | [7] |
Interpreting Metabolic Pathways
The ¹³C label from the glycerol backbone serves as a powerful probe for central metabolic pathways. After being converted to dihydroxyacetone phosphate (DHAP), the label enters glycolysis and can proceed through several key branches.
By analyzing the isotopomer distribution in metabolites like lactate, glucose (from gluconeogenesis), and TCA cycle intermediates, researchers can quantify the activity of these interconnected pathways.[7][8] For example, the relative ¹³C enrichment in different positions of the glucose molecule can reveal the relative fluxes through the PPP versus glycolysis.[7]
Logical Framework for Analysis
The choice of analytical technique is guided by the specific research question. MS is ideal for quantifying overall enrichment and flux rates, while NMR provides critical positional information for detailed pathway analysis.
Conclusion and Future Directions
The use of ¹³C-labeled glycerol trioleate is an indispensable technique in modern metabolic research. It provides a safe, quantitative, and highly detailed view of lipid metabolism and its integration with central carbon pathways. For researchers and drug development professionals, this methodology is critical for understanding the metabolic basis of diseases like obesity, diabetes, and cancer, and for evaluating the mechanism and efficacy of new therapeutics.
Future advancements will likely focus on increasing the sensitivity and throughput of analytical platforms, allowing for the analysis of smaller samples and the detection of lower-abundance metabolites. The integration of ¹³C-MFA with other 'omics' technologies, such as transcriptomics and proteomics, will provide a more holistic, systems-level understanding of metabolic regulation. As these methods continue to evolve, ¹³C-labeled glycerol trioleate will remain a central tool in the quest to unravel the complexities of human metabolism.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. 13C-metabolic flux analysis in glycerol-assimilating strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. An Oral Load of [13C3]Glycerol and Blood NMR Analysis Detect Fatty Acid Esterification, Pentose Phosphate Pathway, and Glycerol Metabolism through the Tricarboxylic Acid Cycle in Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway analysis using (13) C-glycerol and other carbon tracers reveals a bipartite metabolism of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycerol tristearate(555-43-1) 13C NMR spectrum [chemicalbook.com]
- 16. Glycerol(56-81-5) 13C NMR [m.chemicalbook.com]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Triolein-13C3 in Preclinical Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become indispensable tools in metabolic research, allowing for the dynamic tracking of nutrients and their metabolic fates in vivo. Among these, Triolein-13C3, a triglyceride molecule containing three oleic acid moieties uniformly labeled with Carbon-13, has emerged as a powerful probe for investigating lipid metabolism. Its use in preclinical studies provides critical insights into fatty acid absorption, transport, storage, and oxidation. This technical guide offers a comprehensive overview of the application of this compound in preclinical metabolic research, detailing experimental protocols, data presentation, and the visualization of relevant biological pathways and workflows.
Core Applications of this compound in Metabolic Research
This compound is primarily utilized to trace the metabolic journey of dietary and circulating fatty acids. Key applications include:
-
Intestinal Fat Absorption and Transport: Quantifying the efficiency of dietary fat absorption and its subsequent packaging into chylomicrons.
-
Lipoprotein Metabolism: Tracking the incorporation of 13C-labeled fatty acids into very-low-density lipoprotein (VLDL) and other lipoprotein particles, providing data on their synthesis, secretion, and clearance.
-
Fatty Acid Oxidation: Measuring the rate of fatty acid oxidation (FAO) in various tissues by monitoring the appearance of 13CO2 in expired air.
-
Triglyceride Synthesis and Turnover: Assessing the dynamics of triglyceride synthesis and breakdown in tissues such as the liver, adipose tissue, and muscle.
-
Ectopic Lipid Accumulation: Investigating the mechanisms underlying the abnormal deposition of lipids in non-adipose tissues, a hallmark of metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
Data Presentation: Quantitative Insights from this compound Studies
The quantitative data derived from this compound tracer studies are crucial for understanding the kinetics of lipid metabolism. The following tables summarize typical quantitative findings from preclinical models.
| Parameter | Animal Model | Dosage and Administration | Key Findings | Reference |
| Hepatic VLDL-TG Secretion Rate | C57BL/6 Mice | 150 mg/kg 13C-Oleic Acid | VLDL-TG secretion rate: ~15-20 µmol/kg/hr in control mice. | Fictionalized Data |
| Intestinal Triglyceride Absorption | Sprague-Dawley Rats | 200 mg this compound via oral gavage | Peak 13C enrichment in plasma triglycerides observed 2-4 hours post-gavage. | Fictionalized Data |
| Fatty Acid Oxidation Rate | Wistar Rats | 10 mg/kg this compound via intravenous infusion | ~30-40% of the infused tracer is oxidized to 13CO2 within 4 hours. | Fictionalized Data |
| 13C-Enrichment in Tissue Triglycerides | C57BL/6 Mice | 150 mg/kg 13C-Oleic Acid | Liver: ~5-10% enrichment; Adipose Tissue: ~2-5% enrichment after 6 hours. | Fictionalized Data |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and accuracy of this compound metabolic studies.
Protocol 1: Oral Gavage Administration for Intestinal Absorption Studies
-
Animal Model: Male C57BL/6 mice (8-10 weeks old), fasted for 4-6 hours.
-
Tracer Preparation: Prepare a lipid emulsion by sonicating this compound (e.g., 200 mg) in a vehicle such as corn oil or a mixture of 20% Intralipid.
-
Administration: Administer the this compound emulsion to the mice via oral gavage at a volume of 10 µL/g body weight.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 1, 2, 4, 6, and 8 hours) post-gavage. Tissues (liver, adipose, intestine) can be collected at the end of the experiment.
-
Sample Processing:
-
Plasma: Separate plasma by centrifugation and store at -80°C.
-
Tissues: Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Lipid Extraction: Extract total lipids from plasma and tissue homogenates using a modified Folch or Bligh-Dyer method.
-
Analysis: Analyze the 13C-enrichment in the triglyceride fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Intravenous Infusion for VLDL-TG Secretion and Fatty Acid Oxidation Studies
-
Animal Model: Male Sprague-Dawley rats (250-300g) with a surgically implanted jugular vein catheter, fasted overnight.
-
Tracer Preparation: Prepare an intravenous emulsion of this compound (e.g., 10 mg/kg) in a sterile vehicle like 20% Intralipid.
-
Administration: Infuse the tracer emulsion intravenously over a period of 1-2 hours using a syringe pump.
-
Breath Sample Collection (for FAO): Place the animal in a metabolic chamber to collect expired air at regular intervals during and after the infusion. Analyze the 13CO2/12CO2 ratio using an isotope ratio mass spectrometer.
-
Blood and Tissue Collection: Collect blood samples at baseline and at various time points during and after the infusion. Collect tissues at the end of the study.
-
Sample Processing and Analysis: Process plasma and tissues as described in Protocol 1. Isolate VLDL from plasma by ultracentrifugation and analyze for 13C-enrichment in the triglyceride fraction to determine the VLDL-TG secretion rate.
Visualization of Pathways and Workflows
Signaling Pathways Investigated with this compound
This compound is a valuable tool for probing the activity of key signaling pathways that regulate lipid metabolism.
Caption: mTOR signaling pathway regulating lipogenesis.
Caption: SREBP-1c pathway in de novo lipogenesis.
Caption: PPARα regulation of fatty acid oxidation.
Experimental Workflow
A typical preclinical study using this compound involves a series of well-defined steps from animal preparation to data analysis.
Caption: In vivo this compound metabolic study workflow.
Conclusion
This compound is a versatile and powerful tool for the in-depth investigation of lipid metabolism in preclinical models. By employing rigorous experimental protocols and sophisticated analytical techniques, researchers can gain valuable quantitative insights into the dynamic processes of fatty acid absorption, transport, storage, and oxidation. The ability to trace the fate of dietary and circulating lipids provides a deeper understanding of the pathophysiology of metabolic diseases and offers a robust platform for the evaluation of novel therapeutic interventions. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively design and execute preclinical metabolic studies using this compound.
An In-depth Technical Guide to the Safe Handling of Triolein-13C3 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for Triolein-13C3, a stable, non-radioactive isotopically labeled lipid used in metabolic research. The information presented here is intended to ensure the safe and effective use of this compound in a laboratory environment.
Chemical and Physical Properties
This compound is a synthetic form of triolein where three carbon atoms have been replaced with the stable isotope ¹³C. This labeling allows for the tracing of metabolic pathways without the hazards associated with radioactive isotopes.[1]
| Property | Value | Reference |
| Chemical Name | 1,2,3-Tri(cis-9-octadecenoyl)glycerol-1,1,1-¹³C₃ | [2][3][4] |
| Synonyms | Glycerol trioleate-¹³C₃, 13C-Triolein | [2][5] |
| CAS Number (Labeled) | 82005-46-7 | [2][3][4][5] |
| Molecular Formula | C₅₄*C₃H₁₀₄O₆ | [2][3][4] |
| Molecular Weight | 888.41 g/mol | [2][3][5] |
| Appearance | Clear liquid | [6] |
| Purity | >98% | [5] |
| Storage Temperature | +2°C to +8°C (Refrigerated) | [2][3][4] |
Hazard Identification and Safety Precautions
Based on the safety data for unlabeled triolein, this compound is not considered a hazardous substance.[6][7] However, standard laboratory safety practices should always be observed.
| Hazard | Precautionary Statement |
| Eye Contact | May cause mild irritation. |
| Skin Contact | Prolonged or repeated contact may cause skin irritation. |
| Inhalation | Not expected to be an inhalation hazard under normal conditions. Heating may produce fumes that can cause respiratory irritation. |
| Ingestion | Not expected to be harmful if swallowed in small amounts. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling
-
Avoid Contact: Avoid direct contact with skin and eyes.[6][8]
-
Ventilation: Use in a well-ventilated area.[8]
-
Transfer: Use glass, stainless steel, or teflon labware for transferring the substance. Avoid using plastic pipet tips or containers with organic solutions of the lipid.
-
Temperature: Allow the container to reach room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Storage
-
Temperature: Store refrigerated at +2°C to +8°C.[2][3][4] For long-term storage, a freezer is recommended.[6]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: Keep in a tightly sealed, glass container with a Teflon-lined cap.
Accidental Release and First Aid Measures
Accidental Release
In case of a spill:
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect: Collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Skin Contact: Wash the affected area with soap and water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if a large amount is ingested.[6]
Disposal Considerations
This compound is a stable, non-radioactive compound.[9] Therefore, its disposal does not require special radiological precautions.[9][] The waste should be handled as non-hazardous chemical waste in accordance with local, state, and federal regulations.[9]
Experimental Protocols
The following is a generalized protocol for a cell culture-based metabolic labeling experiment using this compound.
Objective
To trace the metabolic fate of exogenous triolein in a cellular model.
Materials
-
This compound
-
Cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Analytical instrumentation (e.g., Mass Spectrometer)
Methodology
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., complexed to bovine serum albumin).
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration.
-
-
Cell Treatment:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled triolein.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction).
-
-
Analysis:
-
Analyze the lipid extract using mass spectrometry to identify and quantify the incorporation of ¹³C into various lipid species.
-
Visualizations
Caption: General laboratory workflow for handling this compound.
Caption: Conceptual diagram of this compound use in metabolic tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. Triolein (1,1,1-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-163-0.5 [isotope.com]
- 3. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Triolein (1,1,1-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-163-0.1 [isotope.com]
- 5. larodan.com [larodan.com]
- 6. fishersci.com [fishersci.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. moravek.com [moravek.com]
A Technical Guide to Triolein-13C3: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Triolein-13C3, a stable isotope-labeled triglyceride crucial for metabolic research. This document details its commercial suppliers, purity specifications, and diverse experimental applications, offering valuable insights for researchers in lipidomics, metabolic flux analysis, and drug development.
Commercial Suppliers and Purity of this compound
This compound is available from several reputable commercial suppliers, catering to the needs of the research community. The primary specifications to consider are chemical purity and isotopic enrichment. Chemical purity ensures the absence of other lipid species, while isotopic enrichment indicates the percentage of molecules containing the 13C label at the specified positions.
Below is a summary of prominent suppliers and their typical product specifications. Please note that specific batch characteristics may vary, and it is always recommended to consult the supplier's certificate of analysis for precise data.
| Supplier | Product Name | Isotopic Purity (atom % 13C) | Chemical Purity |
| Sigma-Aldrich | Glyceryl-13C3 trioleate | 99% | ≥98% (CP) |
| Cambridge Isotope Laboratories, Inc. (CIL) | Triolein (1,1,1-¹³C₃, 99%) | 99% | ≥98% |
| BOC Sciences | Triolein-[1,1,1-13C3] | 99% | ≥98% |
Experimental Protocols and Applications
This compound is a powerful tool for tracing the metabolic fate of dietary triglycerides and studying lipid metabolism in various physiological and pathological contexts. Its non-radioactive nature makes it a safe and effective tracer for human and animal studies.
In Vivo Metabolic Fate Analysis Following Oral Administration
This protocol outlines a typical in vivo study to track the absorption and metabolism of dietary triglycerides using this compound.[1]
Methodology:
-
Subject Preparation: Human or animal subjects are typically fasted overnight to ensure a baseline metabolic state.
-
Tracer Administration: A test meal containing a precise amount of this compound mixed with a carrier oil (e.g., olive oil) is administered orally.[1]
-
Sample Collection: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) over a period of several hours. Expired air samples can also be collected to measure the rate of 13CO2 exhalation, indicating fatty acid oxidation.[1]
-
Lipoprotein Fractionation: Blood plasma is subjected to ultracentrifugation to separate different lipoprotein fractions, including chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).
-
Lipid Extraction and Analysis: Lipids are extracted from the plasma and lipoprotein fractions. The enrichment of 13C in triglycerides and fatty acids is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Experimental Workflow for In Vivo Metabolic Fate Analysis
Caption: Workflow for an in vivo study tracking the metabolic fate of this compound.
In Vitro Lipolysis Assay
This assay is used to determine the activity of lipases, such as pancreatic lipase, on triglyceride substrates. This compound can be used as a substrate to screen for inhibitors or activators of lipid digestion.
Methodology:
-
Substrate Emulsion Preparation: An emulsion of this compound is prepared in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts and phospholipids to mimic physiological conditions in the small intestine.
-
Enzyme Addition: The lipase enzyme (e.g., porcine pancreatic lipase) is added to the substrate emulsion to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C with constant shaking.
-
Quantification of Lipolysis Products: The rate of lipolysis is determined by measuring the release of 13C-labeled free fatty acids and glycerol over time. This can be achieved through various methods, including titration of the released fatty acids or by using commercial colorimetric or fluorometric assay kits.
Cellular Uptake and Metabolism Studies
This compound is a valuable tool for investigating the mechanisms of fatty acid uptake, intracellular trafficking, and storage in lipid droplets in various cell types, such as adipocytes and hepatocytes.
Methodology:
-
Cell Culture: The cells of interest are cultured to the desired confluency.
-
Incubation with this compound: The culture medium is replaced with a medium containing this compound, often complexed with albumin to facilitate its uptake.
-
Time-Course Analysis: Cells are harvested at different time points after the addition of the labeled triolein.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the incorporation of 13C into various lipid species (e.g., triglycerides, phospholipids, cholesterol esters) is quantified by mass spectrometry.
-
Microscopy: Fluorescently tagged versions of 13C-labeled fatty acids can be used in conjunction with microscopy techniques to visualize the trafficking and localization of fatty acids within the cell and their incorporation into lipid droplets.
Signaling Pathways in Triglyceride Metabolism
The metabolism of triolein is intricately linked to various signaling pathways that regulate lipid storage and mobilization. A key pathway involves the hormonal control of intracellular lipolysis in adipocytes.
Hormonal Regulation of Intracellular Lipolysis
References
Methodological & Application
Application Note & Protocol: Triolein-¹³C₃ Breath Test for Fat Malabsorption
Audience: Researchers, scientists, and drug development professionals.
Principle of the Method
The ¹³C-Triolein Breath Test is a non-invasive diagnostic tool used to assess fat malabsorption.[1] It provides a quantitative measure of fat digestion and absorption by tracking the metabolic fate of a stable isotope-labeled triglyceride, ¹³C-Triolein. Triolein is a long-chain triglyceride that requires pancreatic lipase for its digestion.
The core principle involves the oral administration of ¹³C-Triolein, typically mixed with a fatty meal. In individuals with normal fat absorption, the ¹³C-Triolein is hydrolyzed by pancreatic lipase in the small intestine into fatty acids and glycerol. These components are then absorbed, transported through the lymphatic system and bloodstream, and ultimately metabolized in the liver and other tissues. This metabolic process, specifically beta-oxidation of the fatty acids, produces carbon dioxide labeled with the ¹³C isotope (¹³CO₂), which is then expelled in the breath. The rate and amount of ¹³CO₂ exhaled over time directly correlate with the efficiency of fat digestion and absorption. A lower-than-normal recovery of ¹³CO₂ in the breath is indicative of fat malabsorption, which can be caused by conditions such as pancreatic insufficiency or intestinal mucosal diseases.[2][3]
Metabolic Pathway of ¹³C-Triolein
Caption: Metabolic pathway of ¹³C-Triolein from ingestion to exhalation of ¹³CO₂.
Applications
The ¹³C-Triolein breath test is a valuable tool for:
-
Diagnosing Steatorrhea (Fat Malabsorption): It serves as a sensitive and specific screening test for steatorrhea.[4]
-
Evaluating Pancreatic Exocrine Insufficiency (PEI): The test is used to assess the efficacy of pancreatic enzyme replacement therapy (PERT) in patients with conditions like cystic fibrosis and chronic pancreatitis.[1][3]
-
Investigating Gastrointestinal Disorders: It aids in the differential diagnosis of malabsorption syndromes, including celiac disease and bile acid malabsorption.[2][5]
-
Drug Development: It can be used to assess the impact of new therapeutic agents on fat digestion and absorption.
Experimental Protocol
This protocol outlines the standardized procedure for conducting the ¹³C-Triolein breath test.
3.1. Subject Preparation
-
Fasting: The subject must fast overnight for at least 8-12 hours. Water is permissible until 2 hours before the test.[3][5]
-
Medication: Review and temporarily discontinue medications that may interfere with gastrointestinal motility or enzyme function, as advised by a clinician.
-
Lifestyle: The subject should refrain from smoking and vigorous exercise on the day of the test.[6]
3.2. Materials and Reagents
-
Triolein-¹³C₃ (Dose as per study design, e.g., 200 µL or 17 mg/kg).[1][2]
-
Test Meal: A liquid meal or standardized food item with a defined fat content (e.g., 50 mL liquid meal).[3]
-
Breath Collection System: Breath collection bags or tubes (e.g., Exetainers).[7]
-
Analysis Equipment: Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).[8][9]
3.3. Procedure
-
Baseline Sample (T=0): Collect two baseline breath samples from the subject before administering the test meal. The subject should breathe normally and then exhale gently through a straw or mouthpiece into the collection tube or bag.[10]
-
Test Meal Administration: The subject ingests the ¹³C-Triolein substrate mixed thoroughly with the test meal. The entire meal should be consumed within 5-10 minutes.
-
Post-Ingestion Sampling: Collect breath samples at regular intervals. A common schedule is every 30 minutes for the first 2 hours, and then hourly for a total duration of 6 hours.[1][3][9]
-
Sample Handling: Label all samples clearly with the subject ID and time point. Store samples according to the manufacturer's instructions until analysis.
3.4. Sample Analysis The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using IRMS or NDIRS.[8][9] The results are typically expressed as a "delta over baseline" (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio from the pre-ingestion baseline.
3.5. Data Interpretation The primary endpoint is often the cumulative percentage of the ¹³C dose recovered (cPDR) over the test period (e.g., 6 hours).[1] This is calculated from the DOB values and the individual's CO₂ production rate.
-
Normal Fat Absorption: Characterized by a significant increase in exhaled ¹³CO₂, leading to a high cPDR value.
-
Fat Malabsorption: Results in a markedly lower recovery of ¹³CO₂ in the breath and a low cPDR value.[1]
Experimental Workflow Diagram
Caption: Standard experimental workflow for the ¹³C-Triolein breath test.
Quantitative Data Summary
The following table summarizes key quantitative data from clinical studies using the ¹³C-Triolein breath test.
| Parameter | Healthy Controls | Patients with Fat Malabsorption (e.g., Cystic Fibrosis) | Reference |
| ¹³C-Triolein Dose | 200 µL | 200 µL | [1][3] |
| Test Meal | 50 mL liquid meal | 50 mL liquid meal | [1][3] |
| Sampling Protocol | Every 30 min for 6 hours | Every 30 min for 6 hours | [1][3] |
| Median cPDR at 6h | 28% (Range: 22-41%) | 3% (Range: 0-8%) | [1][3] |
| Peak ¹³CO₂ Excretion | > 2.7% dose/hour (Mean: 4.96%) | < 2.7% dose/hour (Mean: 0.75%) | [2] |
| Sensitivity | N/A | 100% | [4] |
| Specificity | 96% | N/A | [4] |
Note: cPDR = cumulative percentage dose recovery. Dosages and results can vary based on the specific protocol, substrate formulation, and patient population (e.g., adults vs. children).[2] The sensitivity and specificity data are derived from studies using the similar ¹⁴C-Triolein test.[4]
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. digestivehealth.org.au [digestivehealth.org.au]
- 7. A Model-Based 13C-Sucrose Breath Test Diagnostic for Gut Function Disorders Characterized by a Loss of Sucrase-Isomaltase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review and meta-analysis of the accuracy and methodology of the 13C mixed triglyceride breath test for the evaluation of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. headwaybio.com [headwaybio.com]
Unraveling Postprandial Lipid Dynamics: An Application Guide to Triolein-13C3 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Triolein-13C3, a stable isotope-labeled tracer, to meticulously measure the postprandial distribution of dietary lipids. These protocols and notes are designed to facilitate the investigation of lipid metabolism, aiding in the elucidation of metabolic diseases and the development of novel therapeutic interventions.
Introduction
The period following a meal, the postprandial state, is a dynamic phase of intense metabolic activity, particularly concerning the processing of dietary fats. Aberrations in postprandial lipid metabolism are increasingly recognized as significant contributors to the pathogenesis of numerous metabolic disorders, including insulin resistance, type 2 diabetes, and atherosclerotic cardiovascular disease. The use of stable isotope tracers, such as this compound, offers a powerful and safe methodology to trace the journey of dietary triglycerides (TGs) from absorption to their ultimate fate in various tissues. This application note details the protocols for employing this compound to provide a quantitative and dynamic picture of postprandial lipid distribution.
Principle of the Method
This compound is a triglyceride molecule in which the three oleic acid moieties are labeled with the stable isotope carbon-13. When ingested with a fat-containing meal, this tracer follows the same metabolic pathways as dietary triglycerides. By measuring the enrichment of 13C in different lipid fractions within plasma and tissues over time, researchers can quantify the contribution of the dietary fat to these pools. This allows for the precise determination of the rates of appearance, clearance, and tissue-specific uptake of dietary fat-derived fatty acids.
Experimental Protocols
A successful this compound tracer study requires careful planning and execution of several key steps, from subject preparation to sample analysis.
Subject/Animal Preparation
Human Studies:
-
Inclusion/Exclusion Criteria: Clearly define the study population (e.g., healthy volunteers, subjects with metabolic syndrome). Exclude individuals with conditions that may affect lipid metabolism (e.g., uncontrolled diabetes, liver or kidney disease).
-
Dietary and Lifestyle Control: For at least three days prior to the study, subjects should consume a standardized diet and refrain from strenuous exercise and alcohol consumption to minimize variability in baseline lipid metabolism.
-
Fasting: Subjects should undergo an overnight fast of 10-12 hours before the start of the study. Water is permitted.
Animal Studies:
-
Acclimatization: Animals should be acclimatized to the housing conditions and any dietary manipulations for a sufficient period before the study.
-
Fasting: A fasting period of 4-6 hours is typically sufficient for rodents.
Protocol for Oral Fat Tolerance Test (OFTT) with this compound
This protocol outlines the administration of a standardized high-fat meal containing the this compound tracer.
Materials:
-
This compound (ensure purity and isotopic enrichment are certified)
-
High-fat liquid meal components (e.g., heavy cream, olive oil, protein powder, dextrose)
-
Blender
-
Calibrated scale
Procedure:
-
Tracer Incorporation: Accurately weigh the required dose of this compound. A typical dose for human studies is 100-200 mg. The tracer should be thoroughly mixed into the lipid component of the test meal.
-
Test Meal Preparation: A standardized high-fat meal is crucial for reproducibility. A common composition provides a significant fat challenge, for example:
-
Fat: 50-70 g
-
Carbohydrates: 50-75 g
-
Protein: 20-30 g
-
The meal should be homogenized into a liquid shake for consistent and rapid consumption.
-
-
Baseline Sampling: Before meal ingestion (t=0), collect a baseline blood sample.
-
Meal Administration: The subject should consume the test meal within 10-15 minutes.
-
Postprandial Blood Sampling: Collect blood samples at regular intervals after meal ingestion. A typical sampling schedule would be at 30, 60, 90, 120, 180, 240, 300, and 360 minutes. For longer studies, additional time points at 8 and 24 hours may be included.
-
Tissue Sampling (Animal Studies): At predetermined time points, animals can be euthanized, and tissues of interest (e.g., liver, adipose tissue, skeletal muscle) rapidly excised, weighed, and snap-frozen in liquid nitrogen for later analysis.
Sample Processing and Analysis
3.3.1. Plasma Fractionation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Isolate lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) by sequential ultracentrifugation. This method separates lipoproteins based on their density.
-
Store plasma and isolated lipoprotein fractions at -80°C until analysis.
3.3.2. Tissue Homogenization and Lipid Extraction:
-
Pulverize frozen tissue samples under liquid nitrogen.
-
Homogenize the tissue powder in a suitable buffer.
-
Extract total lipids from plasma, lipoprotein fractions, and tissue homogenates using a modified Folch or Bligh-Dyer method with a 2:1 chloroform:methanol solvent system.
-
The lipid extract is dried under a stream of nitrogen.
3.3.3. Analysis of 13C Enrichment by GC/MS:
-
Derivatization: The extracted lipids are saponified to release fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC/MS) analysis.
-
GC/MS Analysis: FAMEs are separated by gas chromatography and the isotopic enrichment of oleic acid (C18:1) is determined by mass spectrometry. The mass-to-charge ratios of the labeled (m+3) and unlabeled (m+0) oleic acid are measured to calculate the tracer-to-tracee ratio.
Data Presentation
The quantitative data obtained from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Postprandial 13C-Oleate Enrichment in Plasma Lipid Fractions
| Time (minutes) | Plasma Triglycerides (Tracer/Tracee Ratio) | Chylomicron-Triglycerides (Tracer/Tracee Ratio) | VLDL-Triglycerides (Tracer/Tracee Ratio) | Plasma Free Fatty Acids (Tracer/Tracee Ratio) |
| 0 | 0.000 ± 0.000 | 0.000 ± 0.000 | 0.000 ± 0.000 | 0.000 ± 0.000 |
| 60 | 0.015 ± 0.003 | 0.025 ± 0.005 | 0.005 ± 0.001 | 0.002 ± 0.001 |
| 120 | 0.030 ± 0.006 | 0.045 ± 0.008 | 0.012 ± 0.002 | 0.004 ± 0.001 |
| 180 | 0.028 ± 0.005 | 0.038 ± 0.007 | 0.018 ± 0.003 | 0.006 ± 0.002 |
| 240 | 0.022 ± 0.004 | 0.025 ± 0.005 | 0.020 ± 0.004 | 0.005 ± 0.001 |
| 360 | 0.015 ± 0.003 | 0.012 ± 0.003 | 0.015 ± 0.003 | 0.003 ± 0.001 |
Data are presented as mean ± SEM and are hypothetical examples.
Table 2: Tissue-Specific Uptake of 13C-Oleate at 6 Hours Post-Meal (Animal Study)
| Tissue | 13C-Oleate Enrichment (nmol/g tissue) |
| Liver | 15.2 ± 2.5 |
| Epididymal Adipose Tissue | 25.8 ± 4.1 |
| Subcutaneous Adipose Tissue | 20.1 ± 3.5 |
| Skeletal Muscle (Gastrocnemius) | 8.5 ± 1.2 |
Data are presented as mean ± SEM and are hypothetical examples.
Visualizations of Key Pathways and Workflows
Experimental Workflow
Metabolic Fate of Dietary this compound
Postprandial Insulin Signaling and Lipid Uptake
Conclusion
The use of this compound as a metabolic tracer provides an invaluable tool for dissecting the complexities of postprandial lipid metabolism. The detailed protocols and data presentation formats outlined in this application note are intended to guide researchers in designing and executing robust studies. By accurately quantifying the distribution of dietary fats, these methods can significantly enhance our understanding of metabolic diseases and accelerate the development of effective therapeutic strategies.
Application Note: Quantitative Analysis of Triolein-13C3 by Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of the stable isotope-labeled triglyceride, Triolein-13C3, using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a valuable tracer for studying lipid metabolism, absorption, and transport in vivo.[1] The methodology described herein outlines sample preparation, derivatization, GC/MS parameters, and data analysis for the accurate quantification of this compound in biological samples. This protocol is intended for researchers in academia and the pharmaceutical industry engaged in metabolic studies and drug development.
Introduction
Stable isotope-labeled compounds are powerful tools in metabolic research, offering a non-radioactive means to trace the fate of molecules in biological systems.[2][3] Triolein, a triglyceride composed of three oleic acid units, is a major component of dietary fats. The 13C-labeled analogue, this compound, allows for the precise tracking of its absorption, distribution, and incorporation into various lipid pools.[1] Gas chromatography-mass spectrometry (GC/MS) is a robust and sensitive analytical technique well-suited for the analysis of fatty acids and their derivatives.[4][5] This application note details a comprehensive workflow for the analysis of this compound, from sample extraction to data interpretation.
Experimental Protocols
Sample Preparation: Lipid Extraction
A modified Folch extraction method is recommended for the efficient recovery of total lipids from biological matrices such as plasma or tissue homogenates.[4]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., Tripalmitin-d93)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
To 100 µL of sample (e.g., plasma) in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, triglycerides are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives.[5]
Materials:
-
2% (v/v) H2SO4 in Methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To the dried lipid extract, add 2 mL of 2% H2SO4 in methanol.
-
Seal the tube and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC/MS Analysis
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is suitable for this analysis.
GC Parameters:
| Parameter | Value |
|---|---|
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Start at 100°C, hold for 2 min. Ramp to 240°C at 10°C/min. Hold for 10 min. |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following table summarizes the key ions for the detection and quantification of the methyl ester of 13C-labeled oleic acid (Oleate-13C1) derived from this compound and a potential internal standard, the methyl ester of palmitic acid (Palmitate-d31) derived from Tripalmitin-d93.
| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Oleate-13C1 Methyl Ester | 16.5 | 297 | 265 | 56 |
| Palmitate-d31 Methyl Ester (IS) | 14.2 | 301 | 270 | 87 |
Note: Retention times are approximate and may vary depending on the specific GC system and column.
Visualizations
Experimental Workflow
Caption: Workflow for the GC/MS analysis of this compound.
Fragmentation Pathway of Oleate-13C1 Methyl Ester
Caption: Key fragmentation pathways for Oleate-13C1 methyl ester in EI-MS.
Discussion
The protocol presented provides a robust framework for the quantitative analysis of this compound. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in extraction efficiency and instrument response.[5] The selection of specific ions in SIM mode enhances the sensitivity and selectivity of the assay, allowing for accurate quantification even in complex biological matrices.[4] The fragmentation of FAMEs under electron ionization typically involves characteristic losses, such as the methoxy group (-OCH3) and rearrangements like the McLafferty rearrangement, which can be used as qualifier ions to confirm the identity of the analyte.[6][7][8]
Conclusion
This application note provides a detailed and actionable protocol for the GC/MS analysis of this compound. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can accurately quantify this important metabolic tracer. The provided tables and diagrams serve as a practical guide for experimental setup and data interpretation, supporting research in lipid metabolism and the development of new therapeutics.
References
- 1. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. whitman.edu [whitman.edu]
Application Note: Quantification of Triolein-13C3 using Isotope Ratio Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for tracing the metabolic fate of stable isotope-labeled compounds. This application note provides a detailed protocol for the quantification of Triolein-13C3, a triglyceride labeled with three 13C atoms in the glycerol backbone, in biological matrices. This compound is a valuable tracer for studying lipid metabolism, including digestion, absorption, transport, and storage of dietary fats. The methodologies described herein are particularly relevant for research in nutrition, metabolic diseases, and drug development targeting lipid pathways.
The use of Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) allows for precise measurement of 13C enrichment in oleic acid derived from the hydrolysis of this compound. This provides quantitative insights into the kinetics of triglyceride metabolism.
Metabolic Pathway of Dietary Triolein
Dietary triglycerides, such as this compound, undergo a series of enzymatic processes before being absorbed and utilized by the body. The initial step occurs in the small intestine, where pancreatic lipase hydrolyzes the triglyceride into two free fatty acids and a monoglyceride. These products are then absorbed by enterocytes, the cells lining the small intestine. Inside the enterocytes, they are re-esterified back into triglycerides and packaged into large lipoprotein particles called chylomicrons. These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream, where they transport the dietary fats to various tissues for energy or storage.
Experimental Workflow
The overall experimental workflow for the quantification of this compound involves several key steps, starting from the administration of the labeled triglyceride to the final analysis of 13C enrichment by GC/C/IRMS. This process includes biological sample collection, lipid extraction, hydrolysis of triglycerides, derivatization of the resulting fatty acids, and instrumental analysis.
Experimental Protocols
Lipid Extraction from Plasma
This protocol is based on the widely used Folch method for total lipid extraction.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 2 mL of chloroform and 1 mL of methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 1 mL of 0.9% NaCl solution to the tube.
-
Vortex again for 1 minute to facilitate phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C.
-
Three layers will be formed: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
The dried lipid extract can be stored at -80°C until further analysis.
Hydrolysis of Triglycerides and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of triglycerides to their constituent fatty acids and subsequent methylation to FAMEs for GC analysis.
Materials:
-
Dried lipid extract
-
2% (v/v) H₂SO₄ in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of hexane.
-
Add 2 mL of 2% H₂SO₄ in methanol to the tube.
-
Seal the tube tightly and heat at 80°C for 1 hour to facilitate hydrolysis and methylation.
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final FAMEs solution to a GC vial for analysis.
GC/C/IRMS Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Combustion interface (C) and an Isotope Ratio Mass Spectrometer (IRMS).
GC Conditions:
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injection Volume: 1 µL (splitless injection).
Combustion Interface Conditions:
-
Combustion Reactor: Copper oxide/platinum/nickel oxide at 940°C.
-
Reduction Reactor: Copper at 600°C.
IRMS Conditions:
-
Ion Source: Electron impact ionization.
-
Detection: Simultaneous detection of m/z 44, 45, and 46 for CO₂.
-
Reference Gas: High purity CO₂ with a known ¹³C/¹²C ratio.
Data Presentation
The primary outcome of the IRMS analysis is the ¹³C enrichment, which is typically expressed in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. The Atom Percent Excess (APE) can be calculated from the δ¹³C values.
Table 1: 13C Enrichment in Plasma Oleic Acid after Oral Administration of this compound
| Time (hours) | δ¹³C (‰ vs VPDB) | Atom Percent Excess (APE) |
| 0 | -28.5 ± 0.5 | 0.000 |
| 1 | -15.2 ± 1.1 | 0.015 |
| 2 | 5.8 ± 1.5 | 0.038 |
| 4 | 25.3 ± 2.0 | 0.059 |
| 6 | 18.1 ± 1.8 | 0.051 |
| 8 | 10.4 ± 1.2 | 0.043 |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Table 2: Quantitative Data from a Human Study with Oral (1-13C)- and (8-13C)triolein [1]
| Labeled Triolein | Lipid Fraction | Peak 13C Enrichment (δ¹³C ‰) |
| (1-13C)triolein | Triglyceride (Oleic Acid) | -7.1 ± 4.2 |
| (8-13C)triolein | Triglyceride (Oleic Acid) | +17.1 ± 14.3 |
This table summarizes findings from a study where the position of the 13C label on the oleic acid of triolein influenced the observed enrichment in serum triglycerides.[1]
Conclusion
The use of this compound in conjunction with GC/C/IRMS provides a robust and sensitive method for quantifying the dynamics of dietary fat metabolism. The detailed protocols and data presentation guidelines in this application note offer a comprehensive resource for researchers in the fields of metabolic research and drug development. Accurate quantification of 13C enrichment allows for the elucidation of complex metabolic pathways and the assessment of interventions targeting lipid metabolism.
References
Application Notes and Protocols for Triolein-13C3 in Human Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Triolein-13C3, a stable isotope-labeled triglyceride, in human lipid metabolism studies. This non-radioactive tracer allows for the safe and effective investigation of dietary fat digestion, absorption, and metabolism. The following sections detail experimental protocols for the ¹³C-Triolein Breath Test and the Oral Fat Tolerance Test (OFTT) with this compound, along with data presentation and visualization of the relevant metabolic pathways.
Introduction to this compound in Lipid Metabolism Research
Stable isotopes like Carbon-13 (¹³C) are invaluable tools for tracing the metabolic fate of dietary lipids in humans.[1][2] this compound is a triglyceride molecule in which the glycerol backbone and/or the oleic acid chains are enriched with ¹³C. When ingested, the ¹³C label can be tracked as it is incorporated into various lipid fractions, such as chylomicrons and very-low-density lipoproteins (VLDL), or as it is metabolized and exhaled as ¹³CO₂.[1][3] This allows for the quantitative assessment of processes like fat malabsorption, postprandial lipemia, and lipoprotein kinetics.[3][4] The use of stable isotopes is a safe alternative to radioactive tracers, making them suitable for studies in a wide range of populations.[1]
Experimental Protocols
The ¹³C-Triolein Breath Test for Fat Malabsorption
The ¹³C-Triolein Breath Test is a non-invasive method to assess the digestion and absorption of dietary fat. The principle of the test is that after ingestion and absorption of ¹³C-labeled triolein, it is metabolized, and the ¹³C is released as ¹³CO₂ in the breath. The rate and extent of ¹³CO₂ exhalation provide a measure of fat absorption.[3][5]
2.1.1. Detailed Experimental Protocol
-
Subject Preparation:
-
Subjects should fast overnight for at least 10-12 hours prior to the test.[3]
-
Water is permitted, but carbonated beverages should be avoided.
-
A baseline breath sample is collected before the administration of the test meal.
-
-
Test Meal Administration:
-
Breath Sample Collection:
-
Sample Analysis:
2.1.2. Data Presentation
The primary outcome of the ¹³C-Triolein Breath Test is the cumulative percentage dose recovery (cPDR) of ¹³CO₂. This data can be presented in a table for comparison between different study groups.
| Study Group | N | Median cPDR at 6 hours (%) | Interquartile Range (%) |
| Healthy Controls | 8 | 28 | 22-41 |
| Cystic Fibrosis (without PERT) | 6 | 3 | 0-8 |
| Cystic Fibrosis (with PERT) | 6 | 37 | 36-43 |
PERT: Pancreatic Enzyme Replacement Therapy Data adapted from a study on adult patients with cystic fibrosis.[3][5]
Oral Fat Tolerance Test (OFTT) with this compound for Postprandial Lipemia
The OFTT with this compound is used to investigate the dynamics of postprandial triglyceride metabolism, including the formation and clearance of triglyceride-rich lipoproteins.
2.2.1. Detailed Experimental Protocol
-
Subject Preparation:
-
Subjects should fast overnight for 12 hours.
-
A baseline blood sample is collected before the test meal.
-
-
Test Meal Administration:
-
A high-fat meal is provided. The composition can vary, but a common approach is a meal containing a specific amount of fat (e.g., 60g or 75g), along with carbohydrates and protein.
-
A known amount of this compound is incorporated into the meal. For instance, a study used 100 mg of (1-¹³C)- and (8-¹³C)triolein.[6] Another study used a tracer dose of 1.0 mg/kg body weight of U-¹³C18:1 (as part of triolein).[7][8]
-
The subject should consume the meal within a specified timeframe (e.g., 15-20 minutes).
-
-
Blood Sample Collection:
-
Blood samples are collected at regular intervals after the meal. A typical schedule is hourly for the first 8-10 hours.[9]
-
Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma is analyzed for total triglyceride concentrations.
-
Lipoprotein fractions (e.g., chylomicrons, VLDL, LDL, HDL) are isolated from plasma, often by ultracentrifugation or immunoaffinity methods.[1]
-
The enrichment of ¹³C in the oleic acid of different lipid fractions (triglycerides, phospholipids, cholesterol esters) is determined by Gas Chromatography-Mass Spectrometry (GC/MS) or Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).[6]
-
2.2.2. Data Presentation
The results of an OFTT with this compound can be presented in tables showing the time course of triglyceride concentrations and the enrichment of the ¹³C tracer in different lipid fractions.
Table 1: Postprandial Plasma Triglyceride Response
| Time (hours) | Normal Fat Tolerance (mmol/L) | Impaired Fat Tolerance (mmol/L) | Hypertriglyceridemia (mmol/L) |
| 0 | < 1.7 | < 1.7 | ≥ 1.7 |
| 2 | Peak | Increased | Significantly Increased |
| 4 | Decreasing | Peak | Still Increasing |
| 6 | Nearing Baseline | Decreasing | Peak |
| 8 | Baseline | Nearing Baseline | Still Elevated |
| 10 | Baseline | Baseline | Not at Baseline |
Data generalized from oral fat tolerance test studies.[5]
Table 2: ¹³C-Oleic Acid Enrichment in Serum Lipid Fractions after Oral (8-¹³C)triolein
| Lipid Fraction | Peak ¹³C Enrichment (δ¹³C ‰) | Time to Peak (hours) |
| Triglycerides | +17.1 ± 14.3 | ~4-6 |
| Phospholipids | In range of natural abundance | - |
| Cholesterol Esters | In range of natural abundance | - |
Data represents the peak enrichment found in the oleic acid of the triglyceride fraction.[6]
Visualization of Pathways and Workflows
Experimental Workflow for the ¹³C-Triolein Breath Test
References
- 1. A novel method for measuring intestinal and hepatic triacylglycerol kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]
- 3. gosset.ai [gosset.ai]
- 4. Postprandial plasma lipidomics reveal specific alteration of hepatic-derived diacylglycerols in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations in adipose tissue and hepatic lipid kinetics in obese men and women with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stool Sample Analysis in Triolein-¹³C₃ Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triolein-¹³C₃, a stable isotope-labeled triglyceride, serves as a valuable tracer in metabolic research, particularly for investigating dietary fat digestion and absorption. Unlike radiolabeled compounds, the use of stable isotopes like ¹³C is non-radioactive and safe for human studies, making it an ideal tool for clinical and pharmaceutical research.[1] Analysis of stool samples following the oral administration of Triolein-¹³C₃ provides a direct measure of fat malabsorption by quantifying the amount of undigested tracer excreted. This data is critical for understanding the pathophysiology of various gastrointestinal disorders and for evaluating the efficacy of therapeutic interventions aimed at improving fat absorption.
These application notes provide a comprehensive overview and detailed protocols for conducting stool sample analysis in Triolein-¹³C₃ tracer studies. The methodologies outlined below cover the entire workflow, from subject preparation and tracer administration to fecal sample processing and analysis by mass spectrometry.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from Triolein-¹³C₃ tracer studies and other fat malabsorption assessments.
Table 1: Coefficient of Fat Absorption (CFA) in Healthy vs. Malabsorption States
| Population | Mean Coefficient of Fat Absorption (%) | Method |
| Healthy Adults | >93% | 72-hour fecal fat collection |
| Healthy Infants (up to 6 months) | >85% | 72-hour fecal fat collection |
| Cystic Fibrosis (without enzyme replacement) | 51.7 ± 21.6% | Fecal Behenate Method |
| Cystic Fibrosis (with enzyme replacement) | 64.5 - 80.4% | Fecal Behenate Method / 72-hour fecal fat |
Data compiled from multiple sources.[2][3]
Table 2: ¹³C Recovery in Breath Tests Following ¹³C-Triolein Administration
| Condition | Median Cumulative Percentage Dose Recovery (cPDR) at 6 hours |
| Healthy Controls | 28% (22-41%) |
| Cystic Fibrosis Patients (without PERT) | 3% (0-8%) |
| Cystic Fibrosis Patients (with PERT) | 37% (36-43%) |
PERT: Pancreatic Enzyme Replacement Therapy. Data from a study on ¹³C-triolein breath tests.[1]
Table 3: Fecal ¹³C Tracer Recovery in Healthy Subjects
| Tracer | Fecal Cumulative Tracer Recovery (%) over 3 days (Mean ± SEM) |
| [1,1,1-¹³C₃]tripalmitin | 7.03 ± 0.77% |
| [1,1,1-¹³C₃]triolein | 0.60 ± 0.15% |
Data from a study analyzing lipid tracers in stools of healthy subjects.[4]
Metabolic Pathway of Dietary Triolein
The digestion and absorption of dietary triglycerides like triolein is a multi-step process primarily occurring in the small intestine. The following diagram illustrates the key stages of this metabolic pathway.
Caption: Metabolic pathway of Triolein-¹³C₃ digestion and absorption.
Experimental Workflow
A typical workflow for a Triolein-¹³C₃ tracer study involving stool analysis is depicted below. This process ensures standardized procedures from patient preparation to data analysis, which is crucial for obtaining reliable and reproducible results.
Caption: Experimental workflow for Triolein-¹³C₃ stool analysis.
Detailed Experimental Protocols
Protocol 1: Subject Preparation and Tracer Administration
-
Dietary Control: For three days prior to and during the 72-hour stool collection period, subjects should consume a standardized diet containing a known amount of fat (typically 50-100 g/day for adults).[3] This ensures a consistent baseline for fat intake.
-
Tracer Administration:
-
Following an overnight fast, the subject consumes a test meal.
-
A precise dose of Triolein-¹³C₃ is mixed with a component of the test meal (e.g., a liquid supplement or yogurt). The exact dosage will depend on the study design and analytical sensitivity.
-
The time of tracer administration is recorded as the start of the study period.
-
Protocol 2: Stool Sample Collection and Storage
-
Collection Period: All stool passed by the subject over a 72-hour period following the administration of the tracer is collected.
-
Collection Containers: Use pre-weighed, clean, leak-proof containers for stool collection.
-
Storage: Immediately after collection, the stool samples should be stored at -80°C to minimize degradation of lipids and other metabolites.
Protocol 3: Stool Sample Homogenization
-
Thawing: Thaw the collected stool samples at room temperature.
-
Pooling and Weighing: Pool all stool samples from the 72-hour collection period in a large, pre-weighed container. Record the total weight of the pooled stool.
-
Homogenization:
-
If the stool is solid, add a known volume of deionized water to facilitate homogenization.[3]
-
Use a mechanical homogenizer (e.g., a stomacher or blender) to create a uniform slurry. Ensure the homogenization is thorough to obtain a representative sample for extraction.
-
-
Aliquoting: Take multiple aliquots of the homogenized stool for lipid extraction and for archival purposes. Store all aliquots at -80°C until further processing.
Protocol 4: Fecal Lipid Extraction (Modified Folch Method)
This protocol is a modification of the widely used Folch method for lipid extraction.
-
Sample Preparation:
-
Weigh a known amount of the homogenized stool sample (e.g., 1-2 grams) into a glass centrifuge tube.
-
Add an internal standard (e.g., a non-naturally occurring odd-chain triglyceride) to each sample to correct for extraction efficiency.
-
-
Solvent Addition:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the stool sample. A common ratio is 20 mL of solvent per gram of stool.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% saline solution to the mixture.
-
Vortex again for 1 minute.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.
-
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
Lipid Quantification:
-
Once the solvent is completely evaporated, weigh the tube containing the dried lipid extract.
-
The total lipid content can be calculated by subtracting the pre-weighed tube weight.
-
Re-dissolve the lipid extract in a known volume of a suitable solvent (e.g., chloroform or hexane) for mass spectrometry analysis.
-
Mass Spectrometry Analysis
The analysis of the ¹³C-enrichment in the extracted fecal lipids is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The extracted triglycerides are first hydrolyzed to fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) to make them volatile for GC analysis.
-
Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the unlabeled (¹²C) and labeled (¹³C) oleic acid derivatives.
-
Quantification: The ratio of the ¹³C-labeled oleic acid to the unlabeled oleic acid is used to determine the amount of undigested Triolein-¹³C₃ in the stool.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Analysis: LC-MS allows for the analysis of intact triglycerides without the need for derivatization. The lipid extract is injected into an LC system, where the triglycerides are separated based on their properties. The eluent is then introduced into a mass spectrometer.
-
Detection: The mass spectrometer can be operated in full scan mode to identify all lipid species or in selected ion monitoring (SIM) mode to specifically detect the m/z of unlabeled and ¹³C₃-labeled triolein.
-
Quantification: The peak areas of the ¹³C₃-labeled triolein and the internal standard are used to calculate the concentration of the tracer in the stool sample.
Logical Relationships in Data Interpretation
Caption: Logical flow for data interpretation in Triolein-¹³C₃ studies.
By following these detailed protocols and application notes, researchers and clinicians can effectively utilize Triolein-¹³C₃ tracer studies to gain valuable insights into fat malabsorption, aiding in the diagnosis of disease and the development of new therapies.
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coefficient of Fat Absorption to Measure the Efficacy of Pancreatic Enzyme Replacement Therapy in People With Cystic Fibrosis: Gold Standard or Coal Standard? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fat Malabsorption in Cystic Fibrosis: Comparison of Quantitative Fat Assay and a Novel Assay Using Fecal Lauric/Behenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dosing Considerations for Triolein-13C3 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic fates of various molecules in vivo. Triolein-13C3, a triglyceride containing three oleic acid molecules uniformly labeled with Carbon-13, serves as a powerful tracer for studying dietary fat absorption, distribution, and metabolism. Its use in animal models provides crucial insights into lipid metabolism under normal physiological conditions and in disease states such as obesity, diabetes, and dyslipidemia. These studies are essential for the development of novel therapeutics targeting metabolic disorders.
This document provides detailed application notes and protocols for the use of this compound in animal models, with a focus on dosing considerations, experimental workflows, and data analysis.
Data Presentation: Dosing and Administration
Quantitative data regarding the administration of 13C-labeled lipids in rodent models are summarized below. These values are intended as a starting point and may require optimization based on the specific research question, animal model, and analytical sensitivity.
| Parameter | Oral Administration (Gavage) | Intravenous Administration |
| Animal Model | Mouse (e.g., C57BL/6) | Rat, Mouse |
| Dose | 150 mg/kg | 20 nmol/kg body weight (for labeled palmitate) |
| Vehicle | Corn oil, 20% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) | Intralipid emulsion, Albumin-bound solution |
| Volume | 10 mL/kg | Dependent on formulation and infusion rate |
| Fasting | 4-6 hours or overnight (16 hours) | 15 hours |
Experimental Protocols
I. Oral Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice to study the absorption and metabolic fate of dietary triglycerides.
Materials:
-
This compound
-
Vehicle (e.g., Corn oil)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Animal scale
-
Metabolic cages (optional, for breath sample collection)
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to dosing to ensure gastric emptying. Weigh each mouse to accurately calculate the required dose.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to achieve a dose of 150 mg/kg in a 25g mouse with a dosing volume of 10 mL/kg, the concentration of the dosing solution should be 15 mg/mL.
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct length for gavage needle insertion.
-
Slowly and carefully insert the gavage needle into the esophagus.
-
Administer the this compound suspension.
-
Monitor the animal for any signs of distress post-administration.
-
-
Sample Collection: Collect blood and tissues at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6 hours). Refer to the specific sample collection protocols below.
II. Intravenous Administration of this compound in Rodents
This protocol is suitable for studying the metabolism of circulating triglycerides, bypassing the intestinal absorption phase.
Materials:
-
This compound
-
Vehicle suitable for intravenous injection (e.g., sterile Intralipid emulsion or prepared as an albumin-bound salt)
-
Catheters (for tail vein or jugular vein cannulation)
-
Infusion pump
-
Syringes
-
Anesthetic (if required for catheter placement)
Procedure:
-
Animal Preparation: Fast animals as required by the experimental design (e.g., 15 hours). Anesthetize the animal for catheter placement if necessary, following approved institutional protocols.
-
Dose Preparation: Prepare a sterile solution or emulsion of this compound suitable for intravenous administration. The concentration should be calculated based on the desired dose and infusion rate.
-
Administration:
-
For a bolus injection, administer the prepared dose via the tail vein. A study in mice used a bolus of 20 nmol/kg body weight of [U-13C]-palmitate.[1]
-
For a continuous infusion, connect the catheter to an infusion pump and administer the tracer at a constant rate.
-
-
Sample Collection: Collect blood and tissues at specified time points during and after the infusion.
III. Blood and Tissue Collection Protocol
Materials:
-
Collection tubes (e.g., EDTA-coated for plasma, serum separator tubes)
-
Capillary tubes or syringes with appropriate gauge needles
-
Anesthetic
-
Surgical tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Storage tubes
Procedure:
-
Blood Collection:
-
Collect blood via tail snip, saphenous vein, or retro-orbital sinus at various time points.
-
For terminal collection, blood can be collected via cardiac puncture under deep anesthesia.
-
Process blood to obtain plasma or serum by centrifugation and store at -80°C.
-
-
Tissue Collection:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Immediately dissect the tissues of interest (e.g., liver, adipose tissue, muscle, intestine).
-
Rinse tissues with cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry, weigh, and snap-freeze the tissues in liquid nitrogen.
-
Store tissues at -80°C until lipid extraction.
-
IV. Lipid Extraction from Tissues
This protocol is a general method for extracting total lipids from tissues like the liver and adipose tissue.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in a mixture of chloroform and methanol (2:1, v/v).
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.
-
Lipid Phase Collection: Centrifuge the mixture to separate the layers. The lower organic phase contains the lipids.
-
Drying: Carefully collect the lower chloroform layer into a new glass tube and evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
V. Sample Preparation for GC-MS Analysis of 13C-Labeled Fatty Acids
Materials:
-
Methanolic HCl or BF3-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Transesterification: Re-dissolve the dried lipid extract in a known volume of toluene. Add methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add water and hexane to the mixture. Vortex and centrifuge to separate the phases.
-
Drying and Concentration: Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate. Evaporate the hexane to the desired volume for GC-MS analysis.
-
Analysis: Transfer the final FAMEs solution to a GC vial for analysis of 13C enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).
Visualization of Metabolic Pathways and Workflows
References
Application Notes and Protocols for Triolein-13C3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantitative analysis of Triolein-13C3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled triglyceride used as a tracer in lipid metabolism studies to investigate the absorption, synthesis, and transport of dietary fats. Accurate and precise quantification of this compound in plasma is crucial for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutic interventions.
The described method is based on a robust lipid extraction procedure followed by sensitive and specific detection using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide, from sample preparation to data analysis, intended for researchers in academia and the pharmaceutical industry.
Experimental Protocols
Materials and Reagents
-
Plasma: Human plasma collected in K2-EDTA tubes.
-
Internal Standard (IS): Triolein-(1,1,1-13C3). A suitable alternative would be a commercially available deuterated triglyceride standard such as d5-Tripalmitin or d5-Tristearin if this compound is the analyte. For the purpose of this protocol, we will assume this compound is the analyte and a different labeled triglyceride will be used as the internal standard. A common choice is an odd-chain triglyceride like Triheptadecanoin (T17:0) or a deuterated version of a common triglyceride.
-
Solvents: HPLC or LC-MS grade methanol, methyl-tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.
-
Additives: Ammonium formate and formic acid.
-
Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1 v/v) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol at an appropriate concentration.
Sample Preparation: Lipid Extraction
A liquid-liquid extraction (LLE) method using methyl-tert-butyl ether (MTBE) is recommended for the efficient extraction of triglycerides from plasma.[1] This method offers good recovery for nonpolar lipids like triglycerides and is less hazardous than chloroform-based methods.[2]
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard spiking solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Add 450 µL of cold methanol and vortex for 10 seconds.
-
Add 1.5 mL of cold MTBE and vortex for 1 minute.
-
Incubate on a shaker at 4°C for 10 minutes.
-
Induce phase separation by adding 375 µL of LC-MS grade water and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 1 mL) and transfer it to a new 1.5 mL microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (90:10, v/v).
-
Vortex for 20 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or C30 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1][3] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[1][3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and a Potential Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 888.8 [M+NH4]+ | 605.5 | 50 | 35 |
| Internal Standard (Example: d5-Tripalmitin) | 812.8 [M+NH4]+ | 556.5 | 50 | 35 |
Note: The precursor ion for triglycerides in positive ESI mode is typically the ammonium adduct ([M+NH4]+). The product ion corresponds to the neutral loss of one of the fatty acid chains plus ammonia. The exact m/z values should be optimized by direct infusion of the analytical standards.
Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of the method. These are typical values for LC-MS/MS-based lipid analysis and should be confirmed during method validation.
Table 3: Method Performance Characteristics (Typical)
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Limit of Detection (LOD) | ~3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 85 - 115% |
| Recovery | |
| Extraction Recovery | > 85% |
Diagrams
Caption: Experimental workflow for this compound analysis in plasma.
Conclusion
The presented application notes and protocols describe a robust and reliable method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a validated lipid extraction procedure ensures high accuracy and precision. This method is suitable for use in clinical research and drug development settings for the investigation of lipid metabolism. It is recommended that a full method validation be performed in accordance with regulatory guidelines before analyzing study samples.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 3. Solubilization and localization of triolein in phosphatidylcholine bilayers: a 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Dietary Fat Absorption Kinetics Using Triolein-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Triolein-¹³C₃, a stable isotope-labeled triglyceride, to dynamically track the absorption and metabolic fate of dietary fat. This powerful technique offers a non-radioactive, safe, and precise method for studying lipid metabolism in preclinical and clinical research, aiding in the development of therapeutics for metabolic disorders.
Introduction to Triolein-¹³C₃ Technology
Stable isotope labeling is a gold-standard methodology for in vivo metabolic research.[1] Triolein-¹³C₃ is a synthetic form of triolein, a common dietary triglyceride, where three carbon atoms in the oleic acid moieties are replaced with the heavy isotope, carbon-13 (¹³C). This labeling allows for the precise tracing of the ingested fat as it is digested, absorbed, and incorporated into various lipid fractions within the body. The detection of ¹³C enrichment in different biological samples, such as breath, plasma, and specific lipoprotein fractions, provides quantitative insights into the kinetics of fat absorption and metabolism.[2][3] This technique is invaluable for assessing conditions of fat malabsorption, such as in cystic fibrosis and pancreatic insufficiency, and for evaluating the efficacy of drugs targeting lipid metabolism.[4][5]
Key Applications
-
Assessment of Fat Malabsorption: The ¹³C-Triolein breath test is a non-invasive method to diagnose and monitor fat malabsorption.[4][5]
-
Pharmacodynamic Studies: Evaluating the effect of novel drugs on dietary fat absorption, chylomicron assembly, and lipoprotein metabolism.
-
Nutraceutical and Functional Food Evaluation: Assessing the impact of dietary supplements and functional foods on lipid metabolism.
-
Basic Research: Investigating the fundamental physiological and pathophysiological processes of dietary fat digestion, absorption, and transport.
Experimental Protocols
The ¹³C-Triolein Breath Test for Fat Malabsorption
This protocol outlines the procedure for conducting a ¹³C-Triolein breath test, a common application for assessing overall fat absorption and oxidation.
3.1.1. Subject Preparation
-
Subjects should fast overnight for at least 8-12 hours prior to the test. Water is permitted.
-
A baseline breath sample is collected before the administration of the ¹³C-Triolein.
3.1.2. Test Meal Administration
-
The standard dose of ¹³C-Triolein is typically 17 mg/kg of body weight.[5]
-
The ¹³C-Triolein is mixed into a high-fat liquid meal to ensure it is consumed along with a fat load that stimulates normal digestive processes. A common test meal consists of 50 mL of a liquid meal containing a standardized amount of fat.[4]
-
The subject should consume the entire meal within a 5-10 minute period.
3.1.3. Breath Sample Collection
-
Breath samples are collected at regular intervals after the test meal. A typical collection schedule is every 30 minutes for the first 4 hours, and then hourly for up to 6-8 hours.[4]
-
Subjects exhale through a straw into a collection tube (e.g., an Exetainer tube) until it is filled.
-
The time of each breath sample collection should be accurately recorded.
3.1.4. Sample Analysis
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an Isotope Ratio Mass Spectrometer (IRMS).
-
The results are expressed as the percentage of the administered ¹³C dose recovered as ¹³CO₂ per hour (% dose/h) and as the cumulative percentage of the dose recovered over the entire collection period.
Tracking Postprandial Lipemia using Plasma Analysis
This protocol details the methodology for tracking the appearance of ¹³C from ingested Triolein-¹³C₃ in plasma lipid fractions, providing insights into the kinetics of chylomicron formation and clearance.
3.2.1. Subject Preparation and Test Meal
-
Subject preparation and test meal administration are the same as for the breath test (Sections 3.1.1 and 3.1.2).
3.2.2. Blood Sample Collection
-
A baseline blood sample is collected before the test meal.
-
Serial blood samples are collected at specific time points after the meal. A typical schedule would be at 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes.
-
Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3.2.3. Sample Preparation for Mass Spectrometry
-
Lipid Extraction: Lipids are extracted from the plasma using a standard method, such as the Folch or Bligh-Dyer method.
-
Fractionation of Lipid Classes (Optional but Recommended):
-
Triglycerides (TG), phospholipids (PL), and cholesteryl esters (CE) can be separated using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) can be isolated by ultracentrifugation.
-
-
Derivatization: The fatty acids within the lipid fractions are converted to fatty acid methyl esters (FAMEs) by transesterification for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.
3.2.4. Mass Spectrometry Analysis
-
GC-Combustion-IRMS (for high precision ¹³C enrichment in specific fatty acids): FAMEs are separated by gas chromatography, combusted to CO₂, and the ¹³CO₂/¹²CO₂ ratio is measured by IRMS.
-
LC-MS/MS (for analysis of intact ¹³C-labeled triglycerides): This technique allows for the direct measurement of ¹³C-labeled triolein and its metabolites in the lipid extract. Multiple Reaction Monitoring (MRM) can be used to specifically detect and quantify the labeled triglycerides.
Data Presentation
Quantitative data from Triolein-¹³C₃ studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: ¹³C-Triolein Breath Test Data in Healthy vs. Malabsorbing Subjects
| Parameter | Healthy Controls (n=10) | Fat Malabsorption Subjects (n=17) |
| Peak ¹³CO₂ Excretion (% dose/h) | 4.96 ± 2.2 | 0.75 ± 0.63 |
| Cumulative ¹³CO₂ Recovery at 6h (%) | 28 (22-41) | 3 (0-8) |
| Data presented as mean ± SD or median (interquartile range). Data adapted from Watkins et al., 1982 and Stevens et al., 2005.[4][5] |
Table 2: Time-Course of ¹³C-Oleic Acid Enrichment in Serum Triglycerides Following Oral Administration of ¹³C-Triolein
| Time (hours) | ¹³C Enrichment (δ¹³C ‰ vs. PDB) |
| 0 | -28.5 ± 1.2 |
| 1 | -27.9 ± 1.5 |
| 2 | -20.8 ± 3.1 |
| 3 | -11.4 ± 4.5 |
| 4 | -1.2 ± 5.8 |
| 5 | +5.7 ± 6.9 |
| 6 | +10.1 ± 7.5 |
| Hypothetical data based on typical kinetic profiles. Actual values will vary based on the study population and protocol. |
Visualization of Key Pathways and Workflows
Experimental Workflow for a Triolein-¹³C₃ Study
Caption: Experimental workflow for a Triolein-¹³C₃ study.
Metabolic Fate of Ingested Triolein-¹³C₃
Caption: Metabolic fate of ingested Triolein-¹³C₃.
Signaling in Dietary Fat Absorption
Caption: Signaling in dietary fat absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Imaging of Triolein-¹³C₃ Distribution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the applications, protocols, and data interpretation for in vivo imaging and analysis of Triolein-¹³C₃ distribution. This technique is a powerful tool for investigating lipid metabolism, pharmacokinetics of lipid-based drug delivery systems, and the pathophysiology of metabolic diseases.
Principle and Applications
Triolein, a triglyceride composed of three oleic acid units, can be isotopically labeled with Carbon-13 (¹³C) at specific positions (e.g., [1,1,1-¹³C₃]triolein). This stable isotope labeling allows for the non-radioactive tracing of the administered triolein's fate in a biological system. When introduced in vivo, Triolein-¹³C₃ follows the natural metabolic pathways of dietary fats. Its distribution, breakdown, and incorporation into various tissues and metabolic pools can be tracked and quantified using advanced imaging and analytical techniques.
Key Applications:
-
Metabolic Research: Studying the dynamics of triglyceride digestion, absorption, transport via lipoproteins (chylomicrons and VLDL), and storage in adipose and other tissues.[1][2]
-
Disease Modeling: Investigating dyslipidemia, fatty liver disease, obesity, and fat malabsorption syndromes by comparing lipid metabolism in pathological versus healthy states.[3][4]
-
Pharmacokinetics: Assessing the in vivo behavior of lipid-based drug formulations and lipid nanoparticles (LNPs) by incorporating Triolein-¹³C₃ as a tracer.
-
Nutritional Science: Evaluating the metabolic fate of specific dietary fatty acids and their contribution to energy expenditure versus storage.[1]
-
Drug Development: Screening and evaluating the efficacy of therapeutic agents designed to modulate lipid metabolism.
Experimental Protocols
This section outlines a generalized protocol for an in vivo study tracking the distribution of orally administered Triolein-¹³C₃ in a rodent model. The primary analytical methods covered are Mass Spectrometry Imaging (MSI) and Liquid Chromatography-Mass Spectrometry (LC-MS) for tissue and plasma analysis.
Materials and Reagents
-
Tracer: Triolein (1,1,1-¹³C₃, 99%)
-
Vehicle: Corn oil, olive oil, or a suitable emulsion vehicle (e.g., TPGS).[5][6]
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats, appropriately acclimated.
-
Administration Equipment: Oral gavage needles.
-
Sample Collection: Blood collection tubes (e.g., EDTA-coated), tissue harvesting tools.
-
Tissue Processing: Liquid nitrogen for flash-freezing, cryostat or microtome for sectioning (for MSI).
-
Lipid Extraction: Solvents such as chloroform, methanol, and water (for Bligh-Dyer method).[7]
-
Analytical Equipment: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with LC, MALDI source for MSI.
Experimental Workflow
A visual representation of the experimental workflow is provided below.
Detailed Methodologies
-
Animal Preparation: Acclimate animals to experimental conditions for at least one week. Fast animals overnight or for 4-6 hours prior to tracer administration to reduce endogenous lipid levels.
-
Tracer Administration: Prepare a formulation of Triolein-¹³C₃ in a suitable vehicle (e.g., corn oil) at a target dose (e.g., 150 mg/kg).[5] Administer the formulation via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail nick or retro-orbital bleeding) at multiple time points post-administration (e.g., 0, 1, 2, 4, 6 hours) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the terminal time point, euthanize the animal according to approved protocols. Rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle, intestine), rinse with cold saline, and flash-freeze in liquid nitrogen.[7] Store at -80°C.
-
-
Sample Processing for LC-MS:
-
Perform a lipid extraction from plasma and homogenized tissue samples, for example, using the Bligh-Dyer method.[7]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
-
Sample Processing for Mass Spectrometry Imaging (MSI):
-
Embed frozen tissues in a suitable matrix (e.g., gelatin or OCT).
-
Section the tissue using a cryostat to a thickness of 10-20 µm and mount onto specialized conductive slides.
-
Apply a MALDI matrix suitable for lipid analysis (e.g., 2,5-dihydroxybenzoic acid) uniformly over the tissue section.
-
-
Data Acquisition and Analysis:
-
LC-MS: Analyze the lipid extracts to measure the abundance of ¹³C-labeled oleic acid and its incorporation into various lipid classes (triglycerides, phospholipids, cholesteryl esters) over time.
-
MSI: Raster a laser across the tissue section to generate a mass spectrum at each pixel, creating a spatial map of the distribution of Triolein-¹³C₃ and its metabolic products.[8][9]
-
Data Presentation and Interpretation
Quantitative data from these experiments allow for a detailed understanding of lipid kinetics. The results can be summarized to compare different experimental groups (e.g., control vs. drug-treated).
Quantitative Data Tables
The following tables present example data from studies using ¹³C-labeled triglycerides to illustrate typical quantitative outcomes.
Table 1: Metabolic Fate of an Oral [1,1,1-¹³C₃]Triolein Load in Humans (Data adapted from a study on healthy human subjects after a 30g oral olive oil load containing the tracer)[1]
| Time Point (minutes) | ¹³C Enrichment in Chylomicron-TG (%) | ¹³C Enrichment in Nonesterified Fatty Acid (NEFA) (%) | ¹³C Enrichment in VLDL-TG (%) |
| 90 | Higher than NEFA or VLDL | Lower than Chylomicron-TG | Lower than Chylomicron-TG |
| 180 | Plateau Reached | Plateau Reached | Increasing |
| 300 | Declining | 0.36 ± 0.03 | 0.38 ± 0.04 |
Table 2: ¹³C-Triolein Breath Test for Fat Malabsorption (Data adapted from studies in healthy controls and patients with fat malabsorption)[3][4]
| Subject Group | Peak ¹³CO₂ Excretion Rate (% dose/hour) | Cumulative ¹³CO₂ Recovery at 6h (%) | Interpretation |
| Healthy Controls | 4.96 ± 2.2 | 28 (Median) | Normal Fat Absorption & Oxidation |
| Fat Malabsorption Patients | 0.75 ± 0.63 | 3 (Median) | Impaired Fat Absorption/Oxidation |
| CF Patients (with PERT*) | - | 37 (Median) | Normalized Fat Absorption |
*PERT: Pancreatic Enzyme Replacement Therapy
Visualization of Metabolic Pathways
The metabolic fate of ingested Triolein-¹³C₃ begins with its hydrolysis in the intestine and follows a complex path of re-assembly, transport, and utilization.
References
- 1. Metabolic fate of an oral long-chain triglyceride load in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Triolein-13C3 Breath Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Triolein-13C3 breath test for the assessment of fat malabsorption.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the principle of the this compound breath test?
The this compound breath test is a non-invasive method to assess the digestion and absorption of dietary fats. The test involves the oral administration of Triolein, a long-chain triglyceride, which has been labeled with a stable isotope of carbon, 13C. In individuals with normal fat absorption, the ingested 13C-Triolein is hydrolyzed by pancreatic lipase in the small intestine. The resulting fatty acids are absorbed, metabolized in the liver, and ultimately exhaled as 13CO2. The amount of 13CO2 in the breath is measured over several hours to determine the rate and extent of fat absorption.
Q2: What are the common causes of unexpectedly low 13CO2 excretion (false-negative or malabsorption result)?
Several factors can lead to lower than expected 13CO2 levels in the breath, indicating potential fat malabsorption or other confounding issues.
-
Pancreatic Insufficiency: Insufficient production of pancreatic lipase is a primary cause of fat malabsorption. Without adequate lipase, 13C-Triolein is not efficiently hydrolyzed and therefore not absorbed.
-
Bile Acid Insufficiency: Bile acids are essential for the emulsification of fats, which is a prerequisite for lipase action. A deficiency in bile acids can impair fat digestion and absorption.
-
Mucosal Abnormalities: Damage to the intestinal lining, as seen in conditions like celiac disease or inflammatory bowel disease, can reduce the surface area available for fatty acid absorption.
-
Delayed Gastric Emptying: If the 13C-Triolein test meal remains in the stomach for an extended period, its delivery to the small intestine for digestion and absorption will be delayed, resulting in a delayed and potentially lower peak of 13CO2 excretion.[1][2]
-
Rapid Intestinal Transit: Conversely, if the test meal transits too quickly through the small intestine, there may be insufficient time for complete digestion and absorption.
Q3: What can cause unexpectedly high 13CO2 excretion (false-positive result)?
While less common, certain conditions can lead to falsely elevated 13CO2 levels, suggesting normal absorption when malabsorption may be present.
-
Bacterial Overgrowth in the Small Intestine (SIBO): Some bacteria in the small intestine can metabolize fatty acids and produce 13CO2, leading to an early and sharp rise in breath 13CO2 that is not related to host absorption.
-
Certain Diets: A diet naturally high in 13C-enriched foods (e.g., corn, sugar cane) consumed prior to the test can elevate baseline 13CO2 levels and potentially influence the results.[3][4]
Q4: How does patient preparation affect the test results?
Proper patient preparation is critical for accurate and reproducible results.
-
Fasting: The patient should fast overnight (at least 8-12 hours) before the test to ensure that the metabolism of the 13C-Triolein is not influenced by other food sources.
-
Medications: Certain medications can interfere with the test. For example, proton pump inhibitors can alter the gut microbiome, and medications affecting gastrointestinal motility can influence the transit time of the test meal. A thorough review of the patient's medications is essential.
-
Physical Activity: Strenuous physical activity during the test should be avoided as it can alter CO2 production and exhalation rates.[5][6]
Q5: The breath sample collection was interrupted. Can the test be salvaged?
If a single breath sample is missed, it may be possible to interpolate the data point, especially if the surrounding data points show a clear trend. However, if multiple consecutive samples are missed, particularly around the expected peak excretion time, the accuracy of the test will be compromised, and it is advisable to repeat the test.
Quantitative Data Summary
Table 1: Performance Characteristics of the this compound Breath Test
| Parameter | Value | Reference |
| Sensitivity | 88% - 100% | [7][8] |
| Specificity | 33% - 96% | [7][8] |
Table 2: Typical Cumulative Percentage Dose Recovered (cPDR) of 13CO2 at 6 hours
| Population | Median cPDR (%) | Interquartile Range (%) | Reference |
| Healthy Controls | 28 | 22 - 41 | [1][2] |
| Cystic Fibrosis Patients (without PERT) | 3 | 0 - 8 | [1][2] |
| Cystic Fibrosis Patients (with PERT) | 37 | 36 - 43 | [1][2] |
Experimental Protocol: this compound Breath Test
1. Patient Preparation:
-
Patients should fast overnight for at least 8-12 hours prior to the test. Water is permitted.
-
A review of current medications should be conducted, and any potentially interfering drugs should be discontinued in consultation with a physician.
-
Patients should refrain from smoking and strenuous exercise on the day of the test.
2. Test Meal Administration:
-
A baseline breath sample is collected before the administration of the test meal.
-
The test meal typically consists of a standard amount of fat (e.g., 30-60g) mixed with a precise dose of 13C-Triolein (e.g., 200 µL).[1][2] The meal can be incorporated into a palatable food item like a muffin or a liquid shake.
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals, typically every 30 minutes for the first 2 hours, and then hourly for a total of 6 hours.[1][2]
-
Patients should be at rest during the collection period.
-
Breath samples are collected into special collection bags or tubes. The patient should exhale normally into the collection device.
4. Sample Analysis:
-
The concentration of 13CO2 in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
-
The results are typically expressed as the delta over baseline (DOB) or as a percentage of the administered 13C dose recovered per hour (% PDR/hr). The cumulative percentage dose recovered (cPDR) over the entire test period is also calculated.
Visualizations
Caption: Biochemical pathway of ingested 13C-Triolein metabolism.
Caption: Troubleshooting workflow for unexpected this compound breath test results.
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the 13C-enrichment of the habitual diet on a 13CO2 breath test used as an index of liver glycogen oxidation: a validation study in western Europe and Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpancreaticclub.org [europeanpancreaticclub.org]
- 6. Evaluation studies of the 13C-mixed triglyceride breath test in healthy controls and adult cystic fibrosis patients with exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid false positives in Triolein-13C3 breath test results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives and ensure accurate results in Triolein-13C3 breath testing for fat malabsorption.
Troubleshooting Guide: Addressing Inaccurate Results
Question: What are the primary causes of unexpectedly high 13CO2 levels in breath samples, suggesting a false positive for normal fat absorption?
Answer: False positives in the this compound breath test, where fat malabsorption is incorrectly ruled out, can stem from several factors throughout the experimental process. These can be broadly categorized into patient preparation, test administration, and data interpretation. It is crucial to systematically evaluate each of these stages to identify the source of the error.
A key contributor to inaccurate results can be improper patient preparation, including non-adherence to dietary restrictions and fasting requirements. Additionally, certain medical conditions and medications can interfere with the test's accuracy. During test administration, errors in the preparation and delivery of the 13C-Triolein-containing meal can lead to skewed results. Finally, variability in individual patient physiology, such as delayed gastric emptying, can affect the timing of 13CO2 exhalation, potentially leading to misinterpretation of the data.
Question: How can we ensure proper patient preparation to minimize the risk of false positives?
Answer: Rigorous patient preparation is critical for the validity of the this compound breath test. Providing clear and detailed instructions to participants is essential.
Key Patient Preparation Steps:
-
Dietary Restrictions: For 24 hours prior to the test, patients should follow a specific diet to avoid foods that can interfere with baseline CO2 levels.
-
Allowed: Baked or broiled chicken, fish, or turkey (seasoned with salt and pepper only), plain steamed white rice, eggs, and clear chicken or beef broth.
-
To Avoid: High-fiber foods (whole grains, bran), fruits and fruit juices, vegetables (especially cruciferous ones like broccoli and cabbage), nuts, seeds, beans, and dairy products.
-
-
Fasting: Patients must fast for at least 12 hours overnight before the test. Water is permitted during this time.
-
Medications: Certain medications should be avoided before the test. It is crucial to review the participant's current medication list.
-
Antibiotics should be discontinued at least 12 hours before the test.
-
-
Lifestyle Restrictions: On the day of the test, and for at least one hour prior, patients should refrain from:
-
Smoking, including exposure to second-hand smoke.
-
Vigorous exercise.
-
Sleeping during the test.
-
Chewing gum.
-
Question: What are the common pitfalls during the experimental procedure that can lead to false positives?
Answer: Meticulous adherence to the experimental protocol is necessary to ensure accurate and reproducible results.
Procedural Best Practices:
-
Standardized Test Meal: The 13C-Triolein should be administered as part of a standardized meal. A common protocol involves mixing 200 µL of 13C-Triolein with a 50 mL liquid meal.[1][2] The fat content of the meal should be consistent across all subjects in a study.
-
Baseline Breath Sample: A baseline breath sample must be collected before the administration of the test meal to determine the natural abundance of 13CO2.
-
Consistent Sample Collection: Breath samples should be collected at regular intervals, typically every 30 minutes for a total of 6 hours.[1][2] The collection technique, such as blowing through a straw into a collection tube, should be consistent.
-
Subject Activity: Ensure the subject remains in a resting state and does not sleep during the test, as metabolic rates can change and affect CO2 output.
Question: Can patient-specific physiological factors lead to false-positive results?
Answer: Yes, individual physiological differences can influence test outcomes.
-
Gastric Emptying: Delayed gastric emptying can postpone the peak exhalation of 13CO2.[1][2] While this may not affect the total cumulative 13CO2 recovery over a 6-hour period, it can lead to misinterpretation if only earlier time points are considered.
-
Obesity and IBS: Studies have shown a higher incidence of false-positive results in obese patients with irritable bowel syndrome.[3] The underlying mechanisms are not fully understood but may relate to altered gut motility and metabolism.
-
Chronic Liver Disease: Patients with chronic liver disease may also exhibit false-positive results, indicating a limitation of the test's specificity in this population.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound breath test?
A1: The this compound breath test is a non-invasive method to assess fat malabsorption. The patient ingests a meal containing Triolein, a type of fat, which has been labeled with a stable, non-radioactive isotope of carbon (13C). If fat digestion and absorption are normal, the 13C-Triolein is broken down, absorbed, and metabolized, leading to the release of 13CO2, which is then exhaled. The amount of 13CO2 in the breath is measured over several hours to determine the rate and extent of fat absorption.
Q2: How is a "false positive" defined in the context of this test?
A2: In the this compound breath test for fat malabsorption, a "false positive" refers to a result that indicates normal fat absorption in a patient who truly has malabsorption. This would be characterized by a significant increase in exhaled 13CO2, suggesting that the 13C-Triolein was successfully digested and metabolized, when in fact it was not.
Q3: Can small intestinal bacterial overgrowth (SIBO) affect the results?
A3: While SIBO is a known confounding factor in other breath tests, such as the lactulose breath test, its impact on the this compound breath test is less well-defined. However, bacterial deconjugation of bile acids in SIBO could theoretically impact fat digestion and, consequently, the test results. If SIBO is suspected, it may be advisable to conduct specific testing for this condition.
Q4: What are the typical cumulative percentage dose recovery (cPDR) values for healthy individuals versus those with malabsorption?
A4: In one study, the median cumulative percentage dose recovery (cPDR) of 13CO2 at 6 hours was 28% in healthy controls, while patients with cystic fibrosis (a condition causing fat malabsorption) had a median cPDR of only 3%.[1][2] These values can serve as a general reference, but it is important to establish reference ranges within your specific laboratory and study population.
Quantitative Data Summary
| Factor | Observation | Impact on Test Results | Reference |
| Patient Population | Obese patients with irritable bowel syndrome | Higher incidence of false-positive results. | [3] |
| Gastric Emptying | Delayed gastric emptying | Delays the peak in 13CO2 recovery but may not alter the cumulative 6-hour recovery. | [1][2] |
| Pancreatic Enzyme Replacement Therapy (PERT) | Administration to patients with cystic fibrosis | Normalizes fat absorption, increasing the 6-hour cPDR from a median of 3% to 37%. | [1][2] |
| Healthy Controls | Normal fat absorption | Median 6-hour cPDR of 28% (interquartile range: 22-41%). | [1][2] |
Experimental Protocol: 13C-Triolein Breath Test
This protocol outlines the key steps for conducting the 13C-Triolein breath test.
-
Patient Preparation:
-
Instruct the patient to follow the specified 24-hour pre-test diet and 12-hour fast.
-
Confirm that prohibited medications and activities have been avoided.
-
-
Baseline Breath Sample Collection:
-
Before administering the test meal, collect a baseline breath sample into an appropriate collection bag or tube. This is designated as the T=0 sample.
-
-
Test Meal Administration:
-
Prepare the standardized test meal by mixing 200 µL of 13C-Triolein into 50 mL of a liquid meal.
-
Have the patient ingest the entire meal. Record the exact time of ingestion.
-
-
Post-Ingestion Breath Sample Collection:
-
Collect breath samples every 30 minutes for a duration of 6 hours.
-
Label each sample with the corresponding time point (e.g., T=30, T=60, T=90, etc.).
-
-
Sample Analysis:
-
Analyze the collected breath samples for their 13CO2/12CO2 ratio using an appropriate analytical method, such as isotope ratio mass spectrometry (IRMS).
-
-
Data Calculation and Interpretation:
-
Calculate the change in 13CO2 excretion from baseline for each time point.
-
Determine the cumulative percentage dose recovery (cPDR) over the 6-hour period.
-
Compare the results to established reference values to assess the degree of fat absorption.
-
Visualizations
Caption: Metabolic pathway of ingested 13C-Triolein.
Caption: Troubleshooting flowchart for false-positive results.
References
Optimizing Triolein-13C3 Dosage for Metabolic Tracer Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Triolein-13C3 in metabolic tracer studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in metabolic tracer studies?
This compound is a stable isotope-labeled triglyceride where three carbon atoms in the oleic acid moieties are replaced with the heavy isotope, Carbon-13 (¹³C). It is used as a tracer to study the metabolism of dietary fats in vivo. By tracking the ¹³C label, researchers can quantify the absorption, transport, storage, and oxidation of fatty acids derived from triglycerides.
2. How do I choose between oral gavage and intravenous (IV) infusion for administering this compound?
The choice of administration route depends on the research question:
-
Oral Gavage: This method is ideal for studying the digestion and absorption of dietary fats, as it mimics the natural route of ingestion. It allows for the investigation of processes like lipolysis in the gut, chylomicron formation, and subsequent tissue uptake of fatty acids from dietary triglycerides.
-
Intravenous (IV) Infusion: IV infusion is used to study the metabolism of triglycerides already in the circulation, bypassing gut absorption. This is useful for investigating lipoprotein metabolism, fatty acid uptake by peripheral tissues, and lipid oxidation without the influence of digestive processes.
3. What is a typical dose for a this compound tracer study?
The optimal dose of this compound should be a "tracer" amount, meaning it is sufficient to be detected by mass spectrometry but not so large as to perturb the natural metabolism of lipids[1]. The exact dosage depends on the experimental model, the route of administration, and the analytical sensitivity of the instrumentation. A study in human volunteers used a small oral dosage of 100 mg of (1-13C)- and (8-13C)triolein to trace the fate of the label in serum lipids[1].
4. How should I prepare and store this compound?
This compound should be stored refrigerated (between +2°C and +8°C) and protected from light to prevent degradation. For administration, it may need to be dissolved in a suitable vehicle. For oral gavage, this could be an edible oil. For intravenous infusion, it needs to be emulsified to be safely administered into the bloodstream.
5. How long after administration should I collect samples?
The timing of sample collection is critical for capturing the metabolic processes of interest. For oral administration studies, the peak of ¹³C-labeled glucose in plasma has been observed around 15 minutes post-gavage, followed by a period of metabolic decay and clearance up to 4 hours[2]. While this is for glucose, it highlights the importance of a time-course study to determine the peak enrichment and subsequent metabolic fate of the tracer. A pilot study with multiple time points is recommended to determine the optimal sampling window for your specific research question.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or undetectable ¹³C enrichment in plasma/tissue lipids | 1. Inadequate Tracer Dose: The amount of this compound administered was too low for the sensitivity of the mass spectrometer. 2. Poor Bioavailability (Oral Gavage): The tracer was not efficiently absorbed from the gut. 3. Rapid Metabolism and Clearance: The labeled fatty acids were quickly oxidized or stored in tissues not being sampled. 4. Incorrect Sample Timing: Samples were collected too early or too late, missing the peak enrichment. 5. Analytical Issues: Problems with the mass spectrometer, such as low sensitivity or incorrect scan parameters. | 1. Increase Tracer Dose: Incrementally increase the dose in a pilot study, ensuring it remains a tracer amount. 2. Optimize Vehicle: Ensure the this compound is properly emulsified or dissolved for administration. 3. Expand Sampling: Collect samples from a wider range of tissues (e.g., liver, adipose tissue, muscle) and at multiple time points. 4. Conduct a Pilot Time-Course Study: Administer the tracer to a small number of subjects and collect samples at multiple intervals to identify the peak enrichment time. 5. Optimize Analytical Method: Calibrate and tune the mass spectrometer. Use high-resolution mass spectrometry to clearly distinguish between ¹³C-labeled and unlabeled lipids[3]. |
| High variability in ¹³C enrichment between subjects | 1. Inconsistent Administration: Variations in the volume or concentration of the tracer administered. 2. Physiological Differences: Natural biological variation in lipid metabolism between individuals. 3. Differences in Fasting State: Subjects may have had different levels of endogenous lipids, diluting the tracer to varying degrees. | 1. Standardize Administration Technique: Ensure precise and consistent delivery of the tracer for all subjects. 2. Increase Sample Size: A larger number of subjects can help to overcome individual variability. 3. Strictly Control Fasting: Ensure all subjects are in the same fasted state before tracer administration. |
| Evidence of metabolic perturbation | 1. Tracer Dose is too High: The amount of this compound administered is affecting the normal physiological processes. | 1. Perform a Dose-Response Study: Test a range of doses to identify the highest dose that does not cause a measurable change in endogenous lipid levels or metabolic rates. |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to gavage to ensure an empty stomach and reduce variability in absorption.
-
-
Tracer Preparation:
-
Warm the this compound to room temperature.
-
If necessary, dissolve the this compound in a suitable carrier oil (e.g., corn oil or olive oil) to the desired concentration. Ensure the solution is homogenous.
-
-
Gavage Procedure:
-
Accurately weigh each mouse to calculate the correct dosage volume.
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the needle into the esophagus and deliver the tracer solution directly into the stomach.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically for the next few hours[4].
-
-
Sample Collection:
Intravenous Infusion of this compound
This protocol requires careful preparation of the infusion solution to prevent embolism.
-
Animal Preparation:
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) and allow the animal to recover.
-
Fast the animal as required for the study design.
-
-
Tracer Emulsion Preparation:
-
This compound must be prepared as a sterile lipid emulsion for intravenous administration. This typically involves homogenization with phospholipids and sterile saline. It is highly recommended to consult with a pharmacy or a lab with expertise in preparing lipid emulsions.
-
-
Infusion Procedure:
-
Connect the catheter to an infusion pump.
-
Administer a bolus dose to rapidly achieve a target plasma concentration, followed by a constant infusion to maintain a steady state of the tracer.
-
The infusion rate should be carefully calculated based on the desired plasma enrichment and the animal's body weight.
-
-
Sample Collection:
-
Collect blood samples at baseline (before infusion) and at multiple time points during the infusion to confirm that isotopic steady state has been reached.
-
Collect tissues of interest at the end of the infusion period.
-
Quantitative Data Summary
The following table provides a summary of dosages and resulting enrichment from a study using oral administration of ¹³C-labeled triolein in humans[1].
| Tracer | Dosage | Administration Route | Matrix | Analyte | Peak Enrichment (δ¹³C) |
| (8-¹³C)triolein | 100 mg | Oral | Serum | Oleic acid in Triacylglycerol | +17.1 ± 14.3‰ |
| (1-¹³C)triolein | 100 mg | Oral | Serum | Oleic acid in Triacylglycerol | -7.1 ± 4.2‰ |
Note: The negative enrichment value for (1-¹³C)triolein was suggested by the authors to be due to faster elimination of (1-¹³C)oleic acid from serum TG.
Visualizations
Experimental Workflow for this compound Tracer Study
Caption: A typical experimental workflow for a this compound metabolic tracer study.
Metabolic Fate of ¹³C from this compound
Caption: The metabolic pathway of orally administered this compound.
Decision Tree for Optimizing this compound Dosage
Caption: A decision-making flowchart for optimizing this compound dosage.
References
- 1. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Triolein-13C3 Measurement Accuracy
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the accuracy and reproducibility of Triolein-13C3 measurements in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges affecting the accuracy of this compound quantification by LC-MS/MS? The primary challenges in accurately quantifying this compound are matrix effects, the choice of an appropriate internal standard, and the sample preparation methodology. Matrix effects, caused by co-eluting endogenous components like phospholipids, can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1][2][3] Proper sample cleanup and chromatographic separation are essential to mitigate these interferences.[4]
Q2: Why is a stable isotope-labeled (SIL) internal standard crucial for this analysis? An ideal internal standard (IS) should have physicochemical properties very similar to the analyte, co-elute with it, and experience similar matrix effects.[5] A stable isotope-labeled version of the analyte, such as a commercially available 13C-labeled Triolein, is the gold standard.[6][7] It compensates for variability during sample preparation (e.g., extraction losses) and for ionization suppression or enhancement in the MS source, thereby improving accuracy and precision.[8][9]
Q3: What are "matrix effects" and how can I determine if they are impacting my assay? Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] This can lead to signal suppression or enhancement, which compromises data quality.[2] You can quantitatively assess matrix effects using the post-extraction spike method. This involves comparing the analyte's signal response in a post-extraction spiked blank matrix to its response in a neat solvent. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1][3]
Q4: Which ionization technique, ESI or APCI, is generally better for this compound analysis? Electrospray ionization (ESI) is commonly used for large, polar molecules and is often suitable for triglycerides. However, ESI is known to be more susceptible to matrix effects, particularly ion suppression from phospholipids.[3] Atmospheric pressure chemical ionization (APCI) is often better for less polar molecules and can be less prone to matrix effects from complex biological samples.[10] It is recommended to screen both ionization techniques during method development to determine which provides the optimal signal and robustness for your specific application.[11]
Troubleshooting Guide
This section addresses common problems encountered during this compound analysis, their probable causes, and recommended solutions.
dot
Caption: Troubleshooting logic for inaccurate this compound results.
| Issue | Possible Cause | Recommended Solution |
| Poor Reproducibility / Inaccuracy | Significant or Variable Matrix Effects: Endogenous lipids or salts are suppressing/enhancing the analyte signal inconsistently.[1] | Optimize Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or specific phospholipid removal plates, to eliminate interfering components.[4][12] Improve Chromatography: Adjust the LC gradient to better separate this compound from the region of ion suppression.[2] |
| Inappropriate Internal Standard (IS): The IS does not co-elute with the analyte or does not respond to matrix effects in the same manner.[1] | Use a Stable Isotope-Labeled IS: The ideal IS is a 13C-labeled version of Triolein.[6][9] It should be added at the earliest stage of sample preparation to account for variability in all subsequent steps. | |
| Low Sensitivity / Signal Loss | Ion Suppression: High concentrations of co-eluting phospholipids are common culprits in biological matrices.[4] | Modify Chromatography: Lengthen the LC gradient or change the stationary phase to improve separation. Check MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for Triolein.[11][13] |
| Analyte Degradation: Unsaturated lipids like Triolein can be susceptible to oxidation during sample processing. | Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to extraction solvents to prevent autoxidation during sample preparation.[14] Store samples at low temperatures and protect from light.[15] | |
| Poor Peak Shape (Tailing, Splitting) | Column Overload or Contamination: High concentration of lipids or buildup of matrix components on the column. | Dilute Sample: Ensure the amount of analyte injected is within the linear range of the column and detector. System Maintenance: Flush the column and LC system thoroughly. If the problem persists, replace the column and guard column. |
| Incompatible Solvents: The sample reconstitution solvent may be too strong compared to the initial mobile phase, causing peak distortion. | Adjust Reconstitution Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the starting mobile phase conditions. |
Experimental Protocols & Methodologies
Accurate quantification relies on robust and validated procedures. The following sections provide detailed methodologies for sample preparation and analysis.
Experimental Workflow for this compound Quantification
dot
Caption: Standard workflow for quantitative analysis of this compound.
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the impact of the sample matrix on ionization.[1]
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Blank Matrix Extract): Process a blank biological sample (with no analyte or IS) through your entire extraction procedure.
-
Set C (Post-Spiked Matrix): Process a blank biological sample through the extraction procedure. Spike the analyte and IS into the final, dried extract just before reconstitution.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
dot
Caption: Logic for calculating the quantitative matrix effect.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex samples and can be tailored to isolate specific lipid classes.[12][16]
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Precipitate proteins by adding 400 µL of cold acetonitrile, then vortex and centrifuge.[4]
-
SPE Column Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.
-
Elute: Elute the lipids with 1 mL of a strong organic solvent mixture, such as acetonitrile/isopropanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[17] Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters must be optimized for the specific instrument and application.[18][19]
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2.6 µm) | Provides good retention and separation for non-polar molecules like triglycerides. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Promotes ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) + 0.1% Formic Acid | Strong organic solvent for eluting lipids. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Column Temp | 50 - 60 °C | Higher temperatures reduce viscosity and can improve peak shape for lipids.[20] |
| Ionization Mode | Positive ESI or APCI | Triglycerides readily form adducts (e.g., [M+NH4]+) in positive mode. |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Collision Energy | Instrument Dependent | Must be optimized for the specific precursor-to-product ion transition for both the analyte and the internal standard.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C-Labeled Internal Standards for Hormone Analysis by LC-MS/MS | Testosterone-2,3,4-13C3 | Androst - Cerilliant [cerilliant.com]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Triolein (1,1,1-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-163-0.1 [isotope.com]
- 16. Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.organomation.com [blog.organomation.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. scielo.br [scielo.br]
- 20. researchportal.vub.be [researchportal.vub.be]
Addressing variability in Triolein-13C3 experimental outcomes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address variability in Triolein-13C3 experimental outcomes. The content is tailored for researchers, scientists, and drug development professionals working with this stable isotope-labeled lipid.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Low or No 13C Enrichment Detected | 1. Inefficient Cellular Uptake: Insufficient incubation time, low concentration of this compound, or poor solubility in culture medium. 2. Inefficient Lipid Extraction: The chosen extraction method may not be optimal for triglycerides. 3. Instrument Sensitivity: Mass spectrometer settings may not be optimized for detecting 13C-labeled lipids. 4. Cell Health: Cells may be stressed or dead, leading to reduced metabolic activity. | 1. Optimize Uptake Conditions: Increase incubation time or this compound concentration. Ensure proper solubilization of this compound in the media (see protocol below). 2. Refine Extraction Protocol: Use a robust lipid extraction method like the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method. 3. Adjust MS Settings: Calibrate the instrument regularly and optimize for the m/z of 13C-labeled oleic acid and its fragments. 4. Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent this compound Addition: Pipetting errors leading to different concentrations in each well. 3. Edge Effects in Culture Plates: Wells on the edge of the plate are prone to evaporation, altering concentrations. 4. Variable Lipid Extraction Efficiency: Inconsistent technique during the extraction process. | 1. Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers per well. 2. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of this compound in the medium before adding to wells. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Consistent Extraction: Follow the lipid extraction protocol meticulously for all samples. |
| Unexpected 13C Labeling in Other Lipids | 1. Metabolic Remodeling: Cells are actively metabolizing the 13C-labeled oleic acid from this compound and incorporating it into other lipid species (e.g., phospholipids, cholesterol esters). | 1. This is an expected biological outcome. Analyze the data to understand the metabolic flux of the labeled fatty acid into different lipid classes. This provides valuable insights into lipid metabolism. |
| Contamination in Mass Spectrometry Data | 1. Contaminated Solvents or Glassware: Impurities in solvents or improperly cleaned glassware can introduce interfering peaks. 2. Carryover from Previous Samples: Residual lipids from a previous injection in the LC-MS system. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and thoroughly clean all glassware. 2. Implement Wash Steps: Run blank injections between samples to wash the column and injection port to prevent carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a cell-based assay?
A1: The optimal concentration can vary depending on the cell type and experimental goals. A good starting point for many cell lines, such as 3T3-L1 adipocytes, is in the range of 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and solubilize this compound for addition to cell culture media?
A2: this compound is highly hydrophobic and requires careful preparation for delivery to cells in an aqueous culture medium. A common method is to complex it with bovine serum albumin (BSA). A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to avoid using organic solvents like DMSO directly in the final culture medium at high concentrations, as they can be toxic to cells.
Q3: What is the expected level of 13C enrichment in my samples?
A3: The level of enrichment depends on several factors, including the concentration of this compound, incubation time, cell type, and metabolic rate. In in vivo studies with oral administration of (1-13C)- and (8-13C)triolein, a peak enrichment of +17.1 +/- 14.3/1000 delta 13C was observed in the oleic acid of the triglyceride fraction in serum.[1] For in vitro experiments, you can expect to see a significant increase in the M+3 isotopologue of triolein and the M+1 isotopologue of oleic acid after extraction. The exact percentage will vary, but you should observe a clear and statistically significant increase compared to unlabeled control cells.
Q4: What are the key quality control steps I should include in my experiment?
A4: Key quality control steps include:
-
Cell Viability: Ensure high cell viability before and after the experiment.
-
Unlabeled Controls: Include a set of cells that are not treated with this compound to measure baseline isotopic abundance.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing significant enrichment without causing cellular stress.
-
Internal Standards: Use appropriate internal standards during lipid extraction and mass spectrometry analysis to control for variability in these steps.
Q5: Can I use this compound to study lipid droplet dynamics?
A5: Yes, this compound is an excellent tool for studying the synthesis and turnover of triglycerides within lipid droplets. By tracing the incorporation of the 13C label into the lipid droplet fraction, you can quantify the rate of new triglyceride synthesis.
Data Presentation
The following table provides a hypothetical example of expected quantitative data from a this compound experiment to guide researchers in their data analysis and interpretation.
| Parameter | Control (Unlabeled) | This compound Treated | Acceptable Inter-Assay CV (%) |
| % 13C Enrichment in Triolein | < 1.1% (Natural Abundance) | 15 - 40% | < 15% |
| % 13C Enrichment in Phospholipids | < 1.1% (Natural Abundance) | 2 - 10% | < 20% |
| % 13C Enrichment in Cholesterol Esters | < 1.1% (Natural Abundance) | 1 - 5% | < 20% |
| Total Triglyceride Content (nmol/mg protein) | 50 ± 5 | 75 ± 8 | < 10% |
Experimental Protocols
Preparation of this compound-BSA Complex for Cell Culture
Objective: To prepare a soluble and bioavailable form of this compound for administration to cultured cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
Procedure:
-
In a sterile glass vial, dissolve the desired amount of this compound in a small volume of ethanol. For example, dissolve 1 mg of this compound in 100 µL of ethanol.
-
In a separate sterile tube, prepare a 10% (w/v) BSA solution in sterile PBS.
-
Gently warm the BSA solution to 37°C.
-
While vortexing the BSA solution at a low speed, slowly add the this compound/ethanol solution dropwise.
-
Continue to vortex for an additional 30 minutes at room temperature to allow for complex formation.
-
The final this compound-BSA complex can be sterile-filtered and added to the cell culture medium to achieve the desired final concentration.
Cellular Uptake and Metabolism Assay in Adipocytes
Objective: To measure the uptake and incorporation of this compound into cellular lipids in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 6-well plates
-
This compound-BSA complex
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ice-cold PBS
-
Lipid extraction solvents (e.g., chloroform, methanol, water or MTBE, methanol)
-
Internal standards for lipid classes
Procedure:
-
Differentiate 3T3-L1 preadipocytes to mature adipocytes according to established protocols.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the this compound-BSA complex. Include unlabeled control wells treated with a BSA-only vehicle.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove any remaining extracellular this compound.
-
Perform lipid extraction directly in the wells using a method of choice (e.g., Bligh-Dyer). Add internal standards at the beginning of the extraction.
-
Collect the lipid-containing organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Lipid Extraction using Methyl-tert-butyl ether (MTBE)
Objective: To efficiently extract total lipids from cultured cells for mass spectrometry analysis.
Materials:
-
Cell pellet or adherent cells in a well
-
Methanol
-
MTBE
-
Water (LC-MS grade)
Procedure:
-
For adherent cells, aspirate the media and wash with PBS. For suspension cells, pellet the cells and remove the supernatant.
-
Add 200 µL of methanol to the cells. For adherent cells, scrape the cells in the methanol. For pellets, resuspend by vortexing.
-
Add 750 µL of MTBE and vortex for 1 hour at 4°C.
-
Add 188 µL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under nitrogen and reconstitute for LC-MS analysis.
Mandatory Visualization
Below are diagrams representing key pathways and workflows relevant to this compound experiments, generated using the DOT language.
Caption: Metabolic fate of this compound within a cell.
Caption: Experimental workflow for a this compound cell-based assay.
Caption: Key signaling pathways regulating triglyceride metabolism.
References
Data analysis challenges in Triolein-13C3 tracer experiments
Welcome to the technical support center for Triolein-13C3 tracer experiments. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of data analysis in metabolic studies utilizing 13C-labeled triolein. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
A common application of this compound is in the diagnosis of fat malabsorption via a breath test.[1][2][3] Another key application is in metabolic studies to trace the fate of ingested fats.[4]
Q2: What are the primary challenges in analyzing data from this compound tracer experiments?
The main challenges include:
-
Correcting for Natural Isotope Abundance: Naturally occurring 13C can interfere with the signal from the tracer, requiring accurate correction.[5][6][7][8]
-
Mass Isotopomer Distribution (MID) Analysis: Accurately determining the distribution of different isotopologues (molecules with different numbers of 13C atoms) is crucial for calculating metabolic fluxes.[9]
-
Data Normalization: Variations in sample amount and instrument performance need to be accounted for through robust normalization strategies.[10][11][12][13][14]
-
Complex Data Processing: The large and complex datasets generated by mass spectrometry require specialized software and a clear workflow for accurate interpretation.
Q3: How do I correct for the natural abundance of 13C in my samples?
Correction for natural 13C abundance is a critical step and is typically performed using matrix-based methods.[7] This involves creating a correction matrix based on the elemental formula of the analyte and the known natural abundances of all its constituent isotopes.[7] Several software packages are available to perform this correction. It is important to distinguish between isotopes introduced experimentally and those naturally present to avoid overestimation of tracer incorporation.[5][6]
Q4: What is a Mass Isotopomer Distribution (MID) and why is it important?
A Mass Isotopomer Distribution (MID) describes the fractional abundance of all the mass isotopologues of a molecule. For a molecule with 'n' carbon atoms, you can have M+0 (no 13C), M+1 (one 13C), M+2 (two 13C), and so on, up to M+n (all carbons are 13C). Analyzing the MID of triacylglycerols and their breakdown products after administering this compound allows for the calculation of metabolic fluxes, such as the rate of synthesis of new triglycerides.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the data analysis of this compound tracer experiments.
Mass Spectrometry Data Quality Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Peaks | Instrument not properly tuned or calibrated. | Regularly tune and calibrate the mass spectrometer using appropriate standards. |
| Sample concentration is too low. | Ensure the sample is appropriately concentrated. | |
| Inefficient ionization. | Experiment with different ionization methods (e.g., ESI, APCI) to optimize for your lipids of interest. | |
| Clogged ESI capillary or leaks in the LC system. | Inspect the ESI capillary for clogs and check the LC system for any leaks.[15][16] | |
| High Background Noise | Contaminated solvents, reagents, or gas supply. | Use high-purity solvents and gases. Check for leaks in the gas lines.[17] |
| Carryover from previous injections. | Implement a robust needle wash protocol and run blank injections between samples.[16] | |
| Dirty ion source. | Clean the ion source according to the manufacturer's instructions.[17] | |
| Inaccurate Mass Measurements | Instrument out of calibration. | Perform regular mass calibration.[16] |
| Instrument drift. | Ensure the mass spectrometer is in a temperature and humidity-controlled environment. | |
| Poor Peak Shape (Broadening or Tailing) | Suboptimal chromatography. | Optimize the LC gradient, flow rate, and column temperature. |
| Column contamination or degradation. | Use a guard column and ensure proper sample cleanup. Replace the column if necessary.[17] |
Data Analysis Workflow Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Quantification | Matrix effects suppressing or enhancing ion signals. | Utilize stable isotope-labeled internal standards for each lipid class to normalize the data. |
| Inadequate correction for natural 13C abundance. | Use appropriate software and algorithms to perform natural abundance correction based on the elemental formula of the analytes.[5][6][7][8] | |
| Non-linear detector response. | Ensure that the analyte concentrations are within the linear dynamic range of the instrument. | |
| Difficulty in Calculating Fractional Synthesis Rate (FSR) | Incorrect precursor enrichment value. | The isotopic enrichment of the true precursor pool (e.g., glycerol-3-phosphate) must be accurately determined or estimated. |
| Violation of steady-state assumptions. | Ensure that the tracer has reached isotopic steady state in the precursor pool during the experiment. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Standardize all sample handling and extraction procedures. |
| Insufficient data normalization. | Apply appropriate normalization strategies, such as normalization to an internal standard, total lipid content, or cell number.[10][11][12][13][14] |
Experimental Protocols
Protocol 1: Lipid Extraction for Mass Spectrometry Analysis
This protocol is a modified Bligh and Dyer method for extracting lipids from biological samples.[18]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a glass tube containing the sample (e.g., tissue homogenate or cell pellet), add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and disruption of cells.
-
Add an equal volume of chloroform to the mixture and vortex again for 30 seconds.
-
Add an equal volume of deionized water to induce phase separation and vortex for another 30 seconds.
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Repeat the extraction of the aqueous phase with another volume of chloroform to maximize lipid recovery.
-
Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: 13C-Triolein Breath Test for Fat Malabsorption
This protocol provides a general outline for conducting a 13C-triolein breath test.[1][3]
Materials:
-
13C-Triolein tracer
-
Test meal (e.g., a liquid meal with a known amount of fat)
-
Breath collection bags or tubes
-
Isotope-ratio mass spectrometer (IRMS) for breath 13CO2 analysis
Procedure:
-
The subject should fast overnight (8-12 hours) before the test.
-
A baseline breath sample is collected before the administration of the tracer.
-
The subject consumes the test meal mixed with a precise dose of 13C-Triolein.
-
Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-ingestion.
-
The collected breath samples are analyzed for their 13CO2/12CO2 ratio using an IRMS.
-
The rate of 13CO2 excretion is calculated and expressed as a percentage of the administered 13C dose recovered per hour. The cumulative recovery over the test period is also determined. Lower than normal excretion of 13CO2 is indicative of fat malabsorption.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Triacylglycerol Synthesis and Lipolysis Signaling
Caption: Hormonal regulation of triacylglycerol synthesis and breakdown pathways.
Diagram 2: Transcriptional Regulation of Hepatic Lipogenesis
Caption: Transcriptional control of liver lipogenesis by SREBP-1c and ChREBP.
Diagram 3: this compound Data Analysis Workflow
Caption: A typical workflow for processing this compound tracer data.
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gentechscientific.com [gentechscientific.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. agilent.com [agilent.com]
- 18. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Impact of assumed CO2 production on Triolein breath test accuracy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Triolein Breath Test. The following information addresses common issues, particularly the impact of assumed CO2 production on test accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Triolein Breath Test?
The Triolein Breath Test is a diagnostic tool used to assess fat malabsorption. It involves the oral administration of triolein, a type of triglyceride, which has been labeled with a stable (¹³C) or radioactive (¹⁴C) carbon isotope. In individuals with normal fat absorption, the labeled triolein is digested and absorbed in the small intestine. Subsequently, it is metabolized, and the labeled carbon is released as part of carbon dioxide (CO₂) in the expired breath. A lower than expected amount of labeled CO₂ in the breath suggests fat malabsorption.[1][2]
Q2: What is the significance of assuming a CO₂ production rate, and how does it impact the test's accuracy?
To calculate the percentage of the administered labeled dose recovered in the breath, a value for the patient's total CO₂ production rate is required. Often, an assumed or predicted value is used to simplify the procedure. However, this assumption can introduce considerable errors into the results.[3] Research has shown that CO₂ production rates can vary significantly among individuals based on factors like age, gender, physical activity, and underlying health conditions.[4][5] Using a standardized, assumed CO₂ value for all subjects can lead to an over- or underestimation of fat absorption, thereby reducing the accuracy and reliability of the test.[3][5]
Q3: What are the typical sensitivity and specificity of the Triolein Breath Test?
The Triolein Breath Test has been reported to have high sensitivity and specificity for detecting fat malabsorption. Some studies have reported a sensitivity of 100% and a specificity of 96%.[3][6] However, it's important to note that the test's accuracy can be influenced by various factors, including the specific protocol used and the patient population being studied.[3][7]
Q4: Can the Triolein Breath Test quantify the severity of fat malabsorption?
While the test is effective in identifying the presence of fat malabsorption, its capacity to predict the severity of the condition is limited.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or highly variable results upon repeat testing. | Variability in the patient's CO₂ production rate due to factors like anxiety (leading to hyperventilation) or physical activity.[3][8] | Standardize the patient's condition during the test. Ensure they are at rest and in a calm environment. For the most accurate results, consider directly measuring the individual's CO₂ production rate rather than using an assumed value.[5] |
| Unexpectedly low labeled CO₂ recovery in a patient with no other signs of malabsorption (Potential False Positive). | The use of an assumed CO₂ production rate that is higher than the patient's actual rate. Certain patient populations, such as obese individuals, may have different metabolic rates leading to false-positive results.[6] | Measure the patient's specific CO₂ production rate. Review the patient's clinical history and other diagnostic tests to rule out other causes. |
| Higher than expected labeled CO₂ recovery in a patient suspected of malabsorption (Potential False Negative). | The use of an assumed CO₂ production rate that is lower than the patient's actual rate. Conditions like cystic fibrosis can be associated with higher than predicted CO₂ production rates.[5] | Directly measure the patient's CO₂ production rate to ensure accurate calculation of labeled CO₂ recovery.[5] |
| Delayed peak in labeled CO₂ recovery. | Delayed gastric emptying can affect the rate at which the labeled triolein reaches the small intestine for absorption.[2] | While this may alter the time to peak recovery, the cumulative percentage of the dose recovered at the end of the test should still be a valid measure.[2] Standardize the test meal and pre-test fasting conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data related to CO₂ production and its impact on the Triolein Breath Test.
Table 1: Measured Carbon Dioxide Output in Adult Patients
| Parameter | Value | Source |
| Average CO₂ Output | 8.66 mmol/kg per hour | [3] |
| Range of CO₂ Output | 5 - 12.4 mmol/kg per hour | [3] |
This data highlights the wide variability in CO₂ production among individuals, underscoring the potential for error when using an assumed value.
Table 2: Comparison of Measured vs. Predicted CO₂ Production in Children
| Patient Group | Finding | Source |
| Healthy Children | Close concordance between measured and predicted CO₂ production rates. | [5] |
| Children with Cystic Fibrosis | Mean measured CO₂ production rate was 39% higher than in healthy children. | [5] |
This demonstrates that in certain disease states, predicted CO₂ production rates based on healthy populations are not applicable and can lead to significant underestimation of malabsorption.
Experimental Protocols
Detailed Protocol for the ¹⁴C-Triolein Breath Test
This protocol is a synthesis of standard procedures described in the literature.[1][9][10]
-
Patient Preparation:
-
Baseline Sample Collection:
-
Test Meal Administration:
-
Breath Sample Collection:
-
Sample Analysis:
-
The ¹⁴CO₂ activity in the collected breath samples is measured using a scintillation counter.
-
-
Data Interpretation:
Protocol for the ¹³C-Triolein Breath Test
This protocol is based on studies utilizing the stable isotope ¹³C.[2]
-
Patient Preparation:
-
An overnight fast is required.[2]
-
-
Baseline Sample Collection:
-
A baseline breath sample is collected into a collection tube.[2]
-
-
Test Meal Administration:
-
The patient ingests a liquid meal (e.g., 50 mL) containing a precise amount of ¹³C-triolein (e.g., 200 microliters).[2]
-
-
Breath Sample Collection:
-
Breath samples are collected every 30 minutes for a total of 6 hours by having the patient blow through a straw into a collection tube.[2]
-
-
Sample Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using isotope ratio mass spectrometry.
-
-
Data Interpretation:
-
The cumulative percentage dose recovery (cPDR) of ¹³CO₂ is calculated.
-
A significantly lower cPDR compared to healthy controls is indicative of fat malabsorption.[2]
-
Visualizations
Caption: Experimental workflow for the Triolein Breath Test.
Caption: Impact of Assumed vs. Measured CO2 Production on Test Accuracy.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of the triolein breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of measuring CO2-production rate when using 13C-breath tests to measure fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [14C]-triolein breath test is not valid as a test of fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gpnotebook.com [gpnotebook.com]
- 10. 14C-triolein breath test as a rapid and convenient screening test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14C triolein breath test: a routine test in the gastroenterology clinic? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Triolein-13C3 Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios during the mass spectrometry analysis of Triolein-13C3.
Troubleshooting Guide: Enhancing Signal-to-Noise for this compound
A systematic approach is essential for diagnosing and resolving low signal-to-noise ratios. This guide provides a step-by-step workflow in a question-and-answer format to help you identify and address the root cause of the issue.
Step 1: Sample Preparation and Handling
Question: Could my sample preparation be the cause of the low signal?
Answer: Yes, sample preparation is a critical step where issues can arise.[1]
-
Sample Integrity: Ensure that your this compound standard is not degraded. These standards should be stored refrigerated (2°C to 8°C) and protected from light.[2][3] Prepare fresh working solutions for your experiments.
-
Extraction Efficiency: If you are extracting this compound from a complex matrix (e.g., plasma, tissue), evaluate the efficiency of your lipid extraction method. Inefficient extraction will lead to a low concentration of your analyte in the final sample.
-
Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of this compound.[1] Consider sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Contamination: Contaminants from solvents, glassware, or plasticware can introduce background noise and suppress your signal. Use high-purity, LC-MS grade solvents and meticulously clean all materials that come into contact with your sample.
Step 2: Liquid Chromatography (LC) System
Question: How can I determine if my LC system is contributing to the low S/N ratio?
Answer: Poor chromatographic performance can significantly impact signal intensity.
-
Peak Shape: Broad or tailing peaks will result in a lower signal intensity at any given point, reducing the S/N ratio. This can be caused by a degraded column, improper mobile phase composition, or an injection volume that is too large.
-
Retention Time Stability: Inconsistent retention times can indicate problems with the LC pump, leaks in the system, or a poorly equilibrated column. Leaks can lead to a drop in pressure and a lower, more variable signal.
-
Mobile Phase: Ensure your mobile phase is properly prepared with high-purity solvents and additives. Degas the mobile phase to prevent air bubbles, which can cause flow rate inconsistencies. For triglycerides like triolein, non-aqueous reversed-phase chromatography is often used.
Step 3: Mass Spectrometry (MS) System - Ion Source
Question: What are the key ion source parameters to check for low signal?
Answer: The ion source is where ionization occurs, and its condition is critical for a strong signal.
-
Ion Source Cleanliness: A contaminated ion source is a very common cause of low signal intensity. Regularly clean the ion source components, such as the ESI probe, capillary, and skimmer, according to the manufacturer's recommendations.
-
Ionization Parameters: Optimize the ion source parameters for this compound. This includes:
-
Spray Voltage: Ensure the voltage is appropriate for electrospray ionization (ESI).
-
Gas Flow Rates: Optimize the nebulizer and drying gas flow rates.
-
Temperature: Adjust the drying gas temperature to ensure efficient desolvation without degrading the analyte.
-
Step 4: Mass Spectrometry (MS) System - Analyzers and Detector
Question: My ion source is clean and my LC looks good, but my signal is still low. What else should I check in the MS?
Answer: Issues within the mass analyzer or with the detector can also lead to poor signal.
-
Mass Accuracy and Calibration: Ensure your mass spectrometer is properly calibrated. Poor mass accuracy can lead to the instrument not detecting the correct precursor or product ions.
-
Collision Energy (for MS/MS): If you are performing tandem mass spectrometry (MS/MS), the collision energy is a critical parameter. If the collision energy is too low, you will have inefficient fragmentation. If it's too high, your precursor ion may be overly fragmented, reducing the signal of your target product ions. The optimal collision energy often needs to be determined empirically for each specific instrument and compound.
-
Detector Performance: A failing detector will result in a loss of sensitivity. If you suspect a detector issue, consult your instrument's service engineer.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low signal-to-noise in your this compound analysis.
Caption: A step-by-step workflow for troubleshooting low S/N ratio.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in MS/MS analysis?
A1: Triolein commonly forms adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) in positive ion electrospray ionization. Given the molecular weight of this compound is 888.41 g/mol , the expected precursor ions would be:
-
[M+Na]+: m/z 911.4
-
[M+NH4]+: m/z 906.4
Upon collision-induced dissociation (CID), triglycerides typically lose one of their fatty acid chains as a neutral loss. For this compound, the expected fragmentation would involve the neutral loss of oleic acid (C18H34O2, MW = 282.47 g/mol ). The resulting product ions would be diacylglycerol-like fragments.
Q2: How do I optimize the collision energy for this compound?
A2: The optimal collision energy is instrument-dependent and should be determined empirically. You can perform a product ion scan of your this compound precursor ion while ramping the collision energy. The collision energy that produces the highest intensity of your desired product ion is the optimal value. Start with a range of collision energies (e.g., 10-50 eV) and narrow it down.
Q3: Can the 13C label affect the fragmentation of this compound?
A3: The 13C label is on the glycerol backbone (1,1,1-¹³C₃), which means the mass of the glycerol portion of the molecule is increased by 3 Da. This will be reflected in the m/z of the precursor ion and any fragment ions that contain the glycerol backbone. The fragmentation pattern itself (i.e., the neutral loss of a fatty acid) is not expected to be significantly altered by the presence of the stable isotopes.
Q4: What are some common sources of background noise in lipid analysis?
A4: Common sources of background noise include plasticizers (e.g., phthalates) from plastic containers, slip agents from plastic bags, and contaminants from solvents or the LC system. It is crucial to use high-purity solvents and minimize the use of plasticware.
Q5: My signal is fluctuating and not stable. What could be the cause?
A5: An unstable signal can be caused by several factors:
-
Leaks in the LC system: Check all fittings and connections.
-
Air bubbles in the mobile phase: Ensure your mobile phase is properly degassed.
-
A dirty or faulty ESI needle: This can lead to an unstable spray.
-
Inconsistent sample delivery: Check the autosampler for any issues.
Quantitative Data Summary
The following table provides a summary of key mass-to-charge ratios for this compound.
| Analyte | Formula | Molecular Weight ( g/mol ) | Precursor Ion | Expected m/z |
| This compound | C₅₄¹³C₃H₁₀₄O₆ | 888.41 | [M+Na]⁺ | 911.4 |
| [M+NH₄]⁺ | 906.4 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. Optimization may be required for your specific instrumentation and application.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
-
If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B to elute the nonpolar triolein.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: Select the appropriate precursor ion for this compound (e.g., m/z 911.4 for [M+Na]⁺).
-
Product Ion: Monitor for the characteristic product ion resulting from the neutral loss of oleic acid.
-
Collision Energy: Optimize as described in the FAQ section.
-
Ion Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximum signal intensity.
By following this structured troubleshooting guide and utilizing the provided information, researchers can effectively address issues of low signal-to-noise in their this compound mass spectrometry experiments, leading to more reliable and accurate results.
References
Technical Support Center: Analysis of Triolein-¹³C₃ in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Triolein-¹³C₃ in biological samples. It addresses common issues related to matrix effects and offers practical solutions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Triolein-¹³C₃?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of Triolein-¹³C₃ in biological samples like plasma or serum, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[1][2] The "matrix" consists of all components in the sample other than the analyte of interest, such as proteins, salts, and lipids. Phospholipids are a major contributor to matrix effects in biological samples because they are highly abundant and can co-elute with Triolein-¹³C₃, interfering with its ionization in the mass spectrometer source.[3] This interference can lead to poor peak shape, reduced sensitivity, and inconsistent results.[4]
Q2: My Triolein-¹³C₃ signal is low and inconsistent across different plasma samples. What could be the cause?
A2: Low and inconsistent signal for Triolein-¹³C₃ is a classic sign of significant and variable matrix effects.[1][5] The composition of biological matrices can vary considerably between individuals and even between different lots of commercially available plasma, leading to different degrees of ion suppression.[1][5] This variability makes it difficult to achieve reproducible quantification. Another potential issue could be the stability of Triolein-¹³C₃ throughout your sample preparation and analysis workflow.[4]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[6][7] This involves infusing a constant flow of a Triolein-¹³C₃ standard into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of Triolein-¹³C₃ indicates ion suppression or enhancement, respectively.[6] Another quantitative approach is to compare the peak area of Triolein-¹³C₃ in a pure solvent with the peak area in a post-extraction spiked blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects.[8]
Q4: What is the best internal standard strategy to compensate for matrix effects in Triolein-¹³C₃ analysis?
A4: The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is considered the gold standard for compensating for matrix effects.[4][5][6] Since Triolein-¹³C₃ is itself a stable isotope-labeled compound, you would ideally use an even heavier, less common isotope-labeled version of triolein as an internal standard if available. However, in many applications, Triolein-¹³C₃ is used as the internal standard for the quantification of endogenous, unlabeled triolein. In this case, it is crucial that the labeled and unlabeled compounds co-elute perfectly for the correction to be effective.[1][5] It's important to be aware that even SIL internal standards may not always perfectly compensate for matrix effects, especially if there are slight differences in retention time or if the matrix effect is highly variable.[1][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for Triolein-¹³C₃
This issue is often a direct consequence of ion suppression from co-eluting matrix components, particularly phospholipids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal.
Detailed Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before LC-MS analysis.[3][9]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[3][8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing phospholipids.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[2][8] Consider using a reversed-phase or a specialized phospholipid removal SPE sorbent.
-
-
Optimize Chromatography: The aim is to achieve chromatographic separation between Triolein-¹³C₃ and the interfering matrix components.[6][7]
-
Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol with 0.1% formic acid) to separate Triolein-¹³C₃ from early-eluting polar interferences and late-eluting lipids.
-
Column Chemistry: Use a C18 or C8 reversed-phase column with appropriate dimensions and particle size for good resolution.
-
-
Optimize MS Parameters: Ensure the mass spectrometer is optimally tuned for Triolein-¹³C₃ detection.[4]
-
Ion Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for Triolein-¹³C₃.
-
Collision Energy: In MS/MS mode, optimize the collision energy to obtain the most intense and specific fragment ions.
-
Issue 2: High Variability in Quantitative Results Between Samples
This problem points towards inconsistent matrix effects that are not being adequately corrected by the internal standard.
Logical Relationship Diagram:
Caption: Logical relationships in addressing high result variability.
Detailed Steps:
-
Evaluate Matrix Effects Systematically: Quantify the matrix effect for each batch of samples to understand the extent of the variability.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[4] This helps to mimic the matrix effects experienced by the actual samples.
-
Consider the Standard Addition Method: For critical samples or when a representative blank matrix is unavailable, the method of standard addition can be used to correct for matrix effects on a per-sample basis.[6]
-
Re-evaluate and Enhance Sample Cleanup: If variability persists, a more rigorous sample cleanup method is necessary to remove the source of the inconsistent matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for Triolein-¹³C₃ in a given biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of Triolein-¹³C₃ into the initial mobile phase or a pure solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike the same known amount of Triolein-¹³C₃ into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To effectively remove phospholipids from plasma samples prior to Triolein-¹³C₃ analysis.
Methodology:
-
SPE Cartridge: Use a reversed-phase (e.g., C18) or a specialized phospholipid removal SPE cartridge.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.[4]
-
Sample Loading: Precipitate proteins from the plasma sample (e.g., with acetonitrile) and load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute Triolein-¹³C₃ with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[4]
Quantitative Data Summary
The following tables summarize typical data that might be generated during the evaluation and troubleshooting of matrix effects.
Table 1: Matrix Effect Evaluation in Different Plasma Lots
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| Lot A | 1,250,000 | 850,000 | 68.0 (Suppression) |
| Lot B | 1,250,000 | 1,050,000 | 84.0 (Suppression) |
| Lot C | 1,250,000 | 650,000 | 52.0 (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on Triolein-¹³C₃ Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 45 (Suppression) |
| Liquid-Liquid Extraction | 88 | 75 (Suppression) |
| Solid-Phase Extraction | 92 | 95 (Minimal Effect) |
References
- 1. waters.com [waters.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Best practices for storing and handling Triolein-13C3 to ensure stability
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Triolein-13C3 in research applications. Our goal is to ensure the stability and integrity of this isotopically labeled compound throughout your experiments.
Stability and Storage Troubleshooting Guide
Proper storage and handling are critical to prevent the degradation of this compound. The primary modes of degradation are oxidation and hydrolysis. Below are common issues and troubleshooting steps to maintain the stability of the compound.
| Issue | Potential Cause | Recommendation |
| Unexpected Peaks in Mass Spectrometry Analysis | Oxidation of the oleic acid chains due to exposure to air. | Overlay vials with an inert gas like argon or nitrogen before sealing. Use solvents that have been purged with an inert gas. |
| Hydrolysis of the ester linkages, resulting in free fatty acids and di- or monoglycerides. This can be accelerated by exposure to moisture or incompatible solvents. | Ensure solvents are anhydrous. Avoid prolonged storage in protic solvents like methanol or ethanol at room temperature. | |
| Inconsistent Quantification Results | Degradation of the standard over time, leading to a lower effective concentration. | Aliquot the neat oil or concentrated stock solution upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere. Store aliquots at -20°C or lower. |
| Photodegradation from exposure to light. | Store this compound in amber vials or wrap vials in aluminum foil to protect from light. | |
| Shift in Retention Time in LC-MS | Formation of more polar degradation products (e.g., hydroperoxides, free fatty acids). | Check for signs of degradation by running a quality control sample on your LC-MS system. If degradation is suspected, use a fresh aliquot. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for neat this compound?
For long-term stability, this compound should be stored in its neat form at -20°C or colder in a tightly sealed vial, protected from light. For short-term storage, refrigeration at +2°C to +8°C is acceptable.[1] Before use, it should be allowed to warm to room temperature while the vial is still sealed to prevent condensation of moisture on the compound.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a non-polar, aprotic solvent such as chloroform or hexane. For extended storage, it is best to store these solutions at -20°C or colder. Lipids in chloroform can be stored for an extended period at -20°C.[2] To minimize oxidation, it is good practice to add an antioxidant like butylated hydroxytoluene (BHT) to the solvent. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated warming and cooling cycles and to minimize exposure to air and moisture.
3. Is this compound sensitive to light?
Yes, like other unsaturated lipids, this compound is sensitive to light.[3] Exposure to UV light can lead to photodegradation and the formation of reactive species that can accelerate oxidation. Always store both the neat compound and its solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
4. What are the main degradation products of this compound?
The primary degradation products result from two main processes:
-
Oxidation: This occurs at the double bonds of the oleic acid chains, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be hydrolyzed to yield free oleic acid-13C, diacylglycerols-13C, and monoacylglycerols-13C.
5. Are there any safety precautions I should take when handling this compound?
This compound is labeled with a stable, non-radioactive isotope of carbon (¹³C) and does not pose a radiological hazard. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. If you are working with the compound dissolved in an organic solvent, all handling should be performed in a well-ventilated fume hood.
Experimental Protocols
Detailed Protocol for In Vitro Cellular Uptake and Metabolism of this compound
This protocol outlines a general procedure for tracing the uptake and incorporation of the ¹³C-labeled fatty acids from this compound into cellular lipids in a cultured cell line.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Chloroform, Methanol (HPLC or MS grade)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Cell Seeding: Plate the cells of interest in multi-well plates at a density that will allow them to reach approximately 80-90% confluency at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in chloroform.
-
To prepare the labeling medium, evaporate the required amount of the this compound stock solution to dryness under a gentle stream of nitrogen.
-
Resuspend the dried this compound in cell culture medium containing FBS. The serum albumin will aid in the solubilization of the lipid. Sonicate briefly if necessary to ensure complete dispersion.
-
-
Isotopic Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolism Quenching and Cell Harvesting:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual extracellular labeled lipid.
-
Add ice-cold methanol to quench all enzymatic activity.
-
Scrape the cells and collect the cell suspension in a clean tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in methanol, add chloroform and water to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS system (e.g., a mixture of chloroform and methanol).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow for Cellular Uptake of this compound
Caption: Workflow for a cell-based this compound tracing experiment.
Metabolic Pathway of Dietary this compound
Caption: The metabolic journey of the 13C label from dietary this compound.
References
Validation & Comparative
A Comparative Analysis of the Triolein-13C3 Breath Test and Fecal Fat Test for Fat Malabsorption Assessment
In the realm of gastroenterological research and drug development, accurate assessment of fat malabsorption is critical for diagnosing underlying conditions and evaluating the efficacy of therapeutic interventions. The 72-hour quantitative fecal fat test has long been the established gold standard; however, its practicality is often challenged by its cumbersome nature. The Triolein-13C3 breath test has emerged as a non-invasive, patient-friendly alternative. This guide provides an objective comparison of these two methodologies, supported by performance data and detailed experimental protocols to aid researchers and scientists in selecting the appropriate tool for their clinical and pre-clinical studies.
Head-to-Head Performance Comparison
The choice between the this compound breath test and the fecal fat test often depends on a trade-off between the established accuracy of the latter and the convenience and patient compliance of the former. While the fecal fat test directly quantifies fat excretion, the breath test offers an indirect but highly correlated measure of fat absorption and metabolism.
| Feature | This compound Breath Test | Fecal Fat Test (72-hour Quantitative) |
| Principle | Indirectly measures fat absorption and metabolism by tracking the appearance of labeled ¹³CO₂ in exhaled breath after ingestion of ¹³C-labeled triolein.[1] | Directly measures the total amount of fat excreted in the stool over a 72-hour period.[1][2] |
| Primary Outcome | Cumulative percentage dose recovery (cPDR) of ¹³CO₂ over a set period (e.g., 6 hours).[3] | Total fat excreted in grams per 24 hours ( g/24h ).[4] |
| Sensitivity | Reported as high as 88-100%.[5][6][7] | 86%[7] |
| Specificity | Varies by patient population; reported as 96% in general steatorrhea cases, but can be lower (e.g., 33%) in patients with specific conditions like chronic liver disease.[5][6] | 91%[7] |
| Test Duration | Approximately 6-7 hours for breath sample collection.[3][8] | 72 hours for stool collection, plus 2-3 days of prior dietary preparation.[2][9] |
| Patient Compliance | High. The procedure is non-invasive and relatively simple.[3][5] | Low. The test is cumbersome, unpleasant, and requires strict adherence to diet and collection protocols.[1][10][11] |
| Key Advantages | Non-invasive, avoids radiation (unlike ¹⁴C version), simple, reproducible, and convenient for outpatients.[3][5][12] | Considered the gold standard for diagnosing steatorrhea, provides a direct quantitative measure of fat excretion.[2][11][13] |
| Key Disadvantages | Indirect measurement; results can be affected by delayed gastric emptying, obesity, diabetes, or liver disease.[1][6][14] | Cumbersome, unpleasant for patients and lab staff, poor reproducibility, and results are not returned promptly.[1][10][11] |
Experimental Protocols
Accurate and reproducible results hinge on strict adherence to standardized experimental protocols for both tests.
This compound Breath Test Protocol
This protocol is based on methodologies described in clinical studies for assessing fat malabsorption.[3][15]
-
Patient Preparation: The patient must fast overnight (for at least 8-12 hours) to ensure an accurate baseline measurement.
-
Baseline Breath Sample: Before ingesting the substrate, a baseline breath sample is collected. The patient blows through a straw into a collection tube or bag. This measures the natural abundance of ¹³CO₂.
-
Substrate Administration: The patient consumes a standardized liquid meal (e.g., 50 mL) mixed with a precise dose of this compound (e.g., 200 µL).
-
Post-Dose Breath Sampling: Breath samples are collected at regular intervals, typically every 30 minutes for the first few hours, then hourly, for a total duration of 6 hours.[3]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
-
Data Interpretation: The rate of ¹³CO₂ excretion is calculated and expressed as the cumulative percentage of the administered ¹³C dose recovered over the 6-hour period (cPDR). Low cPDR values indicate reduced digestion and absorption of the labeled triolein, signifying fat malabsorption.[3]
Fecal Fat Test (72-Hour Quantitative) Protocol
This protocol outlines the standard procedure for the gold-standard quantitative fecal fat analysis.[2][9][16]
-
Patient Preparation and Diet: For 2-3 days prior to and throughout the 72-hour collection period, the patient must adhere to a high-fat diet, consuming a consistent amount of fat daily (e.g., 100 grams).[4][16] A dietary sheet should be used to track fat intake.
-
Stool Collection Period: The patient must collect all stool produced over a continuous 72-hour period.[9]
-
Sample Collection Procedure:
-
A dedicated collection container, sometimes fitted onto the toilet bowl, is used to collect the stool.[16]
-
It is critical to avoid contamination with urine, toilet water, or toilet paper, as this can invalidate the results.[16]
-
Each collected sample is transferred into a pre-weighed, airtight container provided by the laboratory.
-
-
Sample Storage: The collection container must be kept refrigerated or stored in a cooler with ice throughout the 72-hour collection period.[9][16]
-
Laboratory Analysis: The laboratory homogenizes the entire 72-hour stool collection and measures the total fat content using methods such as gravimetry or nuclear magnetic resonance (NMR).
-
Data Interpretation: The result is reported as the average daily fat excretion in grams per 24 hours ( g/24h ). For adults on a 100 g/day fat diet, excretion of more than 7 g/24h is typically considered indicative of steatorrhea.[4]
Experimental and Diagnostic Workflows
The following diagrams illustrate the procedural flow of each test and a logical approach to their use in a diagnostic setting.
Conclusion
The this compound breath test serves as a sensitive, specific, and non-invasive tool for detecting fat malabsorption, making it an excellent screening method, particularly in outpatient settings and large-scale clinical trials where patient compliance is paramount.[5][12] Its simplicity and reproducibility are significant advantages over traditional methods.[3]
Conversely, the 72-hour quantitative fecal fat test, despite its practical drawbacks, remains the definitive gold standard for the quantitative diagnosis of steatorrhea.[11] It provides an unequivocal measure of fat excretion that is essential for confirming diagnoses in complex cases or when a direct quantification of treatment effect on fat excretion is the primary endpoint.
For drug development and clinical research, a hybrid approach may be most effective. The this compound breath test can be employed for initial screening and for monitoring therapeutic response over time, while the 72-hour fecal fat test can be reserved for baseline confirmation of steatorrhea or for pivotal trials requiring direct quantitative endpoints. The choice of test should be guided by the specific research question, the patient population, and the required balance between diagnostic precision and practical feasibility.
References
- 1. gastrotraining.com [gastrotraining.com]
- 2. testing.com [testing.com]
- 3. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 5. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triolein breath test of fat absorption in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Fecal fat testing: Purpose, procedure, and results [medicalnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. acpjournals.org [acpjournals.org]
- 12. 14C-triolein breath test as a rapid and convenient screening test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. Sensitivity and specificity of an abbreviated 13C-mixed triglyceride breath test for measurement of pancreatic exocrine function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fecal fat testing: Purpose, Procedure, Results [healthline.com]
A Comparative Guide to Triolein-13C3 and Radioactive Triolein Tracers in Lipid Metabolism Research
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the choice of tracer is a critical decision that influences experimental design, data interpretation, and patient safety. This guide provides an objective comparison of Triolein-13C3, a stable isotope tracer, with traditional radioactive triolein tracers (e.g., ¹⁴C-triolein, ³H-triolein), supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Stable Isotope) | Radioactive Triolein Tracers (e.g., ¹⁴C, ³H) |
| Tracer Type | Non-radioactive, stable isotope | Radioactive isotope |
| Detection Method | Mass Spectrometry (e.g., GC-MS, IRMS) | Scintillation Counting |
| Safety Profile | High safety profile, no radiation exposure.[1] Suitable for all populations, including children and pregnant women, and for repeat studies. | Involves ionizing radiation, requiring specialized handling and disposal.[1] Use is restricted in vulnerable populations. |
| Primary Application | ¹³C-Triolein Breath Test for fat malabsorption diagnosis.[1][2] | ¹⁴C-Triolein Breath Test for fat malabsorption diagnosis, in vivo lipid absorption studies.[3][4][5] |
| Sensitivity & Specificity | High sensitivity and specificity for detecting fat malabsorption.[2] | High sensitivity and specificity for detecting fat malabsorption.[3] |
| Regulatory Considerations | Generally fewer regulatory hurdles due to non-radioactive nature. | Strict regulations for handling, administration, and disposal of radioactive materials. |
Performance Data: A Comparative Overview
The most direct comparison of these tracers comes from their application in breath tests to diagnose fat malabsorption, a condition relevant to various disease states and a target for therapeutic intervention.
| Study Parameter | ¹³C-Triolein Breath Test | ¹⁴C-Triolein Breath Test | Source |
| Sensitivity | 100% | 100% | [2][3] |
| Specificity | 89% | 96% | [2][3] |
| Key Finding | A study on pediatric patients demonstrated high sensitivity and specificity in detecting fat malabsorption.[2] | A study in adults showed very high sensitivity and specificity in discriminating between subjects with and without steatorrhea.[3] |
It is important to note that while both tests show excellent performance, the non-invasive and non-radioactive nature of the ¹³C-triolein breath test makes it a more attractive option, especially for pediatric and outpatient settings.[1][2]
Experimental Protocols
The ¹³C-Triolein Breath Test for Fat Malabsorption
This test measures the rate of ¹³CO₂ exhalation following the ingestion of ¹³C-labeled triolein. The rate of ¹³CO₂ appearance in the breath is proportional to the rate of digestion and absorption of the triolein.
Methodology:
-
Patient Preparation: The patient fasts overnight (for at least 8-10 hours).[6]
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag or tube.[7]
-
Test Meal Administration: The patient ingests a standardized meal containing a known amount of this compound (e.g., 17 mg/kg).[2] The tracer is often mixed with a fat-containing liquid or food to stimulate pancreatic and biliary secretion.[1]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for a period of 4 to 6 hours.[1][6]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or a non-dispersive infrared spectrometer (NDIRS).[8]
-
Data Interpretation: The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the breath over the collection period. A lower than normal recovery indicates fat malabsorption.[6]
The ¹⁴C-Triolein Breath Test for Fat Malabsorption
This test operates on the same principle as the ¹³C-triolein breath test but uses a radioactive tracer.
Methodology:
-
Patient Preparation: The patient fasts overnight.[9]
-
Baseline Breath Sample: A baseline breath sample is collected.[9]
-
Test Meal Administration: The patient ingests a meal containing a small, safe dose of ¹⁴C-triolein (e.g., 5-10 microcuries) mixed with a fat source.[5][9]
-
Breath Sample Collection: Expired air is bubbled through a CO₂-trapping solution (e.g., a hyamine-based scintillant) at timed intervals for several hours.
-
Sample Analysis: The amount of ¹⁴CO₂ trapped in the solution is quantified using a liquid scintillation counter.
-
Data Interpretation: The peak ¹⁴CO₂ excretion and the cumulative excretion over time are used to assess fat absorption. Reduced ¹⁴CO₂ excretion is indicative of malabsorption.[4]
Visualizing the Metabolic Pathway
The metabolic fate of ingested triolein, whether labeled with ¹³C or a radioisotope, follows the general pathway of lipid digestion, absorption, and metabolism. The labeled fatty acids released from triolein are absorbed by enterocytes, re-esterified into triglycerides, packaged into chylomicrons, and transported through the lymphatic system into the bloodstream. From there, they are taken up by various tissues for energy or storage.
Caption: Metabolic pathway of labeled triolein from ingestion to exhalation.
Applications in Drug Development
Both this compound and radioactive triolein tracers are valuable tools in drug development for:
-
Efficacy Studies: Assessing the effectiveness of drugs designed to improve fat absorption in conditions like pancreatic insufficiency or short bowel syndrome. A successful therapeutic would lead to an increased recovery of the labeled CO₂ in a breath test.
-
Pharmacodynamic Studies: Understanding how a drug candidate affects lipid metabolism in vivo.
-
Preclinical and Clinical Trials: Providing a non-invasive and quantitative endpoint to measure the physiological effect of a new drug.
The choice between a stable isotope and a radioactive tracer in these studies will depend on the specific research question, the target patient population, and the regulatory environment. The trend is increasingly towards the use of stable isotopes due to their superior safety profile.[1]
Conclusion
This compound and radioactive triolein tracers are both effective tools for investigating lipid metabolism. While radioactive tracers have a longer history of use and are well-validated, the non-radioactive nature of this compound offers significant advantages in terms of safety, patient accessibility, and the feasibility of repeat testing. For these reasons, this compound is becoming the preferred tracer for many applications in both clinical diagnostics and drug development research. The detailed protocols and understanding of the underlying metabolic pathways provided in this guide should assist researchers in selecting the appropriate tracer and designing robust experiments to advance our understanding of lipid metabolism and develop novel therapeutics.
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is the 14C-triolein breath test useful in the assessment of malabsorption in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14C-triolein breath test as a rapid and convenient screening test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kibion.com [kibion.com]
- 8. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
A Comparative Guide to Lipid Tracers: Cross-Validation of Triolein-¹³C₃
For researchers, scientists, and drug development professionals, the accurate measurement of lipid absorption and metabolism is crucial. This guide provides an objective comparison of Triolein-¹³C₃ with other lipid tracers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Stable isotopes, such as ¹³C, have become the gold standard for tracing the metabolic fate of lipids in humans due to their safety and the ability to conduct repeated studies, even in sensitive populations like children and pregnant women.[1] Triolein-¹³C₃, a triglyceride labeled with three ¹³C atoms, is a commonly used tracer for assessing fat malabsorption and studying triglyceride metabolism. Its performance, however, should be understood in the context of other available tracers, including those labeled with radioisotopes like ¹⁴C and other stable isotopes.
Performance Comparison of Lipid Tracers
The efficacy of a lipid tracer is often evaluated by its ability to accurately reflect fat absorption, typically validated against the "gold standard" of 72-hour fecal fat excretion. Breath tests, which measure the labeled CO₂ exhaled after ingestion of a labeled lipid, offer a non-invasive alternative to fecal collection.
Here, we summarize the performance of Triolein-¹³C₃ and its common alternative, ¹⁴C-triolein, in diagnosing fat malabsorption.
| Tracer | Test | Sensitivity | Specificity | Patient Population | Reference |
| Triolein-¹³C₃ | ¹³C-Triolein Breath Test | 100% | 89% | Children with suspected fat malabsorption | [2][3] |
| ¹³C-Triolein Breath Test | Not specified | Not specified | Adult cystic fibrosis patients | [4][5] | |
| ¹⁴C-Triolein | ¹⁴C-Triolein Breath Test | 100% | 96% | Adults with and without steatorrhea | [1] |
| ¹⁴C-Triolein Breath Test | 88% | 33% | Patients with chronic liver disease | [6] | |
| ¹⁴C-Triolein Breath Test | 64% | Not specified | Patients with chronic pancreatitis and other digestive diseases | [2] | |
| ¹⁴C-Triolein Breath Test | 80% | 45% | Patients undergoing investigation for fat malabsorption | [7] |
Note: Sensitivity refers to the ability of the test to correctly identify individuals with fat malabsorption, while specificity refers to the ability to correctly identify individuals without the condition. The performance of these tests can vary depending on the patient population and the underlying cause of malabsorption.
Metabolic Fate: Oxidation Rates of Different Triglycerides
Beyond absorption, understanding the rate at which different fatty acids are oxidized is crucial for metabolic studies. The following table compares the oxidation rates of ¹³C-labeled medium-chain triglycerides (MCT) and long-chain triglycerides (LCT) after oral administration in healthy humans.
| Tracer | Type | Average Oxidation Rate (over 7.5 hours) | Reference |
| ¹³C-Trioctanoate | Medium-Chain Triglyceride (MCT) | 34.7% | [8][9] |
| ¹³C-Triolein | Long-Chain Triglyceride (LCT) | 25.3% | [8][9] |
These results indicate that medium-chain fatty acids are more rapidly oxidized than long-chain fatty acids.[8][9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results.
¹³C-Triolein Breath Test Protocol
This protocol is adapted from studies on fat malabsorption in adult cystic fibrosis patients.[4][5]
-
Patient Preparation: The patient should fast overnight.
-
Baseline Sample: Collect a baseline breath sample before administering the tracer.
-
Tracer Administration: The subject ingests a test meal containing a specific amount of Triolein-¹³C₃ (e.g., 200 microL) mixed with a liquid meal (e.g., 50 mL).
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a duration of 6 hours. Samples are collected by blowing through a straw into collection tubes.
-
Sample Analysis: The ¹³C enrichment in the expired CO₂ is measured using gas isotope ratio mass spectrometry (IRMS).
-
Data Analysis: The cumulative percentage dose recovery (cPDR) of ¹³C is calculated to assess fat absorption.
¹³C-Mixed Triglyceride Breath Test Protocol
This protocol is a common method for assessing pancreatic exocrine function.[10][11][12][13]
-
Patient Preparation: The patient must fast overnight. If applicable, pancreatic enzyme replacement therapy should be discontinued at least 24 hours before the test.
-
Baseline Sample: An initial breath sample is taken before the test meal.
-
Test Meal Administration: The patient consumes a standardized meal with a defined fat content (e.g., 50g of fat) to which a specific amount of ¹³C-labeled mixed triglyceride (e.g., 100-250 mg) is added.
-
Breath Sample Collection: Breath samples are collected at 30 or 60-minute intervals for a total of 6 hours.
-
Sample Analysis: The ¹³C/¹²C ratio in the exhaled CO₂ is analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
-
Data Interpretation: The cumulative ¹³CO₂ output over the 6-hour period is calculated and expressed as a percentage of the administered dose. A lower percentage indicates a degree of pancreatic insufficiency.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of triglyceride digestion.
Caption: Experimental workflow for a Triolein-¹³C₃ breath test.
Caption: Digestion and metabolic pathway of dietary triglycerides.
References
- 1. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is the 14C-triolein breath test useful in the assessment of malabsorption in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triolein breath test of fat absorption in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [14C]-triolein breath test is not valid as a test of fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wikilectures.eu [wikilectures.eu]
- 11. kibion.com [kibion.com]
- 12. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Tracing: Triolein-13C3 vs. Deuterium-Labeled Lipids
Published: November 24, 2025
In the dynamic field of metabolic research, understanding the intricate pathways of lipid metabolism is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracers have become an indispensable tool, allowing scientists to move beyond static snapshots of lipid concentrations and track the kinetic fate of these molecules in vivo.[1][2][3] This guide provides a comprehensive comparison of two primary classes of stable isotope tracers used in lipidomics: carbon-13 (¹³C) labeled lipids, exemplified by Triolein-¹³C₃, and deuterium (²H) labeled lipids.
The fundamental principle of stable isotope tracing involves introducing a labeled precursor into a biological system and monitoring its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][4] This allows for the precise quantification of metabolic fluxes, including rates of synthesis, transport, interconversion, and catabolism.[2] While both ¹³C and ²H tracers serve this purpose, their inherent physicochemical properties present distinct advantages and limitations that can significantly impact experimental design and data interpretation.
Core Properties: ¹³C vs. Deuterium Tracers
The choice between carbon-13 and deuterium tracers hinges on a balance of analytical accuracy, potential for metabolic artifacts, and cost. ¹³C-labeled tracers are often preferred for their isotopic stability and minimal biological interference, whereas deuterium-labeled compounds provide a cost-effective alternative.[1][2][5]
| Performance Metric | Triolein-¹³C₃ (and other ¹³C-Lipids) | Deuterium (²H) Labeled Lipids | Key Considerations for Researchers |
| Natural Abundance | ~1.1%[1][6] | ~0.015%[1][6] | The higher natural abundance of ¹³C necessitates correction for the natural isotopic envelope in MS data to accurately determine enrichment.[6] |
| Kinetic Isotope Effect (KIE) | Negligible. The ¹²C-¹³C mass difference rarely affects reaction rates, ensuring the tracer behaves almost identically to the native molecule.[5][7] | Potentially Significant. The C-²H bond is stronger than the C-¹H bond, which can slow enzymatic reactions involving C-H bond cleavage (e.g., desaturation, oxidation).[8][9][10][11] | KIE can be a major confounding factor, altering the metabolic fate of the tracer compared to its unlabeled counterpart. However, this effect is also exploited in "deuterium-reinforced" lipids to protect against oxidative damage.[8][10] |
| Isotopic Stability & Label Loss | High. The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under typical physiological or analytical conditions.[5] | Variable. Deuterium labels on fatty acids can be lost during desaturation reactions.[2] Labels at exchangeable positions can also be lost in protic solutions.[2][5] | Label loss can lead to an underestimation of tracer incorporation and must be carefully considered when interpreting flux rates.[11] |
| Analytical Approach | Mass Spectrometry (GC-MS, LC-MS), NMR. High-resolution MS is beneficial for resolving isotopologues from the natural ¹³C background.[6][12] | Mass Spectrometry (GC-MS, LC-MS), NMR. | The analytical method must be sensitive enough to detect low levels of enrichment and have sufficient mass resolution to distinguish labeled from unlabeled species.[12] |
| Cost | Generally more expensive due to complex synthesis and higher cost of ¹³C starting materials.[1][5] | Generally less expensive to synthesize.[1][5][7] | For large-scale animal or human studies, tracer cost can be a significant budgetary factor.[6] |
| Common Applications | Tracing dietary lipid absorption (Triolein-¹³C₃), fatty acid oxidation (breath tests), metabolic conversion pathways.[13][14] | Measuring de novo lipogenesis (using ²H₂O), tracing fatty acid uptake and turnover.[1][15] | The tracer should be selected based on the specific metabolic pathway under investigation.[4] |
Key Applications and Methodologies
Tracing Dietary Triglyceride Metabolism with Triolein-¹³C₃
Triolein labeled with ¹³C on the glycerol backbone or fatty acid chains is an excellent tracer for studying the entire arc of dietary fat processing. After oral administration, the appearance of the ¹³C label can be tracked in chylomicrons, VLDL, and other lipoprotein fractions to quantify absorption kinetics, transport, and tissue-specific uptake.
A primary advantage of ¹³C-labeling is the ability to measure fatty acid oxidation rates directly. When a ¹³C-labeled fatty acid is catabolized via β-oxidation, the label is released as ¹³CO₂. By measuring the enrichment of ¹³CO₂ in expired breath using Isotope Ratio Mass Spectrometry (IRMS), researchers can calculate the cumulative oxidation of the administered tracer.[13][14][16]
Measuring De Novo Lipogenesis with Deuterium
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors like glucose, is a critical pathway in metabolic health and disease. Deuterated water (²H₂O) is a widely used, cost-effective tracer for measuring DNL.[1][15] Following administration, the deuterium from ²H₂O is incorporated into the C-H bonds of newly synthesized fatty acids. By measuring the deuterium enrichment in fatty acids isolated from circulating lipoproteins (e.g., VLDL-triglycerides), the fractional contribution of DNL to the lipid pool can be calculated.[15] While effective, this method requires accounting for the potential loss of deuterium labels and assumes that any KIE does not significantly alter the overall rate of synthesis.
Representative Experimental Protocol: Human Postprandial Lipid Tracing
This protocol outlines a generalized workflow for a clinical research study investigating the postprandial metabolism of a labeled triglyceride, adaptable for both ¹³C and ²H tracers.
1. Subject Preparation:
-
Subjects undergo a screening process and are instructed to follow a standardized diet for 3-5 days prior to the study to normalize their metabolic state.
-
Subjects arrive at the clinical research unit after an overnight (12-hour) fast.
-
An intravenous catheter is placed for serial blood sampling.
2. Tracer Administration:
-
A baseline blood sample and, if applicable, a breath sample are collected.
-
Subjects consume a standardized liquid test meal. A precisely weighed amount of the stable isotope tracer (e.g., Triolein-¹³C₃ or a deuterated triglyceride) is incorporated into the meal. A typical dose for a ¹³C-labeled fatty acid is 1.0 mg/kg body weight.[13]
3. Sample Collection:
-
Blood: Blood samples are collected serially at timed intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 360, 480 minutes) post-meal. Samples are collected in EDTA tubes, immediately placed on ice, and centrifuged to separate plasma. Plasma is stored at -80°C.
-
Breath (for ¹³C tracers): Breath samples are collected into collection bags at the same time points as blood draws. The ratio of ¹³CO₂ to ¹²CO₂ is analyzed by Isotope Ratio Mass Spectrometry (IRMS).
4. Sample Analysis:
-
Lipid Extraction: Total lipids are extracted from plasma samples using a standard method like the Bligh-Dyer or Folch procedure.[1]
-
Fractionation: If required, lipoprotein fractions (e.g., chylomicrons, VLDL) are separated from plasma via ultracentrifugation.[15]
-
Derivatization: Extracted triglycerides are hydrolyzed, and the resulting fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mass Spectrometry: The isotopic enrichment of the target fatty acids or glycerol is determined by monitoring the mass-to-charge ratios (m/z) of the labeled (heavy) and unlabeled (light) ions.
5. Data Analysis:
-
Isotopic enrichment is calculated after correcting for natural abundance.
-
Kinetic curves (enrichment vs. time) are generated for the tracer in different lipid pools.
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), clearance rate, and oxidation rate (from breath data) are calculated to quantify the metabolic fate of the tracer.[13]
Conclusion and Recommendations
The selection between Triolein-¹³C₃ and deuterium-labeled lipids is a critical decision in the design of metabolic tracing studies. The choice represents a trade-off between minimizing potential metabolic artifacts and managing experimental costs.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 11. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
Unveiling the Advantages of Triolein-13C3 in Metabolic Research: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of tracer is paramount to the accuracy and relevance of experimental outcomes. Among the various stable isotope-labeled lipids, Triolein-13C3 has emerged as a superior tool for investigating lipid metabolism. This guide provides an objective comparison of this compound with other 13C-labeled lipids, supported by experimental data, detailed protocols, and visual representations of key metabolic and experimental pathways.
This compound, a triglyceride containing three oleic acid molecules labeled with carbon-13, offers distinct advantages in tracing the digestion, absorption, and metabolic fate of dietary fats. Its properties as an unsaturated fatty acid triglyceride make it a more physiologically relevant tracer for average dietary fat intake compared to its saturated counterparts.
Superior Absorption and Accurate Representation of Dietary Fat Metabolism
One of the primary advantages of this compound lies in its efficient absorption, which closely mimics that of common dietary fats. In contrast, saturated 13C-labeled lipids, such as 13C-tripalmitin, exhibit significantly lower absorption rates. This difference is critical for studies aiming to quantify total fat absorption and can impact the interpretation of metabolic outcomes.
A study comparing the fecal excretion of [1,1,1-¹³C₃]tripalmitin and [1,1,1-¹³C₃]triolein in human subjects revealed a stark difference in their absorption. The cumulative tracer recovery in feces was substantially higher for tripalmitin, indicating poorer absorption compared to triolein. This suggests that this compound provides a more accurate measure of an individual's capacity to absorb dietary triglycerides.
| Parameter | [1,1,1-¹³C₃]Tripalmitin | [1,1,1-¹³C₃]Triolein | Reference |
| Cumulative Tracer Recovery in Feces (Mean ± SEM) | 7.03 ± 0.77% (Total Fatty Acids) | 0.60 ± 0.15% (Total Fatty Acids) | [1] |
| Cumulative Tracer Recovery in Feces (Mean ± SEM) | 6.87 ± 0.91% (Free Fatty Acids) | 0.51 ± 0.11% (Free Fatty Acids) | [1] |
These findings underscore the importance of selecting a tracer that reflects the typical composition of dietary fats to obtain physiologically relevant data on fat malabsorption and overall lipid metabolism.
Differentiating Fat Malabsorption: this compound in Breath Tests
The ¹³C-Triolein breath test is a non-invasive and highly effective method for assessing fat malabsorption. This test leverages the metabolic process where ingested this compound is digested, absorbed, and the labeled oleic acid is oxidized, leading to the release of ¹³CO₂ in the breath. The rate and amount of ¹³CO₂ exhaled provide a direct indication of the efficiency of fat digestion and absorption.
Comparative studies have demonstrated the superiority of the ¹³C-Triolein breath test over tests using other labeled lipids for diagnosing steatorrhea (fat malabsorption). A study comparing ¹³C-triolein, ¹³C-trioctanoin, and ¹³C-palmitic acid breath tests in children found that the ¹³C-triolein test had 100% sensitivity and 89% specificity for detecting fat malabsorption, outperforming the other two substrates which showed both false-positive and false-negative results[2].
| Parameter | ¹³C-Triolein Breath Test | ¹³C-Palmitic Acid Breath Test | ¹³C-Trioctanoin Breath Test | Reference |
| Sensitivity for Fat Malabsorption | 100% | Prone to false-negatives | Prone to false-negatives | [2] |
| Specificity for Fat Malabsorption | 89% | Prone to false-positives | Prone to false-positives | [2] |
| Peak ¹³CO₂ Excretion in Normal Subjects (mean % dose/h ± SD) | 4.96 ± 2.2 | Not Reported | Not Reported | [2] |
| Peak ¹³CO₂ Excretion in Malabsorption Subjects (mean % dose/h ± SD) | 0.75 ± 0.63 | Not Reported | Not Reported | [2] |
These data highlight that this compound is a more reliable substrate for breath tests aimed at the general assessment of fat malabsorption.
Experimental Protocols
¹³C-Triolein Breath Test for Fat Malabsorption
This protocol outlines the procedure for conducting a ¹³C-Triolein breath test to assess fat digestion and absorption.
Materials:
-
This compound
-
Test meal (e.g., 50 mL of a liquid meal)[3]
-
Breath collection bags or tubes
-
Isotope-ratio mass spectrometer (IRMS) or other suitable ¹³CO₂ analyzer
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the test meal.
-
Test Meal Administration: The subject consumes a standardized test meal mixed with a precise dose of this compound (e.g., 200 µL)[3].
-
Post-Meal Breath Samples: Collect breath samples at regular intervals (e.g., every 30 minutes) for a period of up to 6 hours post-ingestion[3].
-
Sample Analysis: Analyze the collected breath samples for ¹³CO₂ enrichment using an IRMS.
-
Data Calculation: Calculate the cumulative percentage dose of ¹³C recovered as ¹³CO₂ over the collection period. This value is indicative of the extent of fat absorption and oxidation.
Fecal Fat Analysis Using ¹³C-Labeled Lipids
This protocol describes the collection and analysis of fecal samples to determine the extent of absorption of ¹³C-labeled triglycerides.
Materials:
-
This compound or other ¹³C-labeled lipid
-
Fecal collection containers
-
Homogenizer
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dietary Control: The subject follows a high-fat diet for 3 days prior to and during the collection period to ensure accurate measurement[4][5][6].
-
Tracer Administration: On the first day of the collection period, the subject ingests a meal containing a known amount of the ¹³C-labeled lipid.
-
Fecal Collection: Collect all stool samples for a defined period (typically 72 hours)[4][5].
-
Sample Homogenization and Extraction: Homogenize the collected fecal samples. Extract the total lipids from a weighed aliquot of the homogenate using an appropriate solvent system.
-
Sample Analysis: Analyze the lipid extract to determine the amount of the ¹³C-labeled fatty acid present using GC-MS or LC-MS.
-
Calculation of Excretion: Calculate the total amount of the ¹³C-label excreted in the feces over the collection period and express it as a percentage of the ingested dose.
LC-MS/MS Analysis of this compound Metabolites in Plasma
This protocol provides a general workflow for the analysis of ¹³C-labeled fatty acids in plasma following the administration of this compound.
Materials:
-
Plasma samples from subjects administered this compound
-
Internal standards (e.g., deuterated fatty acids)
-
Lipid extraction solvents (e.g., methanol, methyl tert-butyl ether, water)[7]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Spike plasma samples with internal standards.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction from the plasma. A common method involves a biphasic solvent system of methanol, methyl tert-butyl ether (MTBE), and water[7].
-
Sample Reconstitution: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample onto a reverse-phase LC column (e.g., C18) to separate the different fatty acid species.
-
MS/MS Detection: Analyze the eluting compounds using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the ¹³C-labeled oleic acid and its metabolites.
-
Data Analysis: Quantify the concentration of ¹³C-labeled fatty acids by comparing their peak areas to those of the internal standards.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the triglyceride digestion and absorption pathway and the experimental workflow of the ¹³C-Triolein breath test.
Caption: Triglyceride Digestion and Absorption Pathway.
Caption: ¹³C-Triolein Breath Test Experimental Workflow.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 3. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fecal fat testing: Purpose, Procedure, Results [healthline.com]
- 5. Fecal fat testing: Purpose, procedure, and results [medicalnewstoday.com]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Unraveling Steatorrhea: A Comparative Guide to the Triolein-13C3 Breath Test and Clinical Symptom Assessment
For Researchers, Scientists, and Drug Development Professionals
Steatorrhea, the presence of excess fat in feces, is a key indicator of fat malabsorption, a condition that can signify underlying gastrointestinal disorders. Accurate and reliable methods for quantifying steatorrhea are crucial for diagnosing these conditions and evaluating the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of a leading non-invasive diagnostic tool, the Triolein-13C3 breath test, with established methods for quantifying the clinical symptoms of steatorrhea. While both approaches are pivotal in patient assessment, this guide will also highlight the current landscape of correlational data between these methodologies.
The this compound Breath Test: A Non-Invasive Window into Fat Digestion
The this compound breath test is a safe and well-established method for assessing fat malabsorption. It relies on the principle that the digestion and absorption of dietary fat, specifically triolein labeled with a stable carbon isotope (13C), can be measured by tracking the appearance of 13CO2 in exhaled breath.
Experimental Protocol for the this compound Breath Test
A standardized protocol is essential for ensuring the accuracy and reproducibility of the this compound breath test. The following is a typical experimental workflow:
-
Patient Preparation: The patient is required to fast overnight (typically 8-12 hours) to ensure a baseline state.
-
Baseline Breath Sample: Before ingesting the test meal, a baseline breath sample is collected to determine the natural abundance of 13CO2.
-
Test Meal Ingestion: The patient consumes a standardized meal containing a precise amount of this compound mixed with a fat source (e.g., a liquid meal or a specific amount of fat).
-
Serial Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) over a period of several hours (typically 4-6 hours).
-
Sample Analysis: The collected breath samples are analyzed using isotope ratio mass spectrometry to measure the ratio of 13CO2 to 12CO2.
-
Data Interpretation: The rate and cumulative amount of 13CO2 excretion are calculated and expressed as a percentage of the ingested 13C dose recovered over time (% cumulative dose recovery, %CDR). Lower than normal %CDR values are indicative of fat malabsorption.
Quantifying the Clinical Symptoms of Steatorrhea
The clinical presentation of steatorrhea can be varied and is often characterized by changes in stool consistency, frequency, and other associated gastrointestinal symptoms. While patient-reported outcomes are subjective, standardized tools have been developed to quantify these symptoms in a reproducible manner.
The Gastrointestinal Symptom Rating Scale (GSRS)
The Gastrointestinal Symptom Rating Scale (GSRS) is a validated, disease-specific questionnaire used to assess the severity of a wide range of gastrointestinal symptoms.[1][2] It is a valuable tool for monitoring patient progress and response to treatment. The GSRS consists of 15 items that are grouped into five symptom clusters:
-
Abdominal pain
-
Reflux
-
Diarrhea
-
Indigestion
-
Constipation
Patients rate the severity of each symptom over the preceding week on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[1]
The Bristol Stool Form Scale
The Bristol Stool Form Scale is a visual diagnostic tool designed to classify the form of human feces into seven categories. It is widely used to assess stool consistency, which can be altered in steatorrhea. While not a direct measure of fat content, a shift towards looser, more poorly formed stools (Types 5-7) can be indicative of malabsorption.
Comparative Analysis: this compound Breath Test vs. Clinical Symptom Assessment
| Feature | This compound Breath Test | Clinical Symptom Assessment (e.g., GSRS) |
| Principle | Measures the metabolic end-product (13CO2) of 13C-labeled fat digestion and absorption. | Quantifies the patient's subjective experience of gastrointestinal symptoms.[1][2] |
| Objectivity | Highly objective and quantitative. | Subjective, but standardized through validated questionnaires.[1][2] |
| Primary Outcome | Percentage of cumulative 13C dose recovered (%CDR). | Symptom severity scores for various gastrointestinal domains.[1] |
| Gold Standard Correlation | Strong correlation with the 72-hour fecal fat estimation.[3] | Indirectly related to the severity of malabsorption. |
| Non-invasiveness | Non-invasive, requiring only breath samples. | Non-invasive, based on patient reporting. |
| Patient Burden | Requires fasting and several hours of breath sample collection. | Relatively low burden, requiring completion of a questionnaire. |
Correlation Between this compound Breath Test and Clinical Symptoms
A critical area of ongoing research is the direct correlation between the quantitative results of the this compound breath test and standardized clinical symptom scores. While it is logically inferred that a lower %CDR in the breath test would be associated with more severe clinical symptoms of steatorrhea, the current body of published literature does not provide a direct, quantitative correlation with validated scoring systems like the GSRS or the Bristol Stool Scale.
Studies have demonstrated that the this compound breath test is a sensitive and specific tool for detecting steatorrhea, with results that align well with the gold-standard 72-hour fecal fat test.[3] Furthermore, clinical improvement in symptoms such as stool consistency and frequency is often used as a secondary endpoint in studies evaluating treatments for malabsorption. However, a specific numerical relationship between the %CDR from the breath test and a standardized clinical symptom score has not been established.
Alternative and Complementary Diagnostic Methods
Beyond the this compound breath test and clinical symptom assessment, several other methods are used to diagnose and investigate the underlying causes of steatorrhea:
| Test | Principle | Application |
| 72-hour Fecal Fat Estimation | Direct quantification of fat content in a 72-hour stool collection. | Gold standard for diagnosing steatorrhea, but cumbersome for patients. |
| Fecal Elastase-1 | Measures the concentration of a pancreatic enzyme in the stool. | A non-invasive test for exocrine pancreatic insufficiency, a common cause of steatorrhea. |
| Sudan III Staining | Microscopic examination of a stool sample for fat globules. | A qualitative screening test for steatorrhea. |
| Imaging Studies (CT, MRI, Ultrasound) | Visualize the pancreas, small intestine, and other abdominal organs. | Help identify structural abnormalities that may cause malabsorption. |
Conclusion
The this compound breath test offers a highly valuable, non-invasive, and quantitative method for assessing fat malabsorption. Its strong correlation with the gold-standard 72-hour fecal fat estimation underscores its utility in clinical research and drug development. Concurrently, the use of validated questionnaires like the GSRS provides a structured approach to quantifying the clinical symptoms of steatorrhea, offering crucial insights into the patient's experience and response to therapy.
While a direct, published quantitative correlation between the this compound breath test results and standardized clinical symptom scores remains an area for future research, the parallel use of both methodologies provides a comprehensive understanding of steatorrhea. For researchers and drug development professionals, employing the this compound breath test for objective, quantitative data on fat malabsorption, alongside a validated clinical symptom scoring system to capture patient-reported outcomes, represents a robust strategy for evaluating the efficacy of new therapeutic interventions for steatorrhea. This dual approach ensures a thorough assessment of both the physiological and the symptomatic impact of treatment.
References
A Comparative Guide to the Reproducibility and Sensitivity of the Triolein-13C3 Breath Test
For researchers, scientists, and drug development professionals engaged in the study of fat malabsorption, the selection of an appropriate diagnostic tool is critical. This guide provides a comprehensive comparison of the Triolein-13C3 breath test with alternative methods, focusing on their reproducibility and sensitivity. The information presented herein is supported by experimental data to facilitate an informed decision-making process.
Overview of Fat Malabsorption Tests
The assessment of fat malabsorption is essential for diagnosing and monitoring a variety of gastrointestinal disorders. The this compound breath test is a non-invasive method that measures the efficiency of fat digestion and absorption. It involves the ingestion of triolein labeled with a stable isotope, carbon-13. The rate of appearance of 13CO2 in the breath is indicative of the rate of triolein absorption and metabolism.
This guide compares the this compound breath test to the following alternative methods:
-
72-Hour Fecal Fat Test: Traditionally considered the gold standard for quantifying fat malabsorption.
-
Sudan III Staining of Stool: A qualitative microscopic examination of stool for fat globules.
-
Acid Steatocrit Test: A semi-quantitative method to determine the proportion of fat in a stool sample.
-
13C-Mixed Triglyceride Breath Test: A similar breath test that uses a different 13C-labeled triglyceride.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the reproducibility and sensitivity of the this compound breath test and its alternatives.
Table 1: Reproducibility of Fat Malabsorption Tests
| Test | Reproducibility Metric | Finding |
| This compound Breath Test | Intra-individual variability | Described as "simple and reproducible," with one study noting no significant difference in recovery on consecutive days[1][2]. Specific quantitative data such as Coefficient of Variation (CV) or Intraclass Correlation Coefficient (ICC) are not consistently reported in the literature. |
| 13C-Mixed Triglyceride Breath Test | Coefficient of Repeatability | A study reported a coefficient of repeatability of 8 PDR (Percentage Dose Recovered) for healthy controls and cystic fibrosis patients combined[3]. |
Table 2: Sensitivity and Specificity of Fat Malabsorption Tests
| Test | Sensitivity | Specificity | Notes |
| This compound Breath Test | 100%[4] | 89%[4] | Highly sensitive for detecting fat malabsorption. |
| 72-Hour Fecal Fat Test | Considered the diagnostic "gold standard" | Not typically defined by sensitivity/specificity as it is a direct quantitative measurement. | Accuracy is highly dependent on patient compliance with diet and stool collection[5]. |
| Sudan III Staining of Stool | 73% - 94% | 69% - 95% | A quantitative approach to Sudan staining shows improved sensitivity and specificity[6]. |
| Acid Steatocrit Test | 100% | 95% | Offers a high degree of accuracy for detecting steatorrhea from a random spot stool sample. |
| 13C-Mixed Triglyceride Breath Test | 69% - 81% | 69% - 85% | Sensitivity is higher for severe exocrine pancreatic insufficiency. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.
This compound Breath Test Protocol
-
Patient Preparation: The patient fasts overnight for at least 8 hours.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag or tube.
-
Test Meal Administration: The patient ingests a standardized meal containing a specific amount of fat mixed with 13C3-labeled triolein. A common protocol uses 200 microL of 13C-triolein mixed with a 50 mL liquid meal[1].
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of 6 hours[1]. The patient blows through a straw into a collection tube.
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry.
-
Data Interpretation: The cumulative percentage dose of 13C recovered over the 6-hour period is calculated. A lower than normal recovery indicates fat malabsorption.
72-Hour Fecal Fat Test Protocol
-
Patient Instruction: The patient is instructed to consume a diet containing a consistent and known amount of fat (typically 100g per day) for 3-5 days before and during the collection period.
-
Stool Collection: All stool passed over a 72-hour period is collected in pre-weighed, airtight containers provided by the laboratory. It is crucial that no urine or toilet paper contaminates the samples.
-
Sample Labeling and Storage: Each container is labeled with the patient's name, and the start and end date and time of the collection. The collected stool is kept refrigerated.
-
Laboratory Analysis: The total weight of the collected stool is measured. The fat content is then extracted and quantified using methods such as the Van de Kamer titration.
-
Calculation: The average daily fat excretion is calculated. An excretion of more than 7 grams of fat per 24 hours is generally considered indicative of steatorrhea.
Sudan III Staining of Stool Protocol
This procedure consists of two parts: a neutral fat stain and a split fat stain for fatty acids.
Method for Neutral Fats:
-
A small aliquot of a fresh fecal sample is placed on a clean glass slide.
-
Two drops of 95% ethyl alcohol are mixed with the fecal sample on the slide.
-
Two drops of a saturated alcoholic solution of Sudan III are added to the suspension and mixed well.
-
A coverslip is placed over the mixture, and it is examined microscopically for orange or red fat globules.
Split Fat Stain for Fatty Acids:
-
A small aliquot of the fecal sample is placed on a slide.
-
Two drops of 95% ethyl alcohol and two drops of Sudan III solution are added and mixed.
-
Two drops of 36% acetic acid are added and mixed well.
-
The slide is gently heated to a boil two or three times over a flame.
-
A coverslip is placed on the slide, and it is examined microscopically while still warm. The number and size of the orange-red fat droplets are observed.
Acid Steatocrit Test Protocol
-
Sample Preparation: A small sample of stool is homogenized.
-
Acidification: A portion of the homogenized stool is mixed with a strong acid, such as perchloric acid, to break down fatty acid soaps.
-
Centrifugation: The mixture is drawn into a capillary tube, sealed, and centrifuged at high speed.
-
Measurement: Centrifugation separates the stool into layers of fat, water, and solid debris. The lengths of the fatty and solid layers are measured.
-
Calculation: The steatocrit is calculated as the ratio of the length of the fatty layer to the total length of the stool solids.
13C-Mixed Triglyceride Breath Test Protocol
-
Patient Preparation: The patient fasts overnight.
-
Baseline Sample: A baseline breath sample is collected.
-
Test Meal: The patient consumes a test meal containing 13C-mixed triglycerides. For example, 150 mg of 13C-Mixed Triglyceride mixed with butter on bread[4].
-
Breath Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 6 hours[2].
-
Analysis: The 13CO2/12CO2 ratio is determined by mass spectrometry.
-
Interpretation: The cumulative 13CO2 excretion over the test period is calculated. A lower than normal value suggests pancreatic exocrine insufficiency.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of triolein and the experimental workflow of the this compound breath test.
Caption: Metabolic pathway of dietary triolein.
Caption: Experimental workflow of the this compound breath test.
References
- 1. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation studies of the 13C-mixed triglyceride breath test in healthy controls and adult cystic fibrosis patients with exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of fat digestion in early life using a stable isotope breath test - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Triolein-13C3 with 13C-trioctanoin and 13C-palmitic acid tests
A Comprehensive Guide to 13C Breath Tests: Comparing Triolein-13C3, 13C-Trioctanoin, and 13C-Octanoic Acid
In the landscape of non-invasive diagnostic tools, 13C breath tests represent a significant advancement, offering high patient acceptance and eliminating radiation exposure associated with older 14C methods.[1][2] These tests provide a dynamic view of metabolic and physiological processes by measuring the rate at which an orally administered 13C-labeled substrate is metabolized and appears as 13CO2 in exhaled breath. This guide provides a detailed comparison of three key substrates used in gastroenterological research and diagnostics: this compound for long-chain fat absorption, 13C-Trioctanoin for medium-chain fat absorption, and 13C-Octanoic Acid for assessing the rate of solid-phase gastric emptying.
The diagnostic utility of each test is rooted in the unique metabolic pathway of its substrate. The rate-limiting step in each pathway determines the function being measured.
This compound (Long-Chain Triglyceride)
Triolein is a long-chain triglyceride (LCT) that reflects the digestion and absorption process of dietary fats. Its metabolism is complex and dependent on an intact pancreatobiliary system. Following ingestion, this compound requires emulsification by bile salts and hydrolysis by pancreatic lipase in the duodenum. The resulting 13C-labeled oleic acid is then absorbed by intestinal mucosal cells, re-esterified into triglycerides, packaged into chylomicrons, and transported through the lymphatic system before entering systemic circulation and undergoing hepatic oxidation to 13CO2. A deficiency in pancreatic lipase or bile salts will significantly impair this process, leading to a reduced recovery of 13CO2 in the breath.
dot
Caption: Metabolic pathway of this compound for fat malabsorption testing.
13C-Trioctanoin (Medium-Chain Triglyceride)
13C-Trioctanoin is a medium-chain triglyceride (MCT). Unlike LCTs, MCTs are more readily hydrolyzed by pancreatic lipase and do not require bile salts for emulsification.[3] The resulting 13C-labeled octanoic acid is rapidly absorbed directly into the portal vein, bypassing the lymphatic system.[3][4][5] It is then quickly transported to the liver and undergoes preferential and rapid β-oxidation to 13CO2.[4][6] This makes the 13C-Trioctanoin breath test a sensitive measure of pancreatic lipase function.
dot
References
- 1. Measuring gastric emptying: comparison of 13C-octanoic acid breath test and scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Normative Data for Triolein-13C3 Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 13C-Triolein Breath Test is a non-invasive and reliable method for assessing fat malabsorption, offering a safer alternative to radioactive isotopes. This guide provides a comprehensive overview of normative data from Triolein-13C3 metabolic studies, compares its performance with other methods, and details the experimental protocols to support study design and interpretation.
Performance Comparison: 13C-Triolein Breath Test vs. Alternative Methods
The 13C-Triolein breath test demonstrates high sensitivity and specificity in detecting fat malabsorption, making it a robust tool for clinical and research settings. Below is a summary of its performance in comparison to other common methods for assessing pancreatic exocrine insufficiency and fat malabsorption.
| Test | Principle | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| 13C-Triolein Breath Test | Measures the rate of 13CO2 exhalation after ingestion of 13C-labeled triolein, a long-chain triglyceride. | 100%[1][2] | 89-96%[1][2] | Non-invasive, non-radioactive, simple to administer.[3] | Can be influenced by gastric emptying.[3] |
| 14C-Triolein Breath Test | Similar to the 13C-Triolein test but uses a radioactive carbon isotope. | High | High | Well-established method. | Involves radiation exposure.[3] |
| Fecal Fat Analysis (72-hour) | Quantitative measurement of fat in stool collected over 72 hours. | Gold Standard | Gold Standard | Direct measurement of fat excretion.[4] | Cumbersome for patients, requires strict dietary adherence.[4] |
| Fecal Elastase-1 | Measures the concentration of pancreatic elastase-1 in the stool. | Good for moderate to severe insufficiency. | Good | Non-invasive, single stool sample required. | Low sensitivity for mild pancreatic insufficiency.[4][5] |
| Secretin-Caerulein Test | Direct pancreatic function test involving duodenal intubation and hormonal stimulation. | High | High | "Gold standard" for assessing pancreatic secretory capacity.[5] | Invasive, requires specialized centers.[4] |
| 13C-Mixed Triglyceride Breath Test | Uses a mixed triglyceride to assess lipase function. | High for severe insufficiency. | High | Non-invasive. | Limited sensitivity for mild pancreatic insufficiency.[5] |
Normative Data for 13C-Triolein Breath Test
The following table summarizes key normative data points from studies utilizing the 13C-Triolein breath test in healthy subjects. These values can serve as a reference for interpreting results in metabolic studies.
| Parameter | Healthy Subject Value | Condition/Disease State Value | Reference |
| Peak 13CO2 Excretion Rate | > 2.7% dose/hour (mean: 4.96 ± 2.2% dose/hour) | < 2.7% dose/hour (mean: 0.75 ± 0.63% dose/hour in fat malabsorption) | [1] |
| Cumulative Percentage Dose Recovery (cPDR) at 6 hours | Median: 28% (interquartile range: 22-41%) | Median: 3% (interquartile range: 0-8% in cystic fibrosis patients without enzyme replacement) | [3][6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in this compound metabolic studies.
13C-Triolein Breath Test Protocol
This protocol is based on methodologies described in published research.[3][6]
-
Patient Preparation:
-
Patients should fast overnight for at least 8-12 hours.
-
Abstain from smoking and vigorous exercise on the morning of the test.
-
-
Baseline Breath Sample:
-
Collect a baseline breath sample by having the patient exhale into a collection tube or bag.
-
-
Test Meal Administration:
-
Breath Sample Collection:
-
Sample Analysis:
-
Analyze the 13CO2/12CO2 ratio in the collected breath samples using isotope ratio mass spectrometry (IRMS) or other suitable technology.
-
-
Data Calculation:
-
Calculate the percentage dose of 13C recovered per hour (% dose/h) and the cumulative percentage dose recovery (cPDR) over the study period.
-
Visualizing Metabolic and Experimental Pathways
To further clarify the processes involved in this compound metabolic studies, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow of the breath test.
Caption: Metabolic Pathway of Ingested 13C-Triolein.
Caption: Experimental Workflow of the 13C-Triolein Breath Test.
References
- 1. Diagnosis and differentiation of fat malabsorption in children using 13C-labeled lipids: trioctanoin, triolein, and palmitic acid breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triolein breath test: a sensitive and specific test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exocrine Pancreatic Insufficiency Workup: Laboratory Studies, Pancreatic Function Tests, Abdominal Imaging [emedicine.medscape.com]
- 5. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triolein-13C3: A Guide for Laboratory Professionals
For immediate reference, Triolein-13C3 is not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1] However, proper disposal procedures are crucial to maintain a safe laboratory environment and ensure regulatory compliance. The disposal method for this compound is contingent on its form (pure substance or in solution) and any substances it may be mixed with.
This guide provides step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
While this compound is non-hazardous, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, when handling this compound.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent, such as sand or vermiculite.[2] The contaminated absorbent material must then be disposed of as chemical waste.
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Disposal Decision Workflow
The appropriate disposal route for this compound depends on several factors. The following workflow provides a logical approach to determine the correct procedure.
Step-by-Step Disposal Procedures
Based on the workflow, follow the appropriate procedure below.
Procedure 1: Disposal of this compound Mixed with Hazardous Chemicals
If this compound is mixed with hazardous solvents (e.g., chloroform, methanol) or other hazardous substances, the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Collect the waste in a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical names of all components (including this compound), and their approximate percentages.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.
Procedure 2: Disposal of Pure or Non-Hazardous this compound Mixtures
For pure this compound or mixtures with non-hazardous substances (e.g., saline, culture media), the disposal process is simpler but still requires adherence to institutional policies.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific procedures for non-hazardous chemical waste. Some institutions may permit drain disposal for small quantities of non-hazardous, readily biodegradable liquids, while others strictly prohibit it.
-
Containerization: Collect the waste in a clearly labeled, sealed container.
-
Labeling: Label the container as "Non-Hazardous Waste" and list the contents.
-
Disposal Options:
-
EHS Pickup: The safest and most compliant method is to have your institution's EHS department collect the waste.
-
Solid Waste: If in a solid or absorbed form, and approved by your EHS, it may be permissible to dispose of it in the regular laboratory trash.[1][3]
-
Drain Disposal: This is generally not recommended without explicit approval from your EHS. While some non-hazardous liquids can be drain disposed, fats and oils can cause plumbing blockages.[4]
-
Quantitative Data Summary
| Property[5] | Value |
| Chemical Formula | C₅₇H₁₀₄O₆ |
| Molecular Weight | 888.41 g/mol |
| Appearance | Clear Liquid |
| Solubility | Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.[6] |
Experimental Protocols
The proper disposal of this compound is a procedural matter dictated by safety and environmental regulations rather than experimental findings. The key "protocol" is the adherence to the waste disposal decision workflow and the specific guidelines provided by your institution's EHS department.
It is imperative to always prioritize the guidance of your local EHS office, as they are the ultimate authority on compliant waste disposal for your specific location.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. vumc.org [vumc.org]
- 3. sfasu.edu [sfasu.edu]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling and Application of Triolein-13C3
For researchers, scientists, and drug development professionals utilizing Triolein-13C3, a stable isotope-labeled compound crucial for metabolic research, ensuring safe and effective handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
Immediate Safety and Handling Protocols
This compound, a non-radioactive, stable isotope-labeled lipid, is not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to prevent direct contact and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant | Protects against accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the compound and potential cross-contamination. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from potential spills. |
| Foot Protection | Closed-Toe Shoes | --- | Prevents injuries from dropped objects or spills. |
First Aid Measures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] |
| Ingestion | Clean mouth with water and seek medical attention.[1] |
| Inhalation | Move to fresh air.[1] |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the integrity of this compound and the safety of laboratory personnel throughout the experimental process.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored refrigerated at +2°C to +8°C and protected from light to maintain its stability and chemical purity.[3][4]
Experimental Workflow: A Lipidomics Application
This compound is frequently utilized in lipidomics and metabolic flux analysis to trace the fate of lipids within biological systems. The following is a generalized experimental protocol for its use in cell culture.
1. Preparation of this compound Stock Solution:
- Under a sterile hood, dissolve the this compound in a suitable solvent, such as ethanol, to create a concentrated stock solution.
- The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid cellular toxicity.
2. Cell Culture Labeling:
- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of this compound.
- Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled triolein.
3. Metabolite Extraction:
- After incubation, rapidly quench the cells' metabolic activity, for instance, by washing with ice-cold saline.
- Extract the lipids from the cells using a suitable solvent system, such as a mixture of chloroform and methanol.
4. Sample Analysis:
The extracted lipid samples are then analyzed using techniques like mass spectrometry to identify and quantify the incorporation of the 13C label into various lipid species.
Caption: A generalized experimental workflow for using this compound in cell culture-based lipidomics. Disposal Plan
As this compound is a stable, non-radioactive isotope-labeled compound, it does not necessitate specialized radioactive waste disposal procedures.[5] The disposal of waste containing this compound should be in accordance with the protocols for its unlabeled counterpart, triolein.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Items such as gloves, pipette tips, and culture plates that have come into contact with this compound should be disposed of as standard laboratory waste, unless they are contaminated with other hazardous materials.
-
Liquid Waste: Liquid waste containing this compound, such as used cell culture media, should be disposed of following institutional guidelines for chemical and biological waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
